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Ferrichrome Iron-free

Cat. No.: B12392189
M. Wt: 687.7 g/mol
InChI Key: ZFDAUYPBCXMSBF-HKBOAZHASA-N
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Description

Ferrichrome Iron-free is a useful research compound. Its molecular formula is C27H45N9O12 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45N9O12 B12392189 Ferrichrome Iron-free

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H45N9O12

Molecular Weight

687.7 g/mol

IUPAC Name

N-[3-[(2S,5S,8R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide

InChI

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1

InChI Key

ZFDAUYPBCXMSBF-HKBOAZHASA-N

Isomeric SMILES

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O

Canonical SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O

Origin of Product

United States

Foundational & Exploratory

The Elusive Structure of Iron-Free Ferrichrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrichrome, a cyclic hexapeptide siderophore produced by various fungi, plays a critical role in iron acquisition. Its iron-free form, known as deferriferrichrome, is the precursor to the iron-chelating molecule. Understanding the structure of deferriferrichrome is paramount for elucidating the mechanism of iron uptake and for the development of novel antimicrobial agents that target this essential pathway. This technical guide provides a comprehensive overview of the current knowledge on the structure of iron-free ferrichrome, including its chemical composition, biosynthetic pathway, and the challenges associated with its structural determination. While precise quantitative structural data for the apo-form remains elusive in public databases, this guide outlines the experimental methodologies employed for its characterization and presents a conceptual framework for its structural analysis.

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential element for their growth and proliferation. Ferrichrome is a prominent member of the hydroxamate class of siderophores. The iron-free ligand, deferriferrichrome, is a cyclic hexapeptide consisting of a repeating unit of three glycine residues and three L-ornithine residues. The ornithine side chains are modified by N-acetylation and N-hydroxylation, forming the hydroxamate groups that are responsible for coordinating the ferric ion.

The structure of the iron-bound ferrichrome is well-characterized as a rigid, propeller-like conformation. In contrast, the iron-free form, deferriferrichrome, exhibits significant conformational flexibility in solution, existing as an equilibrium of at least two interconverting conformers[1]. This inherent flexibility is crucial for its biological function, allowing it to adopt a conformation suitable for iron binding, but it also presents a significant challenge for its structural elucidation.

Chemical Structure and Properties

The fundamental structure of deferriferrichrome is a cyclic hexapeptide with the following sequence: cyclo-(-Gly-Gly-Gly-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-).

PropertyValue
Molecular Formula C₂₇H₄₅N₉O₁₂
Molecular Weight 687.7 g/mol
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents

Biosynthesis of Ferrichrome

The biosynthesis of ferrichrome is a multi-step enzymatic process that begins with the modification of L-ornithine. The key enzymes and genes involved in this pathway have been identified in several fungal species, including Ustilago maydis and Omphalotus olearius.

Ferrichrome Biosynthetic Pathway

Ferrichrome_Biosynthesis Biosynthetic pathway of ferrichrome. L_Ornithine L-Ornithine N5_hydroxyornithine N⁵-hydroxy-L-ornithine L_Ornithine->N5_hydroxyornithine Sid1/omo1 (Ornithine monooxygenase) N5_acetyl_N5_hydroxyornithine N⁵-acetyl-N⁵-hydroxy-L-ornithine N5_hydroxyornithine->N5_acetyl_N5_hydroxyornithine ato1 (Transacetylase) Deferriferrichrome Deferriferrichrome N5_acetyl_N5_hydroxyornithine->Deferriferrichrome Glycine Glycine Ferrichrome Ferrichrome Deferriferrichrome->Ferrichrome Iron Chelation Iron Fe³⁺ Iron->Ferrichrome Glycine->Deferriferrichrome

Caption: Biosynthetic pathway of ferrichrome.

Structural Determination Methodologies

The determination of the three-dimensional structure of deferriferrichrome relies on two primary analytical techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the molecule's inherent flexibility, a combination of these methods, along with computational modeling, is often necessary to obtain a comprehensive structural understanding.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. The primary challenge in applying this technique to deferriferrichrome is obtaining well-ordered crystals, a process hindered by its conformational flexibility.

  • Purification: Deferriferrichrome must be purified to homogeneity, typically using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

  • Crystallization Screening: A wide range of crystallization conditions are screened using techniques like vapor diffusion (hanging drop or sitting drop) or microbatch methods. This involves varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve their size and quality for diffraction experiments.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined.

Xray_Workflow Conceptual workflow for X-ray crystallography. start Purified Deferriferrichrome screen Crystallization Screening start->screen optimize Crystal Optimization screen->optimize data_collection X-ray Data Collection optimize->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution end 3D Structure structure_solution->end

Caption: Conceptual workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For a flexible molecule like deferriferrichrome, NMR is particularly valuable as it can provide insights into the different conformations present in equilibrium.

A detailed, step-by-step NMR protocol for deferriferrichrome is not published. However, a typical approach would include:

  • Sample Preparation: A solution of highly purified deferriferrichrome is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • 1D and 2D NMR Experiments: A series of NMR experiments are performed, including:

    • ¹H NMR: To identify the different proton environments.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

  • Data Analysis and Structure Calculation: The NMR data is analyzed to assign all the proton, carbon, and nitrogen resonances. The distance constraints from NOESY experiments are then used in computational modeling programs to calculate a family of structures that are consistent with the experimental data.

Quantitative Structural Data

To date, a Crystallographic Information File (CIF) or a comprehensive table of bond lengths, bond angles, and torsion angles for iron-free ferrichrome is not publicly available in crystallographic databases. This is likely due to the challenges in obtaining crystals suitable for high-resolution X-ray diffraction analysis. The solution-state flexibility further complicates the generation of a single, representative set of structural parameters.

Conclusion

The structure of iron-free ferrichrome, or deferriferrichrome, is a critical piece of the puzzle in understanding fungal iron acquisition. While its primary sequence and chemical composition are well-established, its three-dimensional structure in the absence of iron is characterized by significant conformational flexibility. This dynamic nature, while essential for its biological function, has made its precise structural determination challenging. Currently, detailed quantitative structural data for deferriferrichrome is not available in the public domain. Further research, potentially employing advanced techniques such as cryo-electron microscopy or solid-state NMR on microcrystalline samples, may be required to fully elucidate the intricate structural landscape of this important molecule. A deeper understanding of the apo-siderophore's structure will undoubtedly pave the way for the rational design of novel therapeutics targeting microbial iron metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Function of Apo-Ferrichrome in Fungi

This technical guide provides a comprehensive overview of the multifaceted biological functions of apo-ferrichrome in fungi. It covers its critical roles in iron acquisition, transport, and storage, its involvement in regulatory pathways, and its significance in fungal pathogenesis and broader metabolism. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to serve as a valuable resource for the scientific community.

The Central Role of Iron and the Function of Apo-Ferrichrome

Iron is an indispensable nutrient for virtually all living organisms, including fungi, as it is a crucial cofactor for numerous essential enzymes involved in processes like respiration, DNA synthesis, and metabolism.[1][2] However, in the aerobic, neutral pH environments that many fungi inhabit, iron primarily exists in the highly insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge.[1] To overcome this, most fungi have evolved sophisticated high-affinity iron uptake systems.[3]

One of the primary strategies for iron acquisition is the synthesis and secretion of low molecular weight, high-affinity ferric iron chelators known as siderophores.[3][4][5] Apo-ferrichrome is the iron-free, or apochelate, form of ferrichrome, a hydroxamate-type siderophore common in many fungal species.[4][6] The biological journey of this molecule begins with its synthesis and secretion as apo-ferrichrome to scavenge for environmental iron.[7] Once it binds to ferric iron with an exceptionally high affinity, it becomes ferrichrome, which is then recognized and taken up by specific transporters on the fungal cell surface.[1][7]

Core Biological Functions

Iron Scavenging and Transport

The primary and most well-understood function of apo-ferrichrome is to act as an extracellular scavenger for ferric iron.[7] Upon secretion, it effectively solubilizes and binds to Fe³⁺ from the environment. The resulting ferrichrome-iron complex is then imported into the fungal cell. Fungi employ two main strategies for the uptake of siderophore-bound iron:

  • Non-reductive Uptake: This "whole-ligand" uptake mechanism involves the transport of the entire ferrichrome-iron complex across the cell membrane by specific siderophore-iron transporters (SITs), which are part of the major facilitator superfamily of proteins.[1][3] In Saccharomyces cerevisiae, which cannot synthesize its own siderophores but can utilize those produced by other microbes (xenosiderophores), the ARN family of transporters (Arn1p, Arn2p/Taf1p, Arn3p/Sit1p, Arn4p/Enb1p) are responsible for this process.[1][6][8] Arn1p, in particular, is known to transport ferrichrome and related siderophores.[1][7] Once inside the cell, iron is released from the siderophore, potentially through reduction of Fe³⁺ to Fe²⁺ or ligand exchange.[6] The fate of the apo-ferrichrome after iron release can vary; in some fungi, it is re-secreted to scavenge more iron, while in others like S. cerevisiae, it appears to be degraded intracellularly.[7]

  • Reductive Iron Assimilation (RIA): In this mechanism, the ferric iron bound to ferrichrome is reduced to ferrous iron (Fe²⁺) at the cell surface by plasma membrane metalloreductases (encoded by genes like FRE1, FRE2).[7][9] The less tightly bound Fe²⁺ is then released from the siderophore and transported into the cell by a high-affinity ferrous transport complex, typically composed of a multicopper oxidase (e.g., Fet3p) and a permease (e.g., Ftr1p).[7][8]

The choice between these uptake strategies can depend on the fungal species and the specific siderophore. For instance, in Ustilago maydis, ferrichrome is taken up via the whole-ligand transport mechanism.[4]

Intracellular Iron Storage

Beyond its role in iron acquisition, ferrichrome also serves as a crucial intracellular iron storage molecule in many ascomycetes and basidiomycetes.[3][4][5] Unlike zygomycetes that may use ferritin-like compounds, these fungi utilize intracellular siderophores to safely store iron, preventing the generation of toxic free radicals via the Fenton reaction.[2][4] In Ustilago sphaerogena and Ustilago maydis, ferrichrome constitutes a significant portion of the cellular iron pool.[3] Studies in Aspergillus fumigatus have identified ferricrocin and hydroxyferricrocin, two intracellular ferrichrome-type siderophores, as essential for iron storage and distribution within the hyphae and conidia.[1] This stored iron is readily mobilizable to meet the metabolic needs of the cell.[7]

Regulation of Apo-Ferrichrome Biosynthesis and Transport

The synthesis of apo-ferrichrome and the expression of its transporters are tightly regulated to maintain iron homeostasis. This regulation primarily occurs at the transcriptional level and involves a conserved network of transcription factors:

  • Under Iron-Depleted Conditions: A bZIP transcription factor, HapX , becomes active. HapX promotes the expression of genes involved in siderophore biosynthesis and uptake.[10] It also represses iron-consuming pathways to conserve iron.[1][10] In Schizosaccharomyces pombe, the genes sib1⁺ (encoding a nonribosomal peptide synthetase) and sib2⁺ (encoding an L-ornithine N⁵-oxygenase), which are essential for ferrichrome biosynthesis, are upregulated.[11][12]

  • Under Iron-Replete Conditions: A GATA-type transcription factor, SreA (in filamentous fungi) or Fep1 (in S. pombe), acts as a repressor.[10][11] It binds to the promoter regions of genes involved in iron acquisition, including those for siderophore biosynthesis and transport, and represses their transcription to prevent iron overload and toxicity.[1][10][12]

This interplay between the activating function of HapX and the repressive function of SreA/Fep1 forms a negative feedback loop that allows the fungus to adapt its iron acquisition machinery to changing environmental iron availability.[1][10]

Role in Fungal Pathogenesis and Broader Metabolism

The ability to acquire iron is a critical virulence factor for pathogenic fungi, as the host environment is typically iron-limited due to iron-sequestering proteins like transferrin and lactoferrin.[1] Siderophore-mediated iron uptake is indispensable for the virulence of many fungal pathogens.[2][3] Deletion of genes involved in siderophore biosynthesis, such as the nonribosomal peptide synthetase (NRPS) gene NPS6, has been shown to severely impair the virulence of several plant pathogens.[2][10] In the human pathogen A. fumigatus, siderophores are crucial for scavenging host iron, and the loss of their biosynthesis significantly attenuates virulence.[3]

Recent studies have also uncovered broader metabolic roles for ferrichrome that extend beyond iron metabolism. In fission yeast, intrinsically produced ferrichrome has been shown to confer high tolerance to ammonium, a preferred nitrogen source that can otherwise suppress the uptake of other nitrogen sources.[13][14] Ferrichrome was also found to facilitate the growth of yeast under low-glucose conditions, suggesting a role in linking iron homeostasis with primary carbon and nitrogen metabolism.[14]

Quantitative Data on Ferrichrome Interactions

The efficiency of ferrichrome-mediated iron uptake is underpinned by the specific binding kinetics of the siderophore to its transporters. While comprehensive data is species-specific, studies have provided insights into these interactions.

Fungal SpeciesTransporterLigandKm / Kd (μM)Measurement TypeReference
Saccharomyces cerevisiaeArn1pFerrichrome~2.5KT for uptake[7]
Saccharomyces cerevisiaeArn1pFerrichromeHigh Affinity SiteKd not specifiedBinding Affinity
Cryptococcus neoformans-Fe(III)0.16Km (High-affinity reductase)[4]

Table 1: Summary of reported binding affinities and transport kinetics related to ferrichrome and iron uptake in fungi. KT refers to the transport affinity, Km to the Michaelis constant for an enzymatic process, and Kd to the dissociation constant for binding.

Experimental Methodologies

Ferrichrome-Binding Assay

This protocol is adapted from methodologies described for studying siderophore-transporter interactions.[7]

Objective: To quantify the binding of radiolabeled ferrichrome to fungal cells expressing a specific transporter.

Materials:

  • Fungal cells (e.g., S. cerevisiae strain transformed with a plasmid expressing the transporter of interest, like pOE-Arn1-HA).

  • Control cells (e.g., strain with an empty vector).

  • [⁵⁵Fe]Ferrichrome (radiolabeled ferrichrome).

  • Binding buffer (e.g., MES-buffered saline, pH 6.5).

  • Washing buffer (e.g., cold binding buffer).

  • Cellulose nitrate filters (or similar for separating cells from the medium).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Preparation: Grow fungal cells to mid-log phase in an appropriate medium. Harvest the cells by centrifugation, wash them with sterile water, and resuspend them in the binding buffer to a known cell density.

  • Binding Reaction: In a series of microcentrifuge tubes, incubate a fixed amount of cells with serial dilutions of [⁵⁵Fe]Ferrichrome. The concentration range should span the expected Kd.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C to inhibit transport) for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the cells from the unbound [⁵⁵Fe]Ferrichrome by filtering the reaction mixture through a cellulose nitrate filter. Immediately wash the filter with a generous volume of cold washing buffer to remove non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [⁵⁵Fe]Ferrichrome retained on the cells is measured. Plot the bound ligand concentration against the free ligand concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Siderophore Transport Assay

This protocol is based on tracer studies using radiolabeled siderophores.[7]

Objective: To measure the rate of uptake of ferrichrome into fungal cells.

Materials:

  • Fungal cells.

  • [⁵⁵Fe]Ferrichrome or ¹⁴C-labeled apo-ferrichrome complexed with non-radioactive iron.

  • Uptake buffer (e.g., a minimal medium lacking iron).

  • Stop solution (e.g., cold buffer with a high concentration of unlabeled ferrichrome or a chelator like EDTA).

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Grow and prepare cells as in the binding assay, resuspending them in the uptake buffer. Pre-incubate the cells at the desired uptake temperature (e.g., 30°C).

  • Initiate Uptake: Start the transport reaction by adding a known concentration of radiolabeled ferrichrome to the cell suspension.

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the cell suspension.

  • Stop Reaction: Immediately transfer the aliquot to a tube containing ice-cold stop solution to halt the transport process.

  • Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cells several times with cold stop solution to remove external radioactivity.

  • Quantification: Resuspend the final cell pellet and transfer it to a scintillation vial. Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity over time. The initial linear phase of this plot represents the initial rate of transport. Kinetic parameters like KT and Vmax can be determined by measuring the initial rates at different substrate concentrations.

Signaling and Biosynthetic Pathways

Apo-Ferrichrome Biosynthesis Pathway

The biosynthesis of apo-ferrichrome begins with the non-proteinogenic amino acid ornithine. Key enzymes include an L-ornithine N⁵-oxygenase and a nonribosomal peptide synthetase (NRPS).

Ferrichrome_Biosynthesis Ornithine L-Ornithine Sib2 Sib2 / SidA (Ornithine-N⁵-oxygenase) Ornithine->Sib2 Hydroxylation Hydroxyornithine N⁵-hydroxyornithine Transacetylase N⁵-transacetylase Hydroxyornithine->Transacetylase Acylation Acyl_Hydroxyornithine N⁵-acyl-N⁵-hydroxyornithine (3 molecules) Sib1 Sib1 / SidC (NRPS) Acyl_Hydroxyornithine->Sib1 Cyclization ApoFerrichrome Apo-Ferrichrome (Cyclic Hexapeptide) AminoAcids Glycine/Serine (3 molecules) AminoAcids->Sib1 Cyclization Sib2->Hydroxyornithine Transacetylase->Acyl_Hydroxyornithine Sib1->ApoFerrichrome

Caption: Simplified biosynthetic pathway of apo-ferrichrome from L-ornithine.

Fungal Iron Uptake and Storage Workflow

This diagram illustrates the journey of apo-ferrichrome from secretion to its role in intracellular iron storage.

Iron_Uptake_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApoF Apo-Ferrichrome Fe3 Fe³⁺ (Iron) ApoF->Fe3 Chelation Ferrichrome_Fe Ferrichrome-Fe³⁺ ApoF->Ferrichrome_Fe Fe3->Ferrichrome_Fe Arn1 Arn1 Transporter Ferrichrome_Fe->Arn1 Binding & Transport Ferrichrome_Fe_in Ferrichrome-Fe³⁺ Arn1->Ferrichrome_Fe_in Storage Iron Storage Pool (Ferrichrome-Fe³⁺) Ferrichrome_Fe_in->Storage Direct Storage Release Iron Release (Reduction?) Ferrichrome_Fe_in->Release Storage->Release Mobilization Metabolism Metabolic Use (Heme, Fe-S clusters) Release->Metabolism Fe²⁺

Caption: Workflow of ferrichrome-mediated iron uptake and intracellular storage.

Transcriptional Regulation of Iron Homeostasis

This diagram shows the core regulatory logic governing iron uptake in fungi.

Iron_Regulation LowFe Low Iron HapX HapX (Activator) LowFe->HapX activates HighFe High Iron SreA SreA / Fep1 (Repressor) HighFe->SreA activates HapX->SreA represses IronUptake Iron Uptake Genes (Siderophore Biosynthesis, Transporters) HapX->IronUptake induces SreA->IronUptake represses

Caption: Transcriptional control of iron uptake genes by HapX and SreA/Fep1.

Implications for Drug Development

The critical role of siderophore-mediated iron acquisition in fungal virulence makes it an attractive target for novel antifungal therapies. There are two primary strategies being explored:

  • Inhibition of Iron Uptake: Developing drugs that block siderophore biosynthesis, secretion, or uptake could effectively starve the pathogen of iron, hindering its growth and virulence within the host.

  • The "Trojan Horse" Strategy: This approach involves conjugating an antifungal agent to a siderophore like ferrichrome. The fungus, mistaking the conjugate for a vital nutrient, actively transports it into the cell via its siderophore transporters. Once inside, the antifungal is released, killing the cell. This strategy offers the potential for highly specific and efficient drug delivery to fungal pathogens.

Conclusion

Apo-ferrichrome is far more than a simple iron chelator. It is the foundational molecule in a sophisticated system that allows fungi to scavenge, transport, and safely store iron. Its biosynthesis and the subsequent uptake of ferrichrome are tightly regulated to maintain cellular iron homeostasis. The critical dependence of many pathogenic fungi on this system for survival and virulence highlights its potential as a prime target for the development of the next generation of antifungal drugs. Future research will likely continue to unravel the intricate connections between this ancient iron acquisition system and the broader metabolic and signaling networks within the fungal kingdom.

References

Deferriferrichrome Biosynthesis in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deferriferrichrome biosynthesis pathway in the fungal genus Aspergillus. Deferriferrichrome, and its iron-bound form ferricrocin (FC), is a crucial intracellular siderophore involved in iron storage, transport, germination, and oxidative stress resistance.[1][2] Understanding this pathway is critical, as siderophore biosynthesis is essential for the virulence of pathogenic species like Aspergillus fumigatus, making it a promising target for novel antifungal therapies.[2]

Core Biosynthesis Pathway

The biosynthesis of deferriferrichrome is a multi-step enzymatic process that converts the amino acid L-ornithine into a complex cyclic hexapeptide. The pathway is primarily localized to the cytoplasm.[1][3] The core pathway involves three key enzymatic steps, beginning with the hydroxylation of the precursor, followed by acetylation, and culminating in the assembly of the final molecule by a non-ribosomal peptide synthetase (NRPS).

The initial and committed step in the biosynthesis of all hydroxamate siderophores in Aspergillus, including deferriferrichrome, is the N-hydroxylation of L-ornithine.[2][4] This is followed by the acetylation of the newly formed hydroxyl group. The final step involves the complex assembly of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine, two molecules of glycine, and one molecule of serine into the cyclic peptide structure of deferriferrichrome.[5]

Deferriferrichrome_Biosynthesis Deferriferrichrome Biosynthesis Pathway Orn L-Ornithine N5OH N⁵-hydroxy-L-ornithine Orn->N5OH SidA (L-ornithine N⁵-monooxygenase) N5Ac N⁵-acetyl-N⁵-hydroxy-L-ornithine N5OH->N5Ac SidL (N⁵-hydroxyornithine acetyltransferase) SidC_node Gly Glycine (x2) Ser Serine (x1) DFFC Deferriferrichrome (cyclic hexapeptide) SidA SidA SidL SidL SidC SidC SidC_node->DFFC SidC (Non-Ribosomal Peptide Synthetase) Iron_Regulation Transcriptional Regulation of Deferriferrichrome Biosynthesis Iron_High High Intracellular Iron SreA SreA (GATA Factor) Iron_High->SreA activates Iron_Low Low Intracellular Iron (Iron Starvation) HapX HapX (bZip Factor) Iron_Low->HapX allows expression SreA->HapX represses Sid_Genes sidA, sidC Genes SreA->Sid_Genes represses HapX->Sid_Genes activates Pathway Deferriferrichrome Biosynthesis Sid_Genes->Pathway Experimental_Workflow General Workflow for Siderophore Analysis Start Start: WT & Mutant Strains Culture 1. Culture in Iron-Deplete vs. Iron-Replete Media Start->Culture Harvest 2. Harvest Mycelia and Supernatant Culture->Harvest Extract_Intra 3a. Extract Intracellular Siderophores (Ferricrocin) Harvest->Extract_Intra Extract_Extra 3b. Extract Extracellular Siderophores from Supernatant Harvest->Extract_Extra RNA_Extract Parallel Step: Extract Total RNA from Mycelia Harvest->RNA_Extract for gene expression HPLC 4. Quantify Siderophores via RP-HPLC Extract_Intra->HPLC Extract_Extra->HPLC Analyze 5. Correlate Genotype with Siderophore Production & Gene Expression HPLC->Analyze Northern Analyze Gene Expression (e.g., sidA, sidC) via Northern Blot RNA_Extract->Northern Northern->Analyze

References

The Discovery and Enduring Significance of Ferrichrome: A Siderophore Case Study

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its initial isolation in 1952, ferrichrome has emerged as a cornerstone in the study of microbial iron acquisition.[1][2] This cyclic hexapeptide, a member of the hydroxamate class of siderophores, has been instrumental in elucidating the intricate mechanisms by which fungi and other microorganisms scavenge for the essential yet often scarce nutrient, iron. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of ferrichrome. It details the experimental protocols that have been pivotal in its study, presents key quantitative data, and visualizes the complex biological pathways in which it participates. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering both historical context and practical methodological insights into the world of siderophore biology.

Introduction: The Iron Problem and a Fungal Solution

Iron is a vital cofactor for a myriad of essential cellular processes, including DNA synthesis, respiration, and various enzymatic reactions.[1] However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it largely unavailable to living organisms.[1] To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron-chelating molecules.[3]

Ferrichrome, first isolated from the smut fungus Ustilago sphaerogena, stands as one of the earliest and most extensively studied siderophores.[1][2] Its discovery marked a significant milestone, paving the way for a deeper understanding of microbial iron metabolism. The subsequent work of J.B. Neilands in 1957 was crucial in establishing the role of ferrichrome as an iron transport agent, solidifying its importance in the field.[1] This guide will delve into the historical journey of ferrichrome's discovery and the key experimental findings that have shaped our current understanding of its function.

Physicochemical Properties and Structure of Ferrichrome

Ferrichrome is a cyclic hexapeptide composed of a repeating unit of three glycine residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues.[1] The hydroxamate groups of the modified ornithine residues are responsible for the high-affinity chelation of ferric iron.[1]

PropertyValueReference
Molecular Formula C₂₇H₄₂FeN₉O₁₂[1][4][5]
Molar Mass 740.53 g/mol [1][4][5]
Fe³⁺ Binding Affinity (logβ₁₁₀) 29.07[6]
Appearance Dark red or brown powder[1]
Solubility Water soluble[1]

Table 1: Physicochemical Properties of Ferrichrome

The octahedral coordination of the ferric iron by the six oxygen atoms of the three hydroxamate groups results in a highly stable complex.[1] This structural arrangement is critical for its biological function, enabling the efficient sequestration of iron from the environment.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in the study of ferrichrome.

Production and Isolation of Ferrichrome from Fungal Cultures

Objective: To produce and isolate ferrichrome from a fungal culture, such as Ustilago maydis.

Materials:

  • Ustilago maydis culture

  • Low-iron culture medium

  • Amberlite XAD-2 resin

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]

Protocol:

  • Inoculate Ustilago maydis into a low-iron culture medium to induce siderophore production.

  • Incubate the culture with shaking for 3-5 days.[5]

  • Separate the fungal biomass from the culture supernatant by centrifugation or filtration.

  • Pass the supernatant through a column packed with Amberlite XAD-2 resin to adsorb the ferrichrome.

  • Wash the column with distilled water to remove unbound compounds.

  • Elute the ferrichrome from the resin using methanol.[5]

  • Concentrate the methanolic eluate using a rotary evaporator.

  • Further purify the ferrichrome using preparative HPLC on a C18 column with a suitable gradient of methanol in water.[5]

  • Collect the fractions containing ferrichrome, identified by its characteristic red-brown color and confirmed by analytical HPLC.

  • Lyophilize the purified fractions to obtain solid ferrichrome.

Characterization of Ferrichrome

Objective: To confirm the identity and purity of the isolated ferrichrome.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the ferrichrome sample. A single, sharp peak at the expected retention time indicates a high degree of purity.[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the isolated compound, which should correspond to the theoretical mass of ferrichrome (740.53 Da).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of ferrichrome, confirming the presence of the cyclic hexapeptide backbone and the hydroxamate groups.[8]

Iron Binding Assay

Objective: To determine the iron-binding capacity of purified ferrichrome.

Materials:

  • Purified ferrichrome

  • Ferric chloride (FeCl₃) solution of known concentration

  • Spectrophotometer

Protocol:

  • Prepare a solution of apo-ferrichrome (iron-free) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Titrate the apo-ferrichrome solution with increasing concentrations of FeCl₃.

  • After each addition of FeCl₃, allow the solution to equilibrate.

  • Measure the absorbance of the solution at approximately 425 nm, which is the characteristic absorbance maximum for the ferrichrome-iron complex.[9]

  • Plot the absorbance against the molar ratio of iron to ferrichrome. The point at which the absorbance plateaus indicates the stoichiometry of iron binding.

  • The binding constant can be calculated from the titration data using appropriate software and equations.[10]

Ferrichrome Uptake Assay in Saccharomyces cerevisiae

Objective: To measure the uptake of iron-bound ferrichrome by yeast cells.

Materials:

  • Saccharomyces cerevisiae strain (e.g., wild-type and a transporter knockout mutant)

  • ⁵⁵Fe-labeled ferrichrome

  • Yeast growth medium (e.g., YPD)

  • Scintillation counter

Protocol:

  • Grow S. cerevisiae cultures to mid-log phase in a low-iron medium to induce the expression of siderophore transporters.[11]

  • Harvest the cells by centrifugation and wash them with an appropriate buffer.

  • Resuspend the cells to a known density in the assay buffer.

  • Initiate the uptake experiment by adding ⁵⁵Fe-labeled ferrichrome to the cell suspension.[11]

  • Incubate the cells at 30°C with shaking for various time points.

  • At each time point, take an aliquot of the cell suspension and rapidly filter it through a membrane filter to separate the cells from the medium.

  • Wash the filter with ice-cold buffer to remove any non-specifically bound ferrichrome.

  • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the rate of ferrichrome uptake based on the amount of radioactivity accumulated in the cells over time.

Biological Function and Mechanisms of Action

Ferrichrome's primary biological role is to act as an iron shuttle. It is synthesized and secreted by fungi under iron-limiting conditions.[7] Once in the extracellular environment, it binds to ferric iron with high affinity. The resulting ferrichrome-iron complex is then recognized by specific receptors on the cell surface of the producing organism or other microbes capable of utilizing it.

Ferrichrome Biosynthesis

The biosynthesis of ferrichrome is a non-ribosomal process. In Ustilago maydis, the pathway begins with the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme ornithine-N⁵-oxygenase, encoded by the sid1 gene.[12][13] The resulting N⁵-hydroxyornithine is then acetylated. Finally, a non-ribosomal peptide synthetase (NRPS), encoded by the sid2 gene, catalyzes the cyclic condensation of three molecules of N⁵-acetyl-N⁵-hydroxyornithine and three molecules of glycine to form the final ferrichrome structure.[12]

Ferrichrome_Biosynthesis cluster_NRPS sid2 (NRPS) L-Ornithine L-Ornithine N5-hydroxyornithine N5-hydroxyornithine L-Ornithine->N5-hydroxyornithine sid1 (Ornithine-N5-oxygenase) N5-acetyl-N5-hydroxyornithine N5-acetyl-N5-hydroxyornithine N5-hydroxyornithine->N5-acetyl-N5-hydroxyornithine N-acetyltransferase Cyclic Hexapeptide Assembly Cyclic Hexapeptide Assembly N5-acetyl-N5-hydroxyornithine->Cyclic Hexapeptide Assembly Ferrichrome Ferrichrome Cyclic Hexapeptide Assembly->Ferrichrome Glycine Glycine Glycine->Cyclic Hexapeptide Assembly

Ferrichrome Biosynthesis Pathway
Ferrichrome Uptake and Iron Release

The mechanism of ferrichrome uptake varies between different organisms.

In Escherichia coli , which can utilize ferrichrome as a xenosiderophore, the ferrichrome-iron complex is recognized and transported across the outer membrane by the FhuA receptor.[1][14] This transport is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[6]

E_coli_Uptake cluster_Outer_Membrane Outer Membrane cluster_Periplasm Periplasm FhuA FhuA Receptor Periplasmic Ferrichrome-Fe³⁺ Periplasmic Ferrichrome-Fe³⁺ FhuA->Periplasmic Ferrichrome-Fe³⁺ Energy TonB_complex TonB-ExbB-ExbD TonB_complex->FhuA Extracellular Ferrichrome-Fe³⁺ Extracellular Ferrichrome-Fe³⁺ Extracellular Ferrichrome-Fe³⁺->FhuA Cytoplasm Cytoplasm Periplasmic Ferrichrome-Fe³⁺->Cytoplasm Inner Membrane Transporter

Ferrichrome Uptake in E. coli

In Saccharomyces cerevisiae , ferrichrome uptake is mediated by members of the ARN family of transporters.[15] The ferrichrome-iron complex is internalized via endocytosis.[16] Once inside the cell, iron is released from the ferrichrome complex through a reductive mechanism. The ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which has a much lower affinity for the siderophore and is subsequently released to be utilized by the cell.[1]

S_cerevisiae_Uptake cluster_Cell_Membrane Cell Membrane ARN_Transporter ARN Transporter Endosome Endosome ARN_Transporter->Endosome Endocytosis Extracellular Ferrichrome-Fe³⁺ Extracellular Ferrichrome-Fe³⁺ Extracellular Ferrichrome-Fe³⁺->ARN_Transporter Cytosolic Ferrichrome-Fe³⁺ Cytosolic Ferrichrome-Fe³⁺ Endosome->Cytosolic Ferrichrome-Fe³⁺ Fe²⁺ + Apo-ferrichrome Fe²⁺ + Apo-ferrichrome Cytosolic Ferrichrome-Fe³⁺->Fe²⁺ + Apo-ferrichrome Reduction (Fe³⁺ -> Fe²⁺) Fe²⁺ Fe²⁺ Cellular Metabolism Cellular Metabolism Fe²⁺->Cellular Metabolism

Ferrichrome Uptake in S. cerevisiae

Conclusion and Future Perspectives

The discovery and subsequent decades of research on ferrichrome have been pivotal in shaping our understanding of microbial iron acquisition. From its initial characterization to the detailed elucidation of its biosynthetic and transport pathways, ferrichrome has served as a model siderophore. The experimental protocols developed for its study have been adapted for the investigation of numerous other siderophores.

Looking ahead, the unique iron-chelating properties of ferrichrome and other siderophores present exciting opportunities for drug development. The "Trojan horse" approach, where antibiotics are conjugated to siderophores to facilitate their entry into pathogenic bacteria, is a promising strategy to combat antibiotic resistance. A deeper understanding of the regulation of ferrichrome biosynthesis and transport will be crucial for harnessing these systems for therapeutic benefit. The continued study of ferrichrome and its analogs will undoubtedly lead to new insights into microbial physiology and may pave the way for novel antimicrobial agents.

References

Physicochemical Properties of Desferriferrichrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferriferrichrome is a naturally occurring hydroxamate siderophore produced by various fungi, including species of Aspergillus and Ustilago.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition.[2] Its potent and selective iron-binding properties have garnered significant interest in the scientific community, particularly for its potential applications in drug development, including novel antimicrobial strategies and treatments for iron overload disorders. This technical guide provides a comprehensive overview of the physicochemical properties of desferriferrichrome, detailed experimental protocols for its characterization, and visualizations of its biological pathways.

Core Physicochemical Properties

Desferriferrichrome is a cyclic hexapeptide composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[1][3] This structure confers its remarkable ability to coordinate with ferric iron.

Table 1: General and Physical Properties of Desferriferrichrome
PropertyValueReference
Molecular Formula C₂₇H₄₅N₉O₁₂[1]
Molecular Weight 687.7 g/mol [1]
CAS Number 34787-28-5[1]
Appearance White to off-white solid
Melting Point 197-203°C
Table 2: Solubility and Stability of Desferriferrichrome
PropertyDetailsReference
Solubility Water: ≥10 mg/mL (requires sonication and warming) Methanol, Ethanol, DMSO: Soluble[4]
Stability Stable under standard laboratory conditions. Degradation may occur at extreme pH and temperatures.
pKa The hydroxamate groups have pKa values in the range of 8-10, typical for siderophores, enabling strong chelation of Fe(III) at physiological pH.[5][6]

Spectroscopic Profile

The structural elucidation and characterization of desferriferrichrome rely on various spectroscopic techniques.

Table 3: Spectroscopic Data of Desferriferrichrome
TechniqueExpected Wavelengths/ShiftsReference
UV-Vis Spectroscopy In the absence of iron, desferriferrichrome exhibits minimal absorption in the visible range. Upon chelation with iron to form ferrichrome, a characteristic absorption band appears around 425 nm.[7][8][9]
¹H NMR Spectroscopy The proton NMR spectrum in d₆-DMSO is complex due to the presence of multiple conformers in solution. Key signals include those from the peptide backbone, the ornithine side chains, and the acetyl groups.[10][11]
¹³C NMR Spectroscopy The carbon NMR spectrum complements the ¹H NMR data, with characteristic signals for the carbonyl carbons of the peptide bonds and acetyl groups, as well as the carbons of the amino acid residues.[10][12][13]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for N-H stretching of the amide groups (~3300 cm⁻¹), C=O stretching of the amide and acetyl groups (~1650 cm⁻¹), and N-O stretching of the hydroxamate groups (~1000-1100 cm⁻¹).[14][15]

Experimental Protocols

Isolation and Purification of Desferriferrichrome from Fungal Culture

This protocol outlines the general steps for obtaining pure desferriferrichrome from a fungal source, such as Aspergillus species.[16][17]

G cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization a Inoculation of Aspergillus sp. in iron-deficient medium b Incubation and Fermentation a->b c Centrifugation to separate mycelia from supernatant b->c Harvesting d Extraction of supernatant with an organic solvent (e.g., benzyl alcohol) c->d e Back-extraction into water d->e f Lyophilization of aqueous extract e->f g Column Chromatography (e.g., Sephadex G-10) f->g h Reversed-Phase HPLC g->h i Collection and Lyophilization of pure fractions h->i j Spectroscopic Analysis (NMR, MS, UV-Vis) i->j k Purity assessment by analytical HPLC i->k

Fig. 1: Workflow for the isolation and purification of desferriferrichrome.
High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a standard method for the purification and analysis of desferriferrichrome.[18][19]

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 220 nm (for the peptide backbone) and 425 nm (for the iron complex, ferrichrome).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of desferriferrichrome.[20][21][22][23][24]

Sample Preparation: Dissolve 5-10 mg of purified desferriferrichrome in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:

  • ¹H NMR: To observe the proton signals.

  • ¹³C NMR: To observe the carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete assignment of proton and carbon signals.

Biological Pathways

Desferriferrichrome Biosynthesis

The biosynthesis of desferriferrichrome is a complex process orchestrated by a series of enzymes, with a non-ribosomal peptide synthetase (NRPS) at its core.[25][26]

G cluster_0 Precursor Synthesis cluster_1 NRPS Assembly cluster_2 Cyclization and Release ornithine L-Ornithine hydroxyornithine N⁵-hydroxy-L-ornithine ornithine->hydroxyornithine Ornithine-N⁵-oxygenase acetylhydroxyornithine N⁵-acetyl-N⁵-hydroxy-L-ornithine hydroxyornithine->acetylhydroxyornithine N⁵-hydroxyornithine acetyltransferase nrps Non-Ribosomal Peptide Synthetase (NRPS) acetylhydroxyornithine->nrps glycine Glycine glycine->nrps linear_peptide Linear Hexapeptide nrps->linear_peptide Sequential condensation cyclization Cyclization linear_peptide->cyclization desferriferrichrome Desferriferrichrome cyclization->desferriferrichrome Thioesterase domain activity

Fig. 2: Simplified biosynthetic pathway of desferriferrichrome.
Iron Transport Mechanism

Desferriferrichrome, after chelating iron in the extracellular environment to form ferrichrome, is recognized by specific transporters on the fungal cell membrane for internalization.[27][28][29]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular dff Desferriferrichrome ferrichrome Ferrichrome dff->ferrichrome fe3 Fe³⁺ fe3->ferrichrome Chelation transporter Ferrichrome Transporter (e.g., Arn1p) ferrichrome->transporter Binding int_ferrichrome Intracellular Ferrichrome transporter->int_ferrichrome Transport int_fe2 Fe²⁺ int_ferrichrome->int_fe2 Reductive release metabolism Metabolic Pool int_fe2->metabolism

Fig. 3: Mechanism of ferrichrome-mediated iron uptake in fungi.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of desferriferrichrome. The presented data and protocols are intended to support researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in their efforts to explore and harness the potential of this fascinating siderophore. The detailed characterization of desferriferrichrome is a critical step towards understanding its biological functions and developing novel therapeutic applications.

References

The Dance of Iron Scavengers: A Technical Guide to Apo-ferrichrome's Interaction with Bacterial Outer Membrane Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the perpetual arms race for essential nutrients, bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for a myriad of cellular processes. Among the most elegant of these strategies is the use of siderophores, small organic molecules secreted to chelate ferric iron with high affinity. The subsequent uptake of the iron-laden siderophore is mediated by specific outer membrane receptors. While the interaction of the ferric-siderophore complex with these receptors has been extensively studied, the initial binding of the iron-free siderophore, or apo-siderophore, is a crucial yet often overlooked aspect of this intricate process. This technical guide provides an in-depth exploration of the interaction between apo-ferrichrome, a prominent fungal hydroxamate siderophore, and its cognate bacterial outer membrane receptors, primarily focusing on FhuA, FiuA, and FoxA in Gram-negative bacteria.

Quantitative Analysis of Apo-ferrichrome Binding

The binding of apo-ferrichrome to its outer membrane receptors is a critical first step that can influence the efficiency of iron acquisition and potentially trigger signaling cascades. While quantitative data for apo-siderophore binding is less abundant than for their iron-loaded counterparts, available evidence suggests a significantly lower affinity. Generally, most ligand-gated porins, including ferrichrome receptors, bind the corresponding apo-siderophore with approximately 100-fold lower affinity than the ferric siderophore[1][2].

Table 1: Binding Affinities of Siderophores to Outer Membrane Receptors

ReceptorLigandOrganismMethodDissociation Constant (Kd)Reference
FhuAFerrichrome (Ferric)Escherichia coliFluorescence Quenching~200 nM[3]
FhuA Apo-ferrichrome Escherichia coli Estimated ~20 µM Estimated based on[1][2]
FoxANocardamine (Ferric)Pseudomonas aeruginosaFluorescence Quenching178 ± 16 nM[4]
FoxA Apo-nocardamine Pseudomonas aeruginosa Not Determined N/A
FiuAFerrichrome (Ferric)Pseudomonas aeruginosaNot SpecifiedNot Determined
FiuA Apo-ferrichrome Pseudomonas aeruginosa Not Determined N/A

The Structural Basis of Interaction: Insights from FhuA

The crystal structure of the Escherichia coli outer membrane receptor FhuA, both in its apo form and in complex with ferrichrome, provides a detailed snapshot of the binding mechanism. FhuA is a β-barrel protein with a central "cork" or "plug" domain that occludes the channel.

Upon binding of ferrichrome, significant conformational changes are observed in FhuA. These changes are transduced from the extracellular binding site to the periplasmic face of the receptor, signaling the loaded state of the receptor and initiating the TonB-dependent transport process[5][6]. While the structure of an apo-ferrichrome-FhuA complex has not been explicitly determined, it is hypothesized that the initial, lower-affinity binding of apo-ferrichrome may prime the receptor for a more robust interaction upon encountering the ferric form.

Experimental Protocols for Studying Apo-ferrichrome Interactions

A variety of biophysical and biochemical techniques can be employed to characterize the interaction between apo-ferrichrome and its outer membrane receptors. The following sections provide detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for ITC Analysis of Apo-ferrichrome Binding to a Reconstituted Outer Membrane Receptor:

  • Protein Preparation:

    • Express and purify the outer membrane receptor (e.g., FhuA, FiuA, or FoxA) using established protocols.

    • Reconstitute the purified receptor into proteoliposomes or nanodiscs to mimic its native membrane environment. Detailed protocols for reconstitution can be found in the literature[1][7][8][9][10][11].

    • Dialyze the reconstituted receptor extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.

  • Ligand Preparation:

    • Prepare a stock solution of apo-ferrichrome in the same ITC buffer used for the protein. Ensure the complete removal of any residual iron.

    • Accurately determine the concentration of the apo-ferrichrome solution.

  • ITC Experiment:

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

    • Load the reconstituted receptor solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

    • Load the apo-ferrichrome solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform a control titration by injecting the apo-ferrichrome solution into the buffer alone to determine the heat of dilution.

    • Perform the main titration by injecting the apo-ferrichrome into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.

Fluorescence Quenching Assay

This technique relies on the change in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.

Protocol for Fluorescence Quenching Analysis:

  • Sample Preparation:

    • Prepare purified, reconstituted outer membrane receptor and apo-ferrichrome solutions in a suitable buffer as described for ITC.

  • Fluorescence Measurement:

    • Place the protein solution in a quartz cuvette in a fluorometer.

    • Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).

    • Sequentially add small aliquots of the apo-ferrichrome stock solution to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the apo-ferrichrome concentration.

    • Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).

Radioligand Binding Assay

This highly sensitive method uses a radiolabeled ligand to quantify binding to its receptor.

Protocol for Radioligand Binding Assay:

  • Radiolabeling of Apo-ferrichrome:

    • Synthesize or obtain radiolabeled apo-ferrichrome (e.g., with 3H or 14C).

  • Binding Assay:

    • Incubate a constant amount of reconstituted receptor with increasing concentrations of radiolabeled apo-ferrichrome in a suitable binding buffer.

    • To determine non-specific binding, perform a parallel set of incubations in the presence of a large excess of unlabeled apo-ferrichrome.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand. For proteoliposomes, this can be achieved by filtration through a filter that retains the vesicles.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the radiolabeled apo-ferrichrome concentration.

    • Fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

Signaling Pathways and Gene Regulation

The binding of ferric-siderophores to their outer membrane receptors is well-known to trigger signaling cascades that lead to the upregulation of genes involved in iron transport. This typically involves extracytoplasmic function (ECF) sigma factors and anti-sigma factors. For instance, in Pseudomonas aeruginosa, the binding of ferri-pyoverdine to its receptor, FpvA, initiates a signaling pathway that results in the increased expression of pyoverdine synthesis and uptake genes[12].

The role of apo-siderophores in initiating such signaling pathways is less clear. However, the binding of an apo-siderophore could potentially induce conformational changes in the receptor that are sufficient to initiate a signaling cascade, even in the absence of iron. This could serve as a mechanism for the bacterium to "sense" the availability of siderophores in the environment and prime its iron uptake machinery. Further research, such as gene expression profiling of bacteria exposed to apo-ferrichrome, is needed to elucidate any direct signaling roles of the apo-siderophore.

Diagram of a Generic Siderophore-Mediated Signaling Pathway:

SiderophoreSignaling cluster_OM Outer Membrane cluster_P cluster_IM Inner Membrane cluster_C Cytoplasm Siderophore Ferric-Siderophore Receptor Outer Membrane Receptor (e.g., FhuA) Siderophore->Receptor Binding ApoSiderophore Apo-Siderophore ApoSiderophore->Receptor Weak Binding TonB TonB Complex Receptor->TonB Interaction AntiSigma Anti-Sigma Factor (e.g., FecR) Receptor->AntiSigma Signal Transduction TonB->Receptor Energization Periplasm Periplasm Sigma ECF Sigma Factor (e.g., FecI) AntiSigma->Sigma Releases Inhibition RNAP RNA Polymerase Sigma->RNAP Recruitment DNA DNA (Promoter) RNAP->DNA mRNA mRNA DNA->mRNA Transcription TransportGenes Uptake & Biosynthesis Genes Proteins Transport Proteins mRNA->Proteins Translation

Caption: Generic siderophore-mediated signaling pathway.

Diagram of Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Receptor p2 Reconstitute in Liposomes/Nanodiscs p1->p2 p3 Dialyze vs. ITC Buffer p2->p3 e2 Load Receptor into Cell p3->e2 l1 Prepare Apo-ferrichrome in ITC Buffer e3 Load Apo-ferrichrome into Syringe l1->e3 e1 Degas Samples e1->e2 e1->e3 e4 Run Titration e2->e4 e3->e4 a1 Integrate Raw Data e4->a1 a2 Subtract Heat of Dilution a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine K_d, n, ΔH, ΔS a3->a4

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The interaction of apo-ferrichrome with bacterial outer membrane receptors represents a critical, yet under-quantified, aspect of iron acquisition. While it is generally accepted that this initial binding is of lower affinity than that of the ferric complex, precise quantitative data for various receptor-ligand pairs are largely unavailable. The experimental protocols detailed in this guide provide a roadmap for researchers to elucidate these fundamental parameters. Future research should focus on systematically determining the binding affinities of apo-ferrichrome and other apo-siderophores to their cognate receptors. Furthermore, investigating the potential for apo-siderophore-mediated signaling will provide a more complete understanding of how bacteria sense and respond to the availability of these crucial iron-scavenging molecules. A deeper knowledge of these initial interactions holds significant promise for the development of novel antimicrobial strategies that target and disrupt bacterial iron uptake.

References

Intracellular Fate of Iron-Free Ferrichrome After Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferrichrome, a hydroxamate-type siderophore, is a crucial molecule for iron acquisition in many fungi and bacteria. While the uptake of iron-bound ferrichrome is well-studied, the subsequent intracellular fate of the iron-free ligand, deferriferrichrome, is a critical aspect of iron homeostasis and presents potential targets for novel therapeutic interventions. This technical guide provides an in-depth analysis of the intracellular pathways of deferriferrichrome following iron release, detailing the distinct strategies of degradation, recycling, and storage employed by various microorganisms. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding of this process.

Introduction

Iron is an essential nutrient for nearly all living organisms, yet its bioavailability is often limited. Microorganisms have evolved sophisticated iron acquisition systems, among which siderophore-mediated uptake is paramount. Ferrichrome, a cyclic hexapeptide, chelates ferric iron (Fe³⁺) with high affinity and is transported into the cell through specific membrane transporters. Once inside, iron must be released from the siderophore for metabolic use. This guide focuses on the subsequent fate of the iron-free ferrichrome molecule, a process that varies significantly across different species and is crucial for maintaining iron balance and preventing toxicity.

Intracellular Iron Release from Ferrichrome

The primary mechanism for liberating iron from ferrichrome is the reduction of Fe³⁺ to ferrous iron (Fe²⁺). Fe²⁺ has a much lower affinity for the siderophore, facilitating its release and availability for cellular processes.[1] In some bacteria, this process is coupled with a chemical modification of the siderophore itself.

Fates of Deferriferrichrome

Following iron release, the now iron-free deferriferrichrome undergoes one of three main fates: intracellular degradation, recycling back to the extracellular space, or utilization as an intracellular iron storage molecule.

Intracellular Degradation

In many fungal species, such as Saccharomyces cerevisiae, deferriferrichrome is degraded within the cell. This irreversible process ensures that the iron, once acquired, is retained.

  • Mechanism: In fungi like Aspergillus fumigatus and Aspergillus nidulans, specific intracellular esterases have been identified that hydrolyze the ester bonds within the siderophore structure, leading to its breakdown.[2][3] For example, in A. fumigatus, the esterase EstB has been shown to hydrolyze triacetylfusarinine C (TAFC), a related hydroxamate siderophore.[3]

Recycling

In contrast to degradation, some bacteria, including Pseudomonas aeruginosa and Escherichia coli, have evolved a mechanism to recycle deferriferrichrome.

  • Mechanism: This process involves the enzymatic modification of the deferrisiderophore, followed by its efflux from the cell. In P. aeruginosa, iron release from ferrichrome involves the acetylation of the siderophore, a reaction likely catalyzed by an N-acetyltransferase such as FiuC.[4][5] The resulting acetylated deferriferrichrome is then transported out of the cell, where it can chelate another iron ion and re-initiate the transport cycle.[4][5] This recycling strategy is an energy-efficient way to sustain iron uptake.

Intracellular Storage

Certain fungi utilize deferriferrichrome and its iron-bound form as a means of intracellular iron storage, buffering against periods of both iron scarcity and excess.

  • Mechanism: In Aspergillus nidulans, the intracellular siderophore ferricrocin can exist in both its iron-free (desferri-ferricrocin) and iron-bound forms. Under iron-replete conditions, ferricrocin constitutes a significant portion of the total cellular iron, acting as a storage reservoir.[6][7] The biosynthesis of this intracellular siderophore is transcriptionally regulated in response to iron availability.[6][7]

Quantitative Data

The following tables summarize key quantitative parameters related to ferrichrome transport and metabolism.

Table 1: Ferrichrome Transporter Affinity and Kinetics in Saccharomyces cerevisiae

TransporterSubstrateKT (µM)Kd (Low Affinity) (µM)Kd (High Affinity) (nM)Reference(s)
Arn1pFerrichrome0.9~1-10Not specified[2][4]

Table 2: Siderophore Transporter Affinity in Bacteria

OrganismTransporterLigandKd (nM)Reference(s)
Streptococcus pneumoniaePiaAFerrichrome5.8 ± 1.4[8]
Pseudomonas aeruginosaFpvBFerrichromeHigher than Pyoverdine[9][10]

Table 3: Intracellular Siderophore Concentrations in Aspergillus nidulans

ConditionSiderophore FormCellular ContentReference(s)
Iron-depletedDesferri-ferricrocinAccumulated[7]
Iron-repleteFerricrocin~5% of total cellular iron[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the intracellular fate of ferrichrome.

⁵⁵Fe-Ferrichrome Uptake Assay

This assay is used to quantify the transport of iron into cells via the ferrichrome pathway.

Principle: Cells are incubated with ferrichrome complexed with the radioisotope ⁵⁵Fe. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.

General Protocol:

  • Cell Culture: Grow the microbial strain of interest to the desired growth phase in iron-depleted or iron-replete media.

  • Preparation of ⁵⁵Fe-ferrichrome: Prepare a stock solution of ⁵⁵FeCl₃ and mix it with a molar excess of deferriferrichrome to ensure complete chelation.

  • Uptake Experiment:

    • Harvest and wash the cells, then resuspend them in an appropriate assay buffer.

    • Initiate the uptake by adding ⁵⁵Fe-ferrichrome to the cell suspension at a defined concentration.

    • Incubate the cells at the optimal growth temperature with shaking.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters with a cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Controls: Include a negative control with cells incubated on ice to account for non-specific binding.

Fluorescently Labeled Siderophore Trafficking

This method allows for the visualization of siderophore localization within the cell.

Principle: A fluorescent dye is chemically conjugated to deferriferrichrome. The fluorescent siderophore analogue is then introduced to the cells, and its movement and localization are tracked using fluorescence microscopy.

General Protocol:

  • Synthesis of Fluorescent Probe: Conjugate a fluorescent dye (e.g., a rhodamine or cyanine derivative) to deferriferrichrome.

  • Cell Labeling:

    • Grow cells to the desired stage.

    • Incubate the cells with the fluorescently labeled ferrichrome.

    • At different time points, wash the cells to remove the unbound probe.

  • Imaging:

    • Mount the cells on a microscope slide.

    • Visualize the localization of the fluorescent probe using a confocal or fluorescence microscope.

    • Co-staining with organelle-specific markers can be used to determine the subcellular localization of the siderophore.

Siderophore Esterase Activity Assay

This assay measures the activity of enzymes that degrade siderophores.

Principle: The assay measures the hydrolysis of a substrate analogue that releases a chromogenic or fluorogenic product upon cleavage by the esterase.

General Protocol:

  • Preparation of Cell Lysate: Grow the fungal strain of interest, harvest the cells, and prepare a cell-free extract by mechanical or enzymatic lysis.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, a suitable buffer, and a chromogenic or fluorogenic esterase substrate (e.g., p-nitrophenyl acetate).

    • Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the absorbance or fluorescence of the released product over time using a spectrophotometer or fluorometer.

  • Quantification: Calculate the enzyme activity based on the rate of product formation, using a standard curve of the product.

N-Acetyltransferase Activity Assay

This assay is used to measure the activity of enzymes involved in the acetylation of deferriferrichrome for recycling.

Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to an acceptor substrate, which can be deferriferrichrome or a model substrate. The consumption of acetyl-CoA or the formation of the acetylated product is monitored.

General Protocol:

  • Enzyme Preparation: Purify the N-acetyltransferase of interest or use a cell-free extract.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, the acceptor substrate (e.g., an arylamine substrate for a colorimetric assay), and acetyl-CoA in a suitable buffer.

  • Reaction and Detection:

    • Incubate the reaction at the optimal temperature.

    • Stop the reaction at different time points.

    • Quantify the amount of acetylated product formed, for example, by a colorimetric reaction with 4-dimethylaminobenzaldehyde, or by HPLC analysis.

  • Controls: Include controls without the enzyme or without the acceptor substrate to account for background reactions.

Signaling Pathways and Regulatory Networks

The intracellular fate of deferriferrichrome is tightly regulated at the transcriptional level in response to iron availability.

Fungal Regulation by Fep1/SreA

In many fungi, including Schizosaccharomyces pombe and Aspergillus nidulans, the GATA-type transcription factor Fep1 (or its homolog SreA) acts as a repressor of genes involved in iron acquisition, including those for siderophore biosynthesis and uptake, under iron-replete conditions.[4][10][11] When intracellular iron levels are low, Fep1/SreA is inactivated, leading to the derepression of these genes. The expression of siderophore degradation enzymes is also likely under the control of this regulatory network, ensuring that siderophores are broken down when iron is abundant.

Fungal_Iron_Regulation cluster_conditions Cellular Iron Status cluster_regulation Regulatory Cascade cluster_genes Target Genes High_Iron High Intracellular Iron Fep1_SreA Fep1/SreA (GATA-factor) High_Iron->Fep1_SreA activates Low_Iron Low Intracellular Iron Low_Iron->Fep1_SreA inactivates Siderophore_Biosynthesis Siderophore Biosynthesis Genes Fep1_SreA->Siderophore_Biosynthesis represses Siderophore_Uptake Siderophore Uptake Genes Fep1_SreA->Siderophore_Uptake represses Siderophore_Degradation Siderophore Degradation Genes Fep1_SreA->Siderophore_Degradation activates?

Caption: Fungal iron homeostasis regulation by Fep1/SreA.

Bacterial Regulation by Fur

In bacteria, the Ferric Uptake Regulator (Fur) protein is the primary sensor of intracellular iron levels.[6][9][12][13][14] In the presence of ferrous iron (Fe²⁺), Fur binds to specific DNA sequences known as "Fur boxes" in the promoter regions of target genes, repressing their transcription.[9][13] This includes genes for siderophore biosynthesis and uptake. When iron is scarce, Fur releases from the DNA, allowing for the expression of these genes. The genes encoding the machinery for siderophore recycling are also expected to be part of the Fur regulon, ensuring that the recycling system is active under iron-limiting conditions when siderophore uptake is high.

Bacterial_Iron_Regulation cluster_conditions Cellular Iron Status cluster_regulation Regulatory Cascade cluster_genes Target Genes High_Iron High Intracellular Iron (Fe²⁺) Fur Fur Repressor High_Iron->Fur binds & activates Low_Iron Low Intracellular Iron Low_Iron->Fur dissociates Siderophore_Biosynthesis Siderophore Biosynthesis Genes Fur->Siderophore_Biosynthesis represses Siderophore_Uptake Siderophore Uptake Genes Fur->Siderophore_Uptake represses Siderophore_Recycling Siderophore Recycling Genes Fur->Siderophore_Recycling represses Experimental_Workflow cluster_initial Initial Characterization cluster_fate Determining the Fate cluster_outcomes Possible Outcomes cluster_mechanistic Mechanistic Studies Uptake_Assay 55Fe-Ferrichrome Uptake Assay Labeled_Siderophore Use Radiolabeled (¹⁴C) or Fluorescently Labeled Deferriferrichrome Uptake_Assay->Labeled_Siderophore CAS_Assay CAS Assay for Siderophore Production CAS_Assay->Labeled_Siderophore Analyze_Intracellular Analyze Intracellular Extracts (TLC, HPLC) Labeled_Siderophore->Analyze_Intracellular Analyze_Extracellular Analyze Extracellular Medium Labeled_Siderophore->Analyze_Extracellular Degradation Degradation Products Detected Intracellularly Analyze_Intracellular->Degradation Storage Intact Siderophore Accumulates Intracellularly Analyze_Intracellular->Storage Recycling Modified Siderophore Detected Extracellularly Analyze_Extracellular->Recycling Enzyme_Assays Enzyme Assays (Esterase, N-acetyltransferase) Degradation->Enzyme_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Degradation->Gene_Expression Recycling->Enzyme_Assays Recycling->Gene_Expression Storage->Gene_Expression Mutant_Analysis Analysis of Gene Deletion Mutants Enzyme_Assays->Mutant_Analysis Gene_Expression->Mutant_Analysis

References

Spontaneous Hydroxamate Production in Iron-Deficient Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of spontaneous hydroxamate production by microorganisms in response to iron-deficient environments. Iron is an essential nutrient for nearly all life, playing a critical role in numerous cellular processes. However, its bioavailability is often limited. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. Hydroxamates are a prominent class of siderophores, and their production is tightly regulated by intracellular iron concentrations. Understanding the biosynthesis of these molecules, the regulatory networks that control their production, and the methods to quantify them is of paramount importance in microbiology, infectious disease research, and drug development.

Biochemical Pathways of Hydroxamate Biosynthesis

The biosynthesis of hydroxamate siderophores is a complex process that can be broadly categorized into two main pathways: the Non-Ribosomal Peptide Synthetase (NRPS) dependent pathway and the NRPS-independent synthesis (NIS) pathway.

NRPS-Dependent Pathway

In many fungi and some bacteria, hydroxamate siderophores are synthesized via large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). A common precursor for fungal hydroxamate siderophores is the amino acid L-ornithine. The initial and committing step is the N-hydroxylation of L-ornithine, a reaction catalyzed by an L-ornithine-N5-monooxygenase, often encoded by the sidA gene[1]. This enzyme is a flavin-dependent monooxygenase[2][3][4][5]. Following hydroxylation, the N-hydroxyornithine is acylated to form the hydroxamate group. Finally, NRPSs assemble these hydroxamate-containing monomers into the final siderophore structure, which can be either linear or cyclic[6][7].

NRPS-Independent Synthesis (NIS) Pathway

In contrast to the NRPS-dependent pathway, the NIS pathway utilizes a series of discrete enzymes to construct the siderophore backbone. This pathway is responsible for the synthesis of hydroxamate siderophores like aerobactin in E. coli. The NIS pathway typically involves enzymes that link dicarboxylic acids with diamines or amino alcohols to form the final hydroxamate-containing molecule[8].

Regulatory Signaling Pathways

The production of hydroxamate siderophores is a metabolically expensive process; therefore, it is tightly regulated to prevent iron overload and toxicity. The primary environmental cue for inducing hydroxamate production is iron limitation.

Bacterial Regulation: The Fur Repressor

In many bacteria, the master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ as a cofactor, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including those involved in siderophore biosynthesis. This binding represses the transcription of these genes. Conversely, under iron-deficient conditions, Fur is unable to bind iron, leading to its dissociation from the DNA and the subsequent derepression of the siderophore biosynthesis genes, allowing for the production of hydroxamates.

bacterial_iron_regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_deficient Iron-Deficient Conditions Fe2_replete High Intracellular Fe²⁺ Fur_Fe Fur-Fe²⁺ Complex Fe2_replete->Fur_Fe Binds to Fur Fur_box Fur Box (Promoter) Fur_Fe->Fur_box Binds to Siderophore_genes_off Siderophore Biosynthesis Genes (Transcription OFF) Fur_box->Siderophore_genes_off Represses Transcription Fe2_deficient Low Intracellular Fe²⁺ Fur_inactive Apo-Fur (Inactive) Fe2_deficient->Fur_inactive Fur remains unbound Fur_inactive->Fur_box_unbound Does not bind Siderophore_genes_on Siderophore Biosynthesis Genes (Transcription ON) Hydroxamate Hydroxamate Siderophore Production Siderophore_genes_on->Hydroxamate

Bacterial iron regulation via the Fur protein.
Fungal Regulation: SreA and HapX

In fungi, iron homeostasis is primarily controlled by a negative feedback loop involving two key transcription factors: a GATA-type repressor (e.g., SreA) and a bZIP transcription factor (e.g., HapX)[8]. Under iron-replete conditions, SreA is expressed and represses the transcription of siderophore biosynthesis genes, as well as the gene encoding HapX. When iron levels are low, SreA-mediated repression is lifted. This allows for the expression of HapX, which in turn activates the transcription of genes required for siderophore production and other iron uptake mechanisms.

fungal_iron_regulation cluster_iron_replete_fungal Iron-Replete Conditions cluster_iron_deficient_fungal Iron-Deficient Conditions SreA_on SreA (GATA-factor) Expression ON HapX_off HapX (bZIP-factor) Expression OFF SreA_on->HapX_off Represses Siderophore_genes_fungal_off Siderophore Biosynthesis Genes (Transcription OFF) SreA_on->Siderophore_genes_fungal_off Represses SreA_off SreA Expression OFF HapX_on HapX Expression ON SreA_off->HapX_on De-repression leads to Siderophore_genes_fungal_on Siderophore Biosynthesis Genes (Transcription ON) HapX_on->Siderophore_genes_fungal_on Activates Hydroxamate_fungal Hydroxamate Siderophore Production Siderophore_genes_fungal_on->Hydroxamate_fungal

Fungal iron regulation by SreA and HapX.

Experimental Protocols

A variety of well-established protocols are available for inducing, detecting, and quantifying hydroxamate siderophores.

Preparation of Iron-Deficient and Iron-Replete Media

Creating a truly iron-deficient medium requires meticulous attention to detail to avoid trace iron contamination.

Materials:

  • All glassware should be acid-washed (e.g., soaked in 6 M HCl overnight) and rinsed thoroughly with high-purity, iron-free water.

  • Use high-purity reagents.

  • Deferoxamine-Sepharose affinity column (optional, for preparing iron-free media components)[1][9][10].

  • Iron chelator (e.g., 2,2'-dipyridyl).

  • Ferric chloride (FeCl₃) or Ferric citrate for iron-replete medium.

Protocol for a Minimal Medium (e.g., M9):

  • Prepare the basal salt solution using high-purity water.

  • To create iron-deficient medium, pass the basal salt solution and other heat-stable components through a deferoxamine-Sepharose column to remove trace iron[1][9][10]. Alternatively, add a strong iron chelator like 2,2'-dipyridyl to the medium at a concentration that is growth-inhibitory but not toxic.

  • Autoclave the medium.

  • For iron-replete medium, add a sterile solution of FeCl₃ or ferric citrate to the autoclaved basal medium to a final concentration that represses siderophore production (typically >5 µM)[11].

  • Aseptically add other required sterile components (e.g., carbon source, amino acids).

Detection and Quantification of Hydroxamate Siderophores

The CAS assay is a universal method for detecting siderophores. It is a competitive assay where the siderophore removes iron from a blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.

Qualitative Plate Assay:

  • Prepare CAS agar plates by mixing a CAS assay solution with autoclaved growth medium.

  • Inoculate the microorganism onto the center of the plate.

  • Incubate under appropriate conditions.

  • An orange halo around the colony indicates siderophore production.

Quantitative Liquid Assay:

  • Prepare a CAS assay solution.

  • Mix a sample of the culture supernatant with the CAS assay solution.

  • Incubate at room temperature.

  • Measure the absorbance at 630 nm. A decrease in absorbance is proportional to the amount of siderophore produced.

This assay is specific for hydroxamate-type siderophores.

Protocol:

  • Mix the culture supernatant with a ferric perchlorate solution (e.g., 5 mM Fe(ClO₄)₃ in 0.1 M HClO₄)[12].

  • Incubate for a short period at room temperature.

  • The formation of a reddish-brown color indicates the presence of hydroxamates.

  • Quantify by measuring the absorbance at approximately 470-500 nm[9][13].

HPLC is a powerful technique for separating and quantifying different siderophore species.

General Protocol:

  • Sample Preparation: Acidify the culture supernatant and extract the siderophores using a solid-phase extraction (SPE) cartridge (e.g., C18)[14]. Elute the siderophores with a solvent like methanol.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA)[14].

    • Detection: Monitor the eluate at a wavelength where the ferric-siderophore complex absorbs (typically around 435-450 nm for hydroxamates).

  • Quantification: Compare the peak areas of the samples to those of known concentrations of siderophore standards.

experimental_workflow cluster_culture Microbial Culture cluster_analysis Siderophore Analysis Iron_deficient Iron-Deficient Medium Incubation Incubation Iron_deficient->Incubation Iron_replete Iron-Replete Medium (Control) Iron_replete->Incubation Supernatant Collect Supernatant Incubation->Supernatant CAS_assay CAS Assay (Detection/Quantification) Supernatant->CAS_assay Ferric_assay Ferric Perchlorate Assay (Hydroxamate Quantification) Supernatant->Ferric_assay HPLC HPLC (Separation/Quantification) Supernatant->HPLC

General experimental workflow for studying hydroxamate production.
Analysis of Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in hydroxamate biosynthesis.

Protocol:

  • RNA Extraction: Isolate total RNA from microbial cultures grown in iron-deficient and iron-replete media.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using primers specific for the target genes (e.g., sidA, NRPS genes) and a reference gene (e.g., 16S rRNA, actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in iron-deficient versus iron-replete conditions.

Quantitative Data on Hydroxamate Production

The production of hydroxamate siderophores is highly dependent on the microbial species and the concentration of iron in the growth medium. Below is a summary of representative quantitative data.

MicroorganismMediumIron ConcentrationHydroxamate ProductionReference
Azotobacter chroococcumIron-limited mineral medium0.75 µM Ferric CitrateOptimal[11]
Azotobacter chroococcumIron-limited mineral medium>5 µM IronRepressed[11]
Rhizobium sp.Fiss-glucose mineral medium0.5 µM Ferric IronHighest[13]
Paracoccidioides spp.MMcM liquid medium30 µM Ammonium Ferrous SulfateRepressed[12]
Vibrio harveyiMM9 salts mediumIron-limitedMaximum at 48h[12]
Escherichia coli isolates-Low ironHigh prevalence (46-71% of isolates)[15]

Conclusion

The spontaneous production of hydroxamate siderophores is a critical survival strategy for many microorganisms in iron-limited environments. The biosynthetic pathways, primarily the NRPS-dependent and NIS pathways, are tightly regulated at the transcriptional level by iron-sensing proteins like Fur in bacteria and the SreA/HapX system in fungi. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this fascinating biological process. A thorough understanding of hydroxamate production is not only fundamental to microbial physiology but also holds significant potential for the development of novel antimicrobial agents that target these essential iron acquisition systems.

References

The Gateway for Iron: An In-depth Technical Guide to the Ferrichrome Transport System in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ferrichrome transport system in Escherichia coli, a crucial pathway for iron acquisition and a potential target for novel antimicrobial strategies. This document details the molecular components, mechanism of action, regulatory networks, and key experimental methodologies used to elucidate this elegant biological machinery.

Executive Summary

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, its bioavailability is often limited. To overcome this, bacteria have evolved sophisticated systems to scavenge iron from their environment. E. coli utilizes a variety of siderophore-mediated iron uptake systems, among which the ferrichrome transport system is a paradigm for understanding TonB-dependent transport across the Gram-negative cell envelope. This system facilitates the uptake of ferrichrome, a hydroxamate-type siderophore produced by fungi. The core components of this system are the outer membrane receptor FhuA, the periplasmic binding protein FhuD, and the inner membrane ABC transporter complex FhuB/FhuC. The energy required for transport across the outer membrane is transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex. Understanding the intricate molecular choreography of this system not only sheds light on bacterial iron metabolism but also opens avenues for the development of "Trojan horse" antibiotics that exploit this pathway for cellular entry.

The Molecular Machinery of Ferrichrome Transport

The transport of ferrichrome from the extracellular environment into the cytoplasm of E. coli is a multi-step process involving a series of specialized proteins that span the cell envelope.

FhuA: The Outer Membrane Receptor

The journey of ferrichrome into the cell begins at the outer membrane with the FhuA protein. FhuA is a 78 kDa TonB-dependent transporter that functions as a specific receptor for ferric-ferrichrome. Structurally, FhuA consists of a 22-stranded β-barrel that forms a channel through the outer membrane. This channel is occluded by a globular N-terminal "cork" or "plug" domain that resides within the barrel, preventing non-specific passage of molecules.[1]

Binding of ferrichrome to a specific site on the extracellular face of FhuA induces a conformational change that is propagated to the periplasmic side of the protein.[2] This conformational change is crucial for the subsequent interaction with the TonB complex.

The TonB-ExbB-ExbD Energy Transduction System

Transport across the outer membrane is an active process that requires energy. This energy is not derived from ATP hydrolysis at the outer membrane but is instead transduced from the proton motive force of the cytoplasmic membrane via the TonB-ExbB-ExbD complex. TonB is a periplasmic protein anchored to the cytoplasmic membrane, while ExbB and ExbD are inner membrane proteins that stabilize TonB and couple it to the proton motive force.

Upon ferrichrome binding to FhuA, the altered conformation of FhuA's periplasmic domain allows for its interaction with TonB. This interaction is thought to induce a further conformational change in FhuA, leading to the unplugging of the barrel and the translocation of ferrichrome into the periplasm. The precise mechanism of how TonB's energy is used to drive this transport is still an area of active research, but it is clear that a direct physical interaction between TonB and FhuA is essential.

FhuD: The Periplasmic Chaperone

Once in the periplasm, ferrichrome is captured by the periplasmic binding protein FhuD. FhuD is a high-affinity binding protein that acts as a chaperone, shuttling ferrichrome across the periplasmic space to the inner membrane transporter.[3][4] This binding step is crucial for maintaining a concentration gradient that favors the unidirectional movement of ferrichrome into the cell.[5]

The FhuBC Inner Membrane ABC Transporter

The final step in the transport process is the translocation of ferrichrome across the cytoplasmic membrane, which is mediated by the FhuBC complex, a member of the ATP-binding cassette (ABC) transporter superfamily. FhuB is the integral membrane protein that forms the channel, while FhuC is the cytoplasmic ATPase that provides the energy for transport through the hydrolysis of ATP. FhuD delivers ferrichrome to the FhuB component, and upon ATP hydrolysis by FhuC, the ferrichrome molecule is transported into the cytoplasm.

Intracellular Iron Release

Once inside the cytoplasm, iron must be released from the ferrichrome siderophore to be utilized by the cell. This is believed to occur through a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺.[6][7] Fe²⁺ has a much lower affinity for the hydroxamate ligands of ferrichrome, leading to its dissociation. The iron-free deferrichrome is then acetylated and exported back out of the cell, where it can potentially be recycled.[7]

Quantitative Parameters of the Ferrichrome Transport System

The efficiency of the ferrichrome transport system is underscored by the high-affinity interactions and transport kinetics of its components.

Interaction/ProcessComponent(s)ParameterValueReference(s)
Ferrichrome Binding to FhuAFhuA, FerrichromeKd~1 nM[8]
Ferrichrome Binding to FhuA (in nanodiscs)FhuA, FerricrocinKd~200 nM[9]
TonB-FhuA InteractionTonB, FhuAApparent KdNanomolar range[10]
TonB-FhuD InteractionTonB, FhuDApparent Kd~300 nM[3]
Ferrichrome Binding to FhuDFhuD, FerrichromeKd1.0 µM[4][11]
Ferric Aerobactin Binding to FhuDFhuD, Ferric AerobactinKd0.4 µM[4]
Ferric Coprogen Binding to FhuDFhuD, Ferric CoprogenKd0.3 µM[4]
Albomycin Binding to FhuDFhuD, AlbomycinKd5.4 µM[4]
Ferrichrome Transport KineticsWhole CellsKmBiphasic nature[12]

Regulation of the Ferrichrome Transport System

The expression of the genes encoding the ferrichrome transport system, the fhuACDB operon, is tightly regulated to ensure that the cell can acquire iron when needed while preventing the toxic accumulation of this metal.

Fur-Mediated Repression

The primary regulator of the fhu operon is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, which enables it to bind to a specific DNA sequence known as the "Fur box" located in the promoter region of the fhuA gene.[13][14][15] This binding of the Fur-Fe²⁺ complex physically blocks the binding of RNA polymerase, thereby repressing the transcription of the fhuACDB genes.[16]

When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur (iron-free Fur) has a low affinity for the Fur box, leading to its dissociation from the DNA. This allows RNA polymerase to access the promoter and initiate transcription of the fhu operon, leading to the synthesis of the ferrichrome transport proteins.

It is important to note that unlike the ferric citrate uptake system, which involves a dedicated signaling cascade from the outer membrane (FecA-FecR-FecI), the ferrichrome transport system in E. coli does not appear to have a similar substrate-inducible signaling pathway beyond the global iron-dependent regulation by Fur.[17][18]

Visualizing the Ferrichrome Transport Pathway and Regulatory Logic

Ferrichrome Transport Workflow

Ferrichrome_Transport cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Ferrichrome-Fe3+ Ferrichrome-Fe3+ FhuA FhuA Ferrichrome-Fe3+->FhuA 1. Binding FhuD FhuD FhuA->FhuD 2. Translocation FhuB FhuB FhuD->FhuB 3. Delivery Fe2+ Fe2+ FhuB->Fe2+ 4. Translocation FhuC FhuC FhuC->FhuB Powers ADP_Pi ADP + Pi FhuC->ADP_Pi Deferrichrome Deferrichrome Fe2+->Deferrichrome 5. Iron Release (Reduction) Acetylated Deferrichrome Acetylated Deferrichrome Deferrichrome->Acetylated Deferrichrome 6. Acetylation Extracellular Space Extracellular Space Acetylated Deferrichrome->Extracellular Space 7. Export TonB_complex TonB-ExbB-ExbD TonB_complex->FhuA Energy ATP ATP ATP->FhuC

Caption: The ferrichrome transport pathway in E. coli.

Fur-Mediated Regulation of the fhu Operon

Fur_Regulation cluster_iron_replete High Iron cluster_iron_limited Low Iron Fe2+_high Fe2+ Fur_active Fur-Fe2+ (Active Repressor) Fe2+_high->Fur_active Binds fhu_operon_replete fhuACDB operon Fur_active->fhu_operon_replete Binds to Fur box Transcription_blocked Transcription Blocked fhu_operon_replete->Transcription_blocked Fe2+_low Fe2+ Fur_inactive Apo-Fur (Inactive) Fe2+_low->Fur_inactive Dissociates fhu_operon_limited fhuACDB operon Transcription_active Transcription fhu_operon_limited->Transcription_active Fhu_proteins Fhu Proteins Synthesized Transcription_active->Fhu_proteins

Caption: Transcriptional regulation of the fhu operon by Fur.

Key Experimental Protocols

The elucidation of the ferrichrome transport system has been made possible through a variety of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Overexpression and Purification of FhuA

This protocol describes a method for obtaining purified FhuA protein for in vitro studies.

  • Vector Construction and Transformation: The fhuA gene is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain.

  • Cell Growth and Induction: The transformed E. coli are grown in a rich medium (e.g., LB or Terrific Broth) to a mid-log phase (OD₆₀₀ ~0.6-0.8). Protein expression is then induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using a T7 promoter system.

  • Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or French press. The cell envelope fraction is isolated by ultracentrifugation.

  • Solubilization of FhuA: The outer membrane proteins are selectively solubilized from the cell envelope using detergents such as Triton X-100, LDAO, or octyl-glucoside.[19]

  • Chromatographic Purification: The solubilized FhuA is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

  • Quality Control: The purity and integrity of the purified FhuA are assessed by SDS-PAGE and Western blotting.

⁵⁵Fe-Ferrichrome Uptake Assay

This assay measures the rate of iron transport into whole E. coli cells.

  • Preparation of ⁵⁵Fe-Ferrichrome: Radiolabeled ⁵⁵FeCl₃ is mixed with deferriferrichrome to prepare ⁵⁵Fe-ferrichrome.

  • Cell Culture: E. coli cells are grown under iron-limiting conditions to induce the expression of the fhu operon. This is often achieved by adding an iron chelator like 2,2'-dipyridyl to the growth medium.

  • Transport Assay:

    • Cells are harvested, washed, and resuspended in a minimal medium.

    • The cell suspension is pre-warmed to 37°C.

    • The transport reaction is initiated by the addition of ⁵⁵Fe-ferrichrome to a final concentration typically in the micromolar range.[20]

    • At various time points, aliquots of the cell suspension are removed and rapidly filtered through a nitrocellulose membrane (0.45 µm pore size) to separate the cells from the medium.

    • The filters are washed quickly with a wash buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of iron transported into the cells, is measured using a scintillation counter.

  • Data Analysis: The rate of iron uptake is calculated from the initial linear phase of the time course.

Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between interacting proteins, such as FhuA and TonB.

  • Immobilization of the Ligand: One of the interacting partners (the ligand, e.g., purified FhuA) is immobilized on the surface of a sensor chip.

  • Injection of the Analyte: The other interacting partner (the analyte, e.g., a purified fragment of TonB) is injected at various concentrations over the sensor chip surface in a continuous flow of buffer.

  • Detection of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Kinetic Analysis: The association rate (kₐ) is determined from the initial phase of the binding curve, and the dissociation rate (kₑ) is determined from the dissociation phase when the analyte injection is replaced by buffer. The equilibrium dissociation constant (Kd) can be calculated as kₑ/kₐ.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction, allowing for subsequent experiments.

Experimental Workflow for Studying Protein Interactions

Experimental_Workflow cluster_protein_production Protein Production cluster_interaction_analysis Interaction Analysis cluster_data_output Data Output Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression_Induction Protein Expression and Induction Transformation->Expression_Induction Purification Protein Purification Expression_Induction->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR Y2H Yeast Two-Hybrid Purification->Y2H CoIP Co-Immunoprecipitation Purification->CoIP Binding_Affinity Binding Affinity (Kd) SPR->Binding_Affinity Kinetics Association/Dissociation Rates (ka, kd) SPR->Kinetics Interaction_Confirmation Confirmation of In Vivo Interaction Y2H->Interaction_Confirmation CoIP->Interaction_Confirmation

Caption: A generalized workflow for studying protein-protein interactions.

Conclusion and Future Directions

The ferrichrome transport system in E. coli is a highly efficient and elegantly regulated pathway for iron acquisition. Decades of research have provided a detailed molecular understanding of its components and their functions. However, several questions remain. The precise mechanism by which the TonB complex transduces energy to FhuA to drive transport is still not fully understood at a structural level. Furthermore, the dynamics of the interactions between the different components in the native cellular environment are a key area for future investigation.

From a drug development perspective, the FhuA receptor presents an attractive target. Its role as a gateway into the cell for certain antibiotics like albomycin has inspired the development of "Trojan horse" strategies, where siderophore mimics are conjugated to antimicrobial agents to facilitate their uptake. A deeper understanding of the substrate specificity and transport mechanism of FhuA will be invaluable for the rational design of such novel therapeutics to combat the growing threat of antibiotic resistance.

References

Iron-Free Ferrichrome: A Novel Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. Emerging research has identified iron-free ferrichrome, a siderophore of microbial origin, as a promising therapeutic agent with the ability to trigger programmed cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with the pro-apoptotic effects of iron-free ferrichrome, with a focus on its role in gastric and pancreatic cancers.

Core Mechanism of Action

Iron-free ferrichrome exerts its anti-cancer effects primarily through the induction of apoptosis, a process of programmed cell death critical for tissue homeostasis. Unlike many conventional chemotherapeutics, ferrichrome's efficacy appears to be linked to its unique iron-binding capabilities, which disrupt iron-dependent cellular processes essential for the rapid proliferation of cancer cells. The primary mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to a cascade of events culminating in cell death.

Quantitative Data on the Efficacy of Iron-Free Ferrichrome

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of iron-free ferrichrome and other iron chelators in various cancer cell lines. This data is crucial for comparing the efficacy of these compounds and for designing future pre-clinical and clinical studies.

Table 1: IC50 Values of Iron Chelators in Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 ValueIncubation TimeReference
Iron-Free FerrichromeSUIT-2Pancreatic0.23 µg/mL48 hours[1]
5-Fluorouracil (5-FU)SUIT-2Pancreatic2.96 µg/mL48 hours[1]
DeferasiroxAGSGastric< 10 µM72 hours

Table 2: Pro-Apoptotic Effects of Iron-Free Ferrichrome in Cancer Cell Lines

Cancer Cell LineTreatmentApoptotic MarkerMethodResultReference
SUIT-2 (Pancreatic)10 µg/mL FerrichromeCleaved PARPWestern BlotSignificant increase[1]
SUIT-2 (Pancreatic)1 µg/mL FerrichromeDNA FragmentationTUNEL AssayIncreased fragmentation[1]
Gastric Cancer Cells100 µg/mL FerrichromeCleaved Caspase-9Western BlotIncreased expression[2]
Gastric Cancer Cells100 µg/mL FerrichromeCleaved PARPWestern BlotIncreased expression[2]
MKN-45 (Gastric)FerrichromePhospho-SAPK/JNKWestern BlotUpregulated[3]

Signaling Pathways Implicated in Ferrichrome-Induced Apoptosis

Iron-free ferrichrome triggers a complex network of signaling pathways to induce apoptosis in cancer cells. The key pathways identified to date include the p53-mediated pathway, the JNK-DDIT3-mediated pathway, and the intrinsic mitochondrial pathway.

p53-Mediated Apoptotic Pathway

In pancreatic cancer cells, iron-free ferrichrome has been shown to activate the tumor suppressor protein p53.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to cell cycle arrest and apoptosis.

p53_pathway Iron-Free Ferrichrome Iron-Free Ferrichrome p53 p53 Iron-Free Ferrichrome->p53 activates Pro-apoptotic Genes Pro-apoptotic Genes p53->Pro-apoptotic Genes upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: p53-mediated apoptotic pathway induced by iron-free ferrichrome.

JNK-DDIT3-Mediated Apoptotic Pathway

In gastric cancer, iron-free ferrichrome activates the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of DNA Damage Inducible Transcript 3 (DDIT3).[3] This signaling cascade is a key component of the endoplasmic reticulum (ER) stress response, which can trigger apoptosis when cellular stress is prolonged or severe.

JNK_DDIT3_pathway Iron-Free Ferrichrome Iron-Free Ferrichrome JNK JNK (c-Jun N-terminal kinase) Iron-Free Ferrichrome->JNK activates DDIT3 DDIT3 (DNA Damage Inducible Transcript 3) JNK->DDIT3 upregulates Apoptosis Apoptosis DDIT3->Apoptosis

Caption: JNK-DDIT3-mediated apoptotic pathway in gastric cancer cells.

Intrinsic (Mitochondrial) Apoptotic Pathway

A central mechanism of ferrichrome-induced apoptosis is the activation of the intrinsic or mitochondrial pathway. This is evidenced by the increased expression of cleaved caspase-9, a key initiator caspase in this pathway.[2] Activation of caspase-9 leads to a cascade of executioner caspases, such as caspase-3, which then cleave cellular substrates like PARP, ultimately leading to the dismantling of the cell.

mitochondrial_pathway Iron-Free Ferrichrome Iron-Free Ferrichrome Mitochondria Mitochondria Iron-Free Ferrichrome->Mitochondria induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Intrinsic mitochondrial apoptotic pathway activated by ferrichrome.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are generalized protocols for key experiments used to assess ferrichrome-induced apoptosis, which should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of iron-free ferrichrome on cancer cell lines.

Workflow:

srb_workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Fixation and Staining cluster_2 Measurement A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of Iron-Free Ferrichrome B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Wash with water E->F G Stain with SRB solution F->G H Wash with 1% acetic acid G->H I Solubilize bound dye with Tris base H->I J Read absorbance at 510 nm I->J

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of iron-free ferrichrome and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: After washing, stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Remove unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key apoptotic proteins such as cleaved PARP and cleaved caspases.

Workflow:

western_blot_workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat cells with Iron-Free Ferrichrome B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-cleaved caspase-9) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with chemiluminescent substrate G->H

Caption: Workflow for Western blot analysis of apoptotic proteins.

Methodology:

  • Protein Extraction: Lyse ferrichrome-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-9, cleaved PARP, phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow:

tunel_workflow cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Analysis A Treat cells with Iron-Free Ferrichrome B Fix and permeabilize cells A->B C Incubate with TdT and fluorescently-labeled dUTP B->C D Analyze by fluorescence microscopy or flow cytometry C->D

Caption: Workflow for the TUNEL assay to detect DNA fragmentation.

Methodology:

  • Cell Preparation: Culture and treat cells with iron-free ferrichrome.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion and Future Directions

Iron-free ferrichrome represents a novel and promising agent for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. The multifaceted mechanism of action, involving the activation of key tumor suppressor pathways and the intrinsic apoptotic cascade, suggests its potential for broad applicability. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to establish its efficacy and safety in more complex preclinical models. The development of iron-free ferrichrome and other iron-chelating compounds could provide a new therapeutic avenue, particularly for cancers that are resistant to conventional treatments.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Iron-Free Ferrichrome from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms, such as bacteria and fungi, to scavenge iron from the environment. Ferrichrome, a hydroxamate-type siderophore, is commonly produced by various fungal species, including those of the genera Aspergillus and Penicillium. The iron-free form of ferrichrome, known as deferriferrichrome, is of significant interest in biomedical research and drug development due to its potential as an iron chelator for treating iron overload disorders, as a drug delivery vehicle targeting microbial iron uptake systems, and as an antimicrobial agent by depriving pathogenic microbes of essential iron.

This document provides detailed protocols for the production of ferrichrome from fungal cultures, its subsequent purification, and the removal of iron to yield high-purity iron-free ferrichrome (deferriferrichrome).

Data Presentation

Table 1: Representative Yields of Siderophores from Fungal Cultures under Iron-Depleted Conditions.

Fungal SpeciesSiderophore TypeCulture ConditionsTypical Yield RangeReference
Aspergillus fumigatusFerrichrome (intracellular)Aspergillus Minimal Medium (AMM), 37°C, 24hLevels normalized to 100% under iron starvation[1]
Aspergillus nigerFerrichrome & Coprogen BIron-limited medium, 30°C, 72hNot specified, but production is significantly induced[2]
Penicillium chrysogenumHydroxamate siderophoresIron-deficient medium, 30°C73% siderophore units (relative quantification)[3]
Ustilago sphaerogenaFerrichromeIron-deficient medium~22-54 mg/100 ml (dry weight)[4]

Note: Yields are highly dependent on the specific fungal strain, culture medium, and fermentation conditions. The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: Fungal Culture for Ferrichrome Production

This protocol describes the cultivation of Aspergillus fumigatus under iron-depleted conditions to induce the production of ferrichrome.

Materials:

  • Aspergillus fumigatus strain (e.g., ATCC 13073)

  • Aspergillus Minimal Medium (AMM)[5]

    • 1% (w/v) Glucose

    • 20 mM Glutamine

    • Salts solution (without FeSO₄)

    • Trace elements solution (without FeSO₄)

  • Sterile deionized water

  • Glassware treated to be iron-free (e.g., acid-washed)

  • Shaking incubator

Procedure:

  • Preparation of Iron-Free Glassware: All glassware should be soaked in 1 mM EDTA overnight, followed by an 18-hour soak in 5% HCl, and then rinsed thoroughly with deionized water to remove any trace iron[6].

  • Spore Suspension Preparation: a. Grow A. fumigatus on a suitable agar medium (e.g., Malt Extract Agar) at 37°C for 5-7 days until conidia are abundant[7]. b. Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface. c. Filter the suspension through sterile glass wool to remove hyphal fragments[6]. d. Count the conidia using a hemocytometer and adjust the concentration to 1 x 10⁸ conidia/mL in sterile water.

  • Fungal Cultivation: a. Prepare iron-depleted AMM. For iron-replete control cultures, supplement the medium with 10 µM FeSO₄[1]. b. Inoculate the iron-depleted AMM with the A. fumigatus spore suspension to a final concentration of 1 x 10⁶ conidia/mL[6]. c. Incubate the culture in a shaking incubator at 37°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours[5][6]. Siderophore production is typically maximal during the late logarithmic to early stationary phase of growth.

Protocol 2: Extraction and Purification of Ferrichrome

This protocol outlines the extraction of ferrated ferrichrome from the fungal culture supernatant followed by purification.

Materials:

  • Fungal culture supernatant from Protocol 1

  • Benzyl alcohol

  • Anhydrous ethyl ether

  • Amberlite XAD-2 or XAD-4 resin

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Lyophilizer (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (for high purity)

Procedure:

  • Harvesting the Supernatant: a. Separate the fungal mycelia from the culture broth by filtration through Miracloth or by centrifugation at 10,000 rpm for 20 minutes[8]. b. Collect the supernatant, which contains the secreted siderophores.

  • Solvent Extraction: a. Add FeCl₃ to the supernatant to a final concentration of approximately 5 g/liter to ensure all siderophores are in the iron-complexed form[6]. b. Extract the supernatant five times with an equal volume of benzyl alcohol. The reddish-brown ferrichrome will move into the benzyl alcohol phase[6]. c. Combine the benzyl alcohol fractions. d. Add 10 volumes of anhydrous ethyl ether to the combined benzyl alcohol extract and then extract the ferrichrome into a small volume of deionized water (repeat 5-8 times)[6]. The ferrichrome will move into the aqueous phase. e. Combine the aqueous extracts and concentrate them using a rotary evaporator.

  • Column Chromatography: a. Pack a column with Amberlite XAD-2 or XAD-4 resin and equilibrate with deionized water[9]. b. Load the concentrated aqueous extract onto the column. c. Wash the column with several bed volumes of deionized water to remove unbound impurities[9]. d. Elute the ferrichrome from the resin using a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol)[9]. e. Collect fractions and monitor for the presence of ferrichrome using the Chrome Azurol S (CAS) assay or by spectrophotometry at ~425 nm (the characteristic absorbance of ferrichrome). f. Pool the positive fractions and concentrate by rotary evaporation.

  • High-Purity Purification (Optional): a. For highly pure ferrichrome, subject the pooled and concentrated fractions to reversed-phase HPLC on a C18 column. b. Elute with a gradient of methanol in water[10]. c. Collect the peak corresponding to ferrichrome and remove the solvent by lyophilization or rotary evaporation.

Protocol 3: Preparation of Iron-Free Ferrichrome (Deferriferrichrome)

This protocol describes the removal of iron from purified ferrichrome using 8-hydroxyquinoline.

Materials:

  • Purified ferrichrome from Protocol 2

  • 8-hydroxyquinoline

  • Chloroform

  • Deionized water, pH adjusted to ~7.0

  • Separatory funnel

Procedure:

  • Preparation of 8-Hydroxyquinoline Solution: Prepare a 3% (w/v) solution of 8-hydroxyquinoline in chloroform[11].

  • Iron Chelation and Extraction: a. Dissolve the purified ferrichrome in a minimal volume of deionized water (pH ~7.0). b. Transfer the aqueous ferrichrome solution to a separatory funnel. c. Add an equal volume of the 3% 8-hydroxyquinoline in chloroform solution[11]. d. Shake the funnel vigorously for 2-3 minutes. The iron will be chelated by the 8-hydroxyquinoline and extracted into the chloroform phase, which will turn dark. e. Allow the phases to separate and drain the lower chloroform layer. f. Repeat the extraction with fresh 8-hydroxyquinoline solution until the chloroform layer no longer shows a dark color, indicating that all accessible iron has been removed[11].

  • Removal of Residual 8-Hydroxyquinoline: a. Wash the aqueous phase (containing the now iron-free deferriferrichrome) several times with an equal volume of pure chloroform to remove any residual 8-hydroxyquinoline[11]. b. Gently bubble nitrogen gas through the aqueous solution or leave it in a fume hood for a short period to evaporate any remaining traces of chloroform.

  • Final Product: a. The resulting aqueous solution contains the iron-free ferrichrome (deferriferrichrome). b. The concentration can be determined spectrophotometrically (deferriferrichrome does not absorb at 425 nm) or by other analytical methods. c. For a solid product, lyophilize the final aqueous solution.

Visualizations

Experimental_Workflow Experimental Workflow for Iron-Free Ferrichrome Preparation cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_deferration Deferration Culture 1. Inoculate Aspergillus fumigatus in Iron-Depleted Medium Incubation 2. Incubate at 37°C with Shaking Culture->Incubation Harvest_Mycelia 3. Separate Mycelia (Filtration/Centrifugation) Incubation->Harvest_Mycelia Supernatant 4. Collect Supernatant (contains Ferrichrome) Harvest_Mycelia->Supernatant Solvent_Extraction 5. Solvent Extraction (Benzyl Alcohol) Supernatant->Solvent_Extraction Column_Chromatography 6. Column Chromatography (Amberlite XAD) Solvent_Extraction->Column_Chromatography HPLC 7. HPLC Purification (Optional, High Purity) Column_Chromatography->HPLC Iron_Removal 8. Iron Removal with 8-Hydroxyquinoline HPLC->Iron_Removal Washing 9. Wash with Chloroform Iron_Removal->Washing Final_Product 10. Lyophilize to obtain Iron-Free Ferrichrome Washing->Final_Product

Caption: Workflow for preparing iron-free ferrichrome.

Siderophore_Regulation Regulation of Siderophore Biosynthesis in Aspergillus cluster_iron_replete Iron-Replete Conditions cluster_iron_deplete Iron-Depleted Conditions SreA_active SreA (GATA factor) Active HapX_repressed HapX (bZIP factor) Repressed SreA_active->HapX_repressed represses Siderophore_genes_repressed Siderophore Biosynthesis Genes (e.g., sidA) Repressed SreA_active->Siderophore_genes_repressed represses Iron_uptake_repressed High-Affinity Iron Uptake Repressed SreA_active->Iron_uptake_repressed represses SreA_inactive SreA Inactive/Repressed HapX_active HapX Active HapX_active->SreA_inactive represses Siderophore_genes_active Siderophore Biosynthesis Genes Activated HapX_active->Siderophore_genes_active activates Iron_consuming_pathways_repressed Iron-Consuming Pathways Repressed HapX_active->Iron_consuming_pathways_repressed represses Iron_uptake_active High-Affinity Iron Uptake Activated Siderophore_genes_active->Iron_uptake_active Fe_high High Iron Fe_high->SreA_active activates Fe_low Low Iron Fe_low->HapX_active activates

Caption: Iron-dependent regulation of siderophore biosynthesis.

References

Application Notes and Protocols for the Isolation and Purification of Deferriferrichrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of deferriferrichrome, a hydroxamate-type siderophore produced by various fungi. Deferriferrichrome and its iron-bound form, ferrichrome, play a crucial role in fungal iron acquisition and storage. Understanding its purification is vital for research into fungal metabolism, virulence, and for potential therapeutic applications.

Introduction

Deferriferrichrome is the iron-free ligand of ferrichrome, a cyclic hexapeptide that acts as a high-affinity iron chelator (siderophore). Fungi such as Ustilago sphaerogena and Schizosaccharomyces pombe secrete deferriferrichrome under iron-limiting conditions to scavenge ferric iron from the environment. The resulting ferrichrome is then transported into the cell. The isolation and purification of deferriferrichrome are essential for studying these processes and for investigating its potential as an antimicrobial agent or in iron chelation therapy.

Experimental Protocols

This protocol outlines a multi-step process for obtaining high-purity deferriferrichrome from fungal cultures.

Fungal Culture and Deferriferrichrome Production

Objective: To cultivate a deferriferrichrome-producing fungal strain under iron-depleted conditions to maximize siderophore yield.

Materials:

  • Fungal strain (e.g., Ustilago sphaerogena)

  • Iron-deficient culture medium

  • Sterile flasks and incubator shaker

Procedure:

  • Prepare an iron-deficient culture medium. A typical medium contains glucose (50 g/L), L-asparagine (2 g/L), KH₂PO₄ (1.5 g/L), MgSO₄·7H₂O (0.5 g/L), and trace elements, ensuring no exogenous iron is added.

  • Inoculate the medium with a fresh culture of the fungal strain.

  • Incubate the culture at 28°C with shaking at 200 rpm for 5-7 days. Siderophore production is often maximal during the stationary phase of growth.

  • Monitor siderophore production using a colorimetric assay, such as the chrome azurol S (CAS) assay.

Extraction of Deferriferrichrome from Culture Supernatant

Objective: To separate the fungal biomass from the culture supernatant containing the secreted deferriferrichrome.

Procedure:

  • After incubation, harvest the culture by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the crude deferriferrichrome, and store it at 4°C.

Purification by Adsorption Chromatography

Objective: To capture deferriferrichrome from the culture supernatant using Amberlite XAD-4 resin.

Materials:

  • Amberlite XAD-4 resin

  • Chromatography column

  • Methanol

  • Distilled water

Procedure:

  • Pack a chromatography column with Amberlite XAD-4 resin and equilibrate it with distilled water.

  • Load the culture supernatant onto the column at a slow flow rate to allow for efficient binding of deferriferrichrome to the resin.

  • Wash the column with several volumes of distilled water to remove unbound impurities.

  • Elute the bound deferriferrichrome with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

  • Collect fractions and test for the presence of deferriferrichrome using the CAS assay or by monitoring absorbance at approximately 435 nm (for the iron-complexed form after adding FeCl₃).

Purification by Ion-Exchange Chromatography

Objective: To further purify deferriferrichrome using cation-exchange chromatography on CM-Sephadex C-25.

Materials:

  • CM-Sephadex C-25 resin

  • Chromatography column

  • Ammonium acetate buffer (pH 5.0)

Procedure:

  • Pool the deferriferrichrome-containing fractions from the Amberlite XAD-4 column and concentrate them under reduced pressure.

  • Pack a column with CM-Sephadex C-25 and equilibrate with 0.1 M ammonium acetate buffer (pH 5.0).

  • Load the concentrated sample onto the column.

  • Wash the column with the equilibration buffer to remove any non-adsorbed contaminants.

  • Elute the deferriferrichrome using a linear gradient of ammonium acetate (e.g., 0.1 M to 1.0 M, pH 5.0).

  • Collect fractions and analyze for the presence of deferriferrichrome.

Final Purification and Desalting by Reversed-Phase HPLC

Objective: To achieve high purity of deferriferrichrome and remove salts.

Materials:

  • Reversed-phase HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Procedure:

  • Pool the purified fractions from the ion-exchange chromatography step.

  • Desalt the sample if necessary using a desalting column or by lyophilization.

  • Inject the sample onto a C18 HPLC column equilibrated with 0.1% TFA in water.

  • Elute with a linear gradient of acetonitrile (e.g., 5% to 60% ACN in 0.1% TFA) over 30 minutes.

  • Monitor the elution profile at 220 nm and collect the major peak corresponding to deferriferrichrome.

  • Lyophilize the purified fraction to obtain deferriferrichrome as a white powder.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process. Actual values may vary depending on the fungal strain and culture conditions.

Purification StepTotal Siderophore (mg)Purity (%)Yield (%)
Culture Supernatant100< 5100
Amberlite XAD-4 Eluate75~4075
CM-Sephadex C-25 Eluate50~8550
Reversed-Phase HPLC35> 9835

Quality Control

The purity and identity of the final deferriferrichrome product should be confirmed by:

  • Mass Spectrometry: To determine the molecular weight.

  • NMR Spectroscopy: To confirm the chemical structure.[1][2]

  • Reversed-Phase HPLC: A single, sharp peak indicates high purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Inoculation of Iron-Deficient Medium B Incubation (5-7 days) A->B C Centrifugation B->C D Collection of Supernatant C->D E Amberlite XAD-4 Adsorption D->E F CM-Sephadex C-25 Ion Exchange E->F G Reversed-Phase HPLC F->G H Lyophilization G->H I Purity & Identity Confirmation (MS, NMR, HPLC) H->I

Caption: Overview of the deferriferrichrome isolation and purification workflow.

Deferriferrichrome-Mediated Iron Uptake Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Deferriferrichrome Deferriferrichrome Ferrichrome Ferrichrome Deferriferrichrome->Ferrichrome Chelation Fe3 Fe³⁺ Fe3->Ferrichrome Transporter Siderophore Transporter (e.g., Str1) Ferrichrome->Transporter Ferrichrome_in Ferrichrome Transporter->Ferrichrome_in Transport Fe2 Fe²⁺ Ferrichrome_in->Fe2 Reductive Release Deferri_recycled Deferriferrichrome Fe2->Deferri_recycled Cellular_Use Cellular Utilization (e.g., Heme synthesis) Fe2->Cellular_Use Storage Iron Storage (e.g., in Vacuole) Fe2->Storage

Caption: Simplified pathway of deferriferrichrome-mediated iron uptake in fungi.

References

Synthesis and Evaluation of Ferrichrome Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of ferrichrome analogs, which are valuable tools for studying microbial iron acquisition, developing novel antimicrobial agents, and creating targeted drug delivery systems.

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Ferrichrome, a cyclic hexapeptide-based siderophore, is a key player in the iron uptake systems of many fungi and bacteria. The development of synthetic ferrichrome analogs allows researchers to probe the intricacies of these transport pathways and to exploit them for therapeutic purposes, such as the targeted delivery of antibiotics. This document outlines the synthesis of various ferrichrome analogs and the experimental procedures for their biological characterization.

Data Presentation

Table 1: Antimicrobial Activity of Albomycin and Synthetic Ferrichrome-Antibiotic Conjugates
CompoundTest OrganismMIC (µg/mL)Reference
Albomycin δ1Streptococcus pneumoniae ATCC 496190.004-0.062[1][2]
Albomycin δ2Streptococcus pneumoniae ATCC 496190.004-0.062[1][2]
Albomycin δ2Staphylococcus aureus USA300 (MRSA)0.125[1]
Albomycin δ2Escherichia coli0.005[3]
CiprofloxacinStreptococcus pneumoniae ATCC 496190.5[1]
CiprofloxacinStaphylococcus aureus USA300 (MRSA)2[1]
VancomycinStreptococcus pneumoniae strains>1[1]
Penicillin GStreptococcus pneumoniae strains0.008->1[1]
Table 2: Iron(III) Binding Affinity of Saccharide-Based Ferrichrome Analogs
AnalogLog βpFeReference
Saccharide-based analog 131.1626.1[4]
Saccharide-based analog 231.8627.1[5]
Ferrichrome~29-32~25-28[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic Hexapeptide Ferrichrome Analog

This protocol describes the manual solid-phase synthesis of a cyclic hexapeptide analog of ferrichrome using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The exemplary sequence is cyclo-(Gly-Gly-Gly-Orn(Boc)-Orn(Boc)-Orn(Boc)).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cyclization reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and NMM (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.

  • On-Resin Cyclization:

    • Dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin-bound linear peptide and shake for 24 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.[8]

Protocol 2: Preparation of a Fluorescently Labeled Ferrichrome Analog

This protocol describes the labeling of a ferrichrome analog with a fluorescent dye.

Materials:

  • Purified ferrichrome analog with a free amine group

  • Fluorescent dye with an amine-reactive group (e.g., NHS-ester or isothiocyanate)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Dissolve the purified ferrichrome analog in the reaction buffer.

  • Dissolve the fluorescent dye in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the ferrichrome analog solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Separate the labeled ferrichrome analog from the unreacted dye using a size-exclusion chromatography column.

  • Monitor the fractions using a spectrophotometer at the absorbance maximum of the dye and the peptide.

  • Pool the fractions containing the fluorescently labeled ferrichrome analog and lyophilize.

  • Characterize the labeled product by mass spectrometry and fluorescence spectroscopy.

Protocol 3: Microbial Growth Promotion Assay

This assay determines the ability of a ferrichrome analog to supply iron to a microorganism that utilizes ferrichrome for growth.

Materials:

  • Test microorganism (e.g., Arthrobacter flavescens)

  • Iron-deficient growth medium

  • Ferrichrome (positive control)

  • Ferrichrome analog

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of the ferrichrome analog and ferrichrome in a suitable solvent.

  • Inoculate the iron-deficient medium with the test microorganism to a final OD600 of ~0.05.

  • In a 96-well plate, add the inoculated medium to each well.

  • Add serial dilutions of the ferrichrome analog and ferrichrome to the wells. Include a no-iron control.

  • Incubate the plate at the optimal growth temperature for the microorganism.

  • Measure the optical density (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Plot the growth curves and determine the concentration of the analog that supports half-maximal growth.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a ferrichrome-antibiotic conjugate.[9]

Materials:

  • Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ferrichrome-antibiotic conjugate

  • Parent antibiotic (control)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of the ferrichrome-antibiotic conjugate and the parent antibiotic.

  • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of the conjugate and the parent antibiotic in CAMHB.

  • Add the bacterial inoculum to each well to achieve a final concentration of ~5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

FhuA-Mediated Iron Uptake Pathway

FhuA_Pathway cluster_out Outer Membrane cluster_peri Periplasm cluster_in Inner Membrane FhuA FhuA Receptor TonB TonB FhuA->TonB Conformational Change Signal Transduction FhuCDB ABC Transporter (FhuCDB) FhuA->FhuCDB Fe(III)-Siderophore Transport TonB->FhuA Energy Transduction ExbB ExbB ExbB->TonB ExbD ExbD ExbD->TonB Cytoplasm Cytoplasm FhuCDB->Cytoplasm Iron Release Ferrichrome_Fe Ferrichrome-Fe(III) Ferrichrome_Fe->FhuA Binding

Caption: FhuA-mediated iron uptake signaling pathway.

Experimental Workflow for Synthesis and Evaluation of Ferrichrome Analogs

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Cyclization SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR GrowthAssay Growth Promotion Assay Purification->GrowthAssay MIC_Assay Antimicrobial Susceptibility Testing (MIC) Purification->MIC_Assay

Caption: Experimental workflow for ferrichrome analog research.

References

Application Notes and Protocols for Apo-Ferrichrome in Iron Uptake Assays with Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing apo-ferrichrome for studying iron uptake mechanisms in the model organism Saccharomyces cerevisiae. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for investigating fungal iron acquisition, a critical process for cell viability and a potential target for antifungal drug development.

Introduction

Saccharomyces cerevisiae, or budding yeast, is a powerful model organism for studying fundamental cellular processes in eukaryotes, including metal ion homeostasis. While yeast cannot synthesize its own siderophores, it has evolved sophisticated systems to acquire iron bound to siderophores produced by other microorganisms, such as ferrichrome.[1] The study of this uptake mechanism is crucial for understanding fungal iron metabolism and identifying potential therapeutic targets. Apo-ferrichrome, the iron-free form of ferrichrome, is an essential tool in these investigations, allowing for controlled iron delivery and the precise measurement of uptake kinetics.

The primary mechanism for ferrichrome uptake in S. cerevisiae involves a non-reductive pathway mediated by transporters of the Arn family, which are part of the major facilitator superfamily.[2][3] This process is tightly regulated in response to intracellular iron levels, primarily by the iron-responsive transcription factor Aft1p.[1]

Signaling Pathway for Ferrichrome-Mediated Iron Uptake

The uptake of ferrichrome-bound iron in Saccharomyces cerevisiae is a multi-step process involving cell wall retention, transport across the plasma membrane, and intracellular trafficking. The key components of this pathway are transcriptionally regulated by the iron status of the cell. Under iron-depleted conditions, the transcription factor Aft1p induces the expression of genes necessary for iron acquisition, including the ARN transporters and FIT mannoproteins.[1][4]

The process begins with the binding of ferrichrome to cell wall mannoproteins (Fit1p, Fit2p, and Fit3p), which are thought to concentrate the siderophore near the plasma membrane.[4] The ferrichrome-iron complex is then recognized by Arn transporters, primarily Arn1p and Arn3p for ferrichrome.[3][5] Arn1p is localized to endosomes and cycles to the plasma membrane in the presence of ferrichrome.[2] The transporter has two binding sites for ferrichrome, one with a lower affinity that is thought to be involved in the initial binding and a higher affinity site specific for the iron-bound form (holo-ferrichrome).[1][6] The binding of ferrichrome triggers the endocytosis of the Arn transporter, bringing the intact ferrichrome-iron complex into the cell.[1][6] Once inside, the ferrichrome-iron complex accumulates in the cytosol, where iron can be released for cellular use.[1][4][6]

Ferrichrome_Uptake_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apo-ferrichrome Apo-ferrichrome Ferrichrome-Fe3+ Ferrichrome-Fe3+ Apo-ferrichrome->Ferrichrome-Fe3+ chelates Fe3+ Fe3+ Fe3+->Ferrichrome-Fe3+ Fit Fit1/2/3 Ferrichrome-Fe3+->Fit binds to Arn1 Arn1p/3p Fit->Arn1 Endosome Endosome Arn1p/3p Arn1->Endosome Endocytosis Ferrichrome-Fe3+_in Ferrichrome-Fe3+ Endosome->Ferrichrome-Fe3+_in releases Fe_utilization Iron Utilization Ferrichrome-Fe3+_in->Fe_utilization Iron release Aft1_inactive Aft1p (inactive) Fe_utilization->Aft1_inactive Iron sufficiency inhibits Aft1_active Aft1p (active) Nucleus Nucleus Aft1_active->Nucleus translocates to Aft1_inactive->Aft1_active Iron deficiency activates ARN_FIT_genes ARN, FIT genes Nucleus->ARN_FIT_genes induces transcription of ARN_FIT_genes->Fit expression ARN_FIT_genes->Arn1 expression

Caption: Ferrichrome-mediated iron uptake pathway in S. cerevisiae.

Quantitative Data Summary

The following table summarizes key quantitative data related to ferrichrome-mediated iron uptake in S. cerevisiae. This data is essential for designing experiments and interpreting results.

ParameterValueOrganism/ConditionsReference
Km for Ferrichrome Uptake (Arn1p) ~1 µMS. cerevisiae[2]
Intracellular Iron (Fe-deficient media) ~150 µMS. cerevisiae
Intracellular Iron (Fe-sufficient media) 400 - 450 µMS. cerevisiae
Intracellular Iron (Control - no supplementation) ~0.103 mg Fe/g dry matterS. cerevisiae[7]
Intracellular Iron (Ferrous sulfate supplemented) ~2.832 mg Fe/g dry matterS. cerevisiae[7]

Experimental Protocols

Protocol 1: Radioactive Iron Uptake Assay using 55Fe and Apo-ferrichrome

This protocol describes a highly sensitive method to quantify the uptake of iron mediated by apo-ferrichrome using a radioactive isotope of iron, 55Fe.

Materials:

  • Saccharomyces cerevisiae strain of interest (e.g., wild-type, mutant strains)

  • YPD or appropriate synthetic defined (SD) medium

  • Apo-ferrichrome (iron-free)

  • 55FeCl3 (PerkinElmer or equivalent)

  • Citrate buffer (50 mM sodium citrate, 5% glucose, pH 6.5)

  • Washing buffer (e.g., ice-cold citrate buffer or PBS)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow Diagram:

Radioactive_Iron_Uptake_Workflow A 1. Yeast Culture Growth (to mid-log phase) B 2. Cell Harvest & Washing (3x with citrate buffer) A->B D 4. Uptake Assay (Incubate cells with 55Fe-ferrichrome) B->D C 3. Preparation of 55Fe-ferrichrome (Incubate Apo-ferrichrome with 55FeCl3) C->D E 5. Stop Uptake & Washing (5x with ice-cold buffer) D->E F 6. Scintillation Counting (Measure radioactivity) E->F G 7. Data Analysis (Calculate pmol Fe/10^7 cells/hr) F->G

Caption: Workflow for radioactive iron uptake assay.

Procedure:

  • Yeast Culture Preparation:

    • Inoculate the S. cerevisiae strain into 5 mL of YPD or appropriate SD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.1 and grow to mid-log phase (OD600 of 0.8-1.0).

    • To induce iron-uptake systems, cells can be grown in iron-deficient medium (e.g., SD medium supplemented with an iron chelator like bathophenanthroline disulfonate (BPS)).

  • Preparation of 55Fe-ferrichrome Solution:

    • Prepare a stock solution of apo-ferrichrome in a suitable solvent (e.g., water).

    • In a microcentrifuge tube, mix a desired amount of apo-ferrichrome with 55FeCl3 to achieve the desired final concentration and specific activity. A molar excess of apo-ferrichrome to iron ensures that all radioactive iron is chelated.

    • Incubate at room temperature for at least 30 minutes to allow for complex formation.

  • Iron Uptake Assay:

    • Harvest the mid-log phase yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cells three times with citrate buffer.

    • Resuspend the cells in citrate buffer to a final density of ~1 x 108 cells/mL.

    • Pre-warm the cell suspension to 30°C.

    • Initiate the uptake assay by adding the 55Fe-ferrichrome solution to the cell suspension to a final concentration typically in the low micromolar range (e.g., 1 µM).

    • Incubate at 30°C with gentle shaking for a defined period (e.g., 1 hour).

    • For a negative control, perform the incubation at 4°C to inhibit active transport.

  • Stopping the Assay and Washing:

    • At the end of the incubation period, quickly transfer the cell suspension to ice to stop the uptake process.

    • Harvest the cells by centrifugation.

    • Wash the cells five times with an excess of ice-cold washing buffer to remove non-specifically bound 55Fe-ferrichrome.

  • Measurement and Data Analysis:

    • Resuspend the final cell pellet in a known volume of water.

    • Transfer the cell suspension to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the cell number in the initial suspension (e.g., by OD600 or hemocytometer).

    • Calculate the iron uptake rate as picomoles of Fe per 107 cells per hour.

Protocol 2: Colorimetric Assay for Total Intracellular Iron

This protocol provides a non-radioactive method to determine the total intracellular iron content in yeast cells after incubation with apo-ferrichrome and a non-radioactive iron source. This method is based on the acid digestion of cells to release iron, followed by a colorimetric reaction.[7][8][9][10]

Materials:

  • Saccharomyces cerevisiae cells from an uptake experiment

  • Nitric acid (3%)

  • Sodium ascorbate solution (e.g., 38 mg/mL)

  • Iron chelator solution (e.g., 1.7 mg/mL Bathophenanthroline disulfonate (BPS) or Ferrozine)

  • Saturated ammonium acetate solution

  • Iron standard solution (e.g., from FeCl3 or Fe(NH4)2(SO4)2)

  • Spectrophotometer or plate reader

Experimental Workflow Diagram:

Colorimetric_Iron_Assay_Workflow A 1. Cell Harvest & Washing (from uptake experiment) B 2. Cell Digestion (3% Nitric Acid, 98°C, 24h) A->B C 3. Colorimetric Reaction (Add ascorbate, chelator, acetate) B->C D 4. Absorbance Measurement (535 nm for BPS, 565 nm for Ferrozine) C->D E 5. Data Analysis (Calculate iron concentration from standard curve) D->E

Caption: Workflow for colorimetric iron assay.

Procedure:

  • Sample Preparation:

    • Following an iron uptake experiment with non-radioactive iron and apo-ferrichrome (as described in Protocol 1, but without the radioisotope), wash the yeast cells thoroughly to remove extracellular iron.

    • Determine the cell number or dry weight of the cell pellet.

  • Cell Digestion:

    • Resuspend the cell pellet in 400 µL of 3% nitric acid in a screw-cap microcentrifuge tube.

    • Incubate at 98°C for 24 hours to completely digest the cells and release intracellular iron.[7]

  • Colorimetric Reaction:

    • After digestion, cool the samples to room temperature.

    • In a new tube, mix the following in order:

      • 400 µL of the digested yeast sample or iron standard

      • 160 µL of sodium ascorbate solution (to reduce Fe3+ to Fe2+)

      • 320 µL of BPS or Ferrozine solution

      • 126 µL of diluted saturated ammonium acetate solution (to adjust the pH to ~5.4)[8]

    • Incubate at room temperature for at least 5 minutes to allow for color development.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the samples and standards at 535 nm if using BPS or 565 nm if using Ferrozine.[8]

  • Data Analysis:

    • Generate a standard curve using the absorbance readings from the known iron standards.

    • Determine the iron concentration in the yeast samples from the standard curve.

    • Calculate the intracellular iron content as µg of iron per mg of dry cell weight or per 108 cells.

Logical Relationship Diagram

The following diagram illustrates the logical flow for investigating the role of a specific gene in ferrichrome-mediated iron uptake.

Logical_Flow_Investigation Start Hypothesis: Gene X is involved in ferrichrome uptake CreateMutant Create Gene X Deletion Mutant (ΔgeneX) Start->CreateMutant IronUptakeAssay Perform 55Fe-ferrichrome Uptake Assay CreateMutant->IronUptakeAssay CompareUptake Compare Uptake: WT vs. ΔgeneX IronUptakeAssay->CompareUptake Conclusion1 Conclusion: Gene X is required for ferrichrome uptake CompareUptake->Conclusion1 Uptake Reduced Conclusion2 Conclusion: Gene X is not essential for ferrichrome uptake CompareUptake->Conclusion2 No Change Complementation Complementation Test: Express Gene X in ΔgeneX Conclusion1->Complementation RescueAssay Repeat Uptake Assay Complementation->RescueAssay RescueResult Is uptake restored? RescueAssay->RescueResult RescueResult->Conclusion1 No FinalConclusion Confirmed role of Gene X RescueResult->FinalConclusion Yes

Caption: Logical workflow for genetic analysis of iron uptake.

References

Application Notes and Protocols: Iron-Free Ferrichrome as a Negative Control in Chelation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. However, its acquisition is a significant challenge, particularly for pathogenic microorganisms invading a host. These organisms have evolved sophisticated mechanisms to scavenge iron, primarily through the secretion of high-affinity iron chelators known as siderophores. Ferrichrome is a well-characterized hydroxamate-type siderophore produced by many fungi and utilized by various bacteria for iron uptake.[1] In the field of drug development, particularly in the context of antimicrobial agents, targeting these iron acquisition systems is a promising strategy.

Iron chelators are being investigated as potential therapeutics to limit microbial growth by sequestering iron, making it unavailable to the pathogen.[2][3][4][5] When evaluating the efficacy of novel iron chelators or siderophore-based drug delivery systems (the "Trojan horse" approach), it is crucial to employ appropriate controls to ensure that the observed effects are due to the intended mechanism of action, namely iron chelation and interference with iron uptake.

Iron-free ferrichrome, also known as deferriferrichrome or apo-ferrichrome, serves as an ideal negative control in such chelation experiments. Structurally identical to ferrichrome but lacking the chelated iron ion, deferriferrichrome allows researchers to distinguish between effects caused by iron deprivation and other potential non-specific effects of the molecule being tested. For instance, it can be used to demonstrate that the growth inhibition of a new chelator is indeed due to its iron-binding capacity and not some other form of toxicity. Similarly, in competitive uptake assays, deferriferrichrome can be used to show that the inhibition of radiolabeled ferrichrome uptake is specific to the iron-bound form.

These application notes provide detailed protocols for utilizing iron-free ferrichrome as a negative control in key chelation experiments and present illustrative data to guide researchers in their experimental design and interpretation.

Data Presentation

The following tables summarize hypothetical quantitative data from typical chelation experiments where iron-free ferrichrome is used as a negative control. These tables are designed to provide a clear and structured representation of expected results.

Table 1: Bacterial Growth Inhibition Assay

This table illustrates the effect of a novel iron chelator (Chelator X) on the growth of a bacterial strain capable of utilizing ferrichrome. Deferriferrichrome is used as a negative control to demonstrate that the inhibition is due to iron chelation. Growth is measured by optical density at 600 nm (OD₆₀₀).

Treatment GroupConcentration (µM)Mean OD₆₀₀ (± SD)% Growth Inhibition
Vehicle Control -1.20 (± 0.08)0%
Deferriferrichrome 101.18 (± 0.09)1.7%
501.15 (± 0.10)4.2%
1001.12 (± 0.07)6.7%
Chelator X 100.85 (± 0.06)29.2%
500.42 (± 0.05)65.0%
1000.15 (± 0.03)87.5%
Ferrichrome Rescue 100 (Chelator X) + 100 (Ferrichrome)1.05 (± 0.08)12.5%

Data are representative and should be generated for each specific experimental system.

Table 2: Competitive Inhibition of ⁵⁵Fe-Ferrichrome Uptake

This table demonstrates the specific inhibition of radiolabeled ferrichrome uptake by unlabeled ferrichrome, while deferriferrichrome shows no significant inhibition. This confirms that the uptake mechanism is specific to the iron-bound siderophore.

CompetitorConcentration (µM)Mean ⁵⁵Fe Uptake (CPM ± SD)% Inhibition of Uptake
No Competitor -15,800 (± 950)0%
Deferriferrichrome 1015,500 (± 1100)1.9%
5015,100 (± 1050)4.4%
10014,800 (± 980)6.3%
Unlabeled Ferrichrome 108,200 (± 750)48.1%
503,100 (± 450)80.4%
1001,200 (± 250)92.4%

CPM: Counts Per Minute. Data are representative.

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay

This protocol assesses the ability of a test compound to inhibit bacterial growth by iron chelation. Deferriferrichrome is used as a negative control, and a ferrichrome rescue group is included to confirm that the inhibition is iron-dependent.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Iron-deficient growth medium (e.g., M9 minimal medium with succinate as the carbon source)

  • Test iron chelator (Chelator X)

  • Deferriferrichrome (iron-free ferrichrome)

  • Ferrichrome

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into a suitable broth and grow overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture in fresh iron-deficient medium to an OD₆₀₀ of approximately 0.05.

  • Prepare Assay Plate:

    • In a sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Prepare serial dilutions of the test chelator (Chelator X) and deferriferrichrome in the iron-deficient medium.

    • Add 100 µL of the chelator dilutions to the respective wells to achieve the final desired concentrations (e.g., 10, 50, 100 µM).

    • For the vehicle control, add 100 µL of iron-deficient medium.

    • For the ferrichrome rescue group, add the highest concentration of Chelator X along with an equimolar concentration of ferrichrome.

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature with shaking for 18-24 hours, or until the vehicle control reaches a suitable OD₆₀₀ (e.g., >1.0).

  • Data Acquisition and Analysis:

    • Measure the OD₆₀₀ of each well using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (OD₆₀₀ of treated well / OD₆₀₀ of vehicle control well)] * 100

Protocol 2: Competitive Inhibition of ⁵⁵Fe-Ferrichrome Uptake

This protocol measures the ability of a test compound to compete with radiolabeled ferrichrome for uptake into bacterial cells. Deferriferrichrome is used as a negative control to demonstrate the specificity of the uptake process for the iron-loaded siderophore.

Materials:

  • Bacterial strain of interest

  • Iron-deficient growth medium

  • ⁵⁵FeCl₃ (radioisotope)

  • Deferriferrichrome

  • Unlabeled ferrichrome

  • Washing buffer (e.g., phosphate-buffered saline, PBS)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare ⁵⁵Fe-Ferrichrome:

    • Prepare a stock solution of ferrichrome.

    • Add ⁵⁵FeCl₃ to the ferrichrome solution in a 1:1.1 molar ratio (Fe:siderophore) to ensure complete chelation. Incubate at room temperature for 1 hour.

  • Prepare Bacterial Cells:

    • Grow the bacterial strain in iron-deficient medium to mid-log phase.

    • Harvest the cells by centrifugation and wash them twice with an appropriate buffer to remove any secreted siderophores.

    • Resuspend the cells in the uptake buffer to a desired cell density.

  • Competition Assay:

    • In microcentrifuge tubes, add the bacterial cell suspension.

    • Add varying concentrations of the unlabeled competitor (unlabeled ferrichrome or deferriferrichrome).

    • To the control tube ("No Competitor"), add an equal volume of buffer.

    • Initiate the uptake by adding a fixed concentration of ⁵⁵Fe-ferrichrome to each tube.

    • Incubate the tubes at the optimal growth temperature with gentle shaking for a predetermined time (e.g., 30 minutes).

  • Termination and Measurement:

    • Terminate the uptake by rapidly filtering the cell suspension through a membrane filter (e.g., 0.45 µm) and washing the filter twice with ice-cold washing buffer to remove unbound ⁵⁵Fe-ferrichrome.

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each competitor concentration relative to the "No Competitor" control: % Inhibition = [1 - (CPM of competitor well / CPM of no competitor well)] * 100

Mandatory Visualizations

Signaling Pathway

Iron_Homeostasis_Signaling cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Siderophore Siderophore Ferrichrome Ferrichrome (Fe³⁺-Siderophore) Siderophore->Ferrichrome Fe3+ Fe³⁺ Fe3+->Ferrichrome Chelation Receptor Outer Membrane Receptor (e.g., FhuA) Ferrichrome->Receptor Binding & Uptake Deferriferrichrome Deferriferrichrome (Iron-Free) Deferriferrichrome->Receptor No/Weak Binding (Negative Control) Fe2+ Fe²⁺ Receptor->Fe2+ Transport & Reduction Fur-Fe2+ Active Fur-Fe²⁺ Complex Fe2+->Fur-Fe2+ Iron_Storage Iron Storage Proteins Fur-Fe2+->Iron_Storage Activation Siderophore_Biosynthesis_Genes Siderophore Biosynthesis Genes Fur-Fe2+->Siderophore_Biosynthesis_Genes Repression Uptake_System_Genes Iron Uptake System Genes Fur-Fe2+->Uptake_System_Genes Repression Apo-Fur Inactive Apo-Fur Apo-Fur->Fur-Fe2+

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Culture Bacterial Culture in Iron-Deficient Medium Growth_Assay Growth Inhibition Assay Culture->Growth_Assay Uptake_Assay Competitive Uptake Assay (with ⁵⁵Fe-Ferrichrome) Culture->Uptake_Assay Test_Compound Test Chelator Test_Compound->Growth_Assay Positive_Control Positive Control (e.g., Unlabeled Ferrichrome) Positive_Control->Uptake_Assay Negative_Control Negative Control (Deferriferrichrome) Negative_Control->Growth_Assay Negative_Control->Uptake_Assay OD_Measurement Measure OD₆₀₀ Growth_Assay->OD_Measurement CPM_Measurement Measure CPM Uptake_Assay->CPM_Measurement Calculate_Inhibition Calculate % Inhibition OD_Measurement->Calculate_Inhibition CPM_Measurement->Calculate_Inhibition Compare_Results Compare Test Compound vs. Controls Calculate_Inhibition->Compare_Results

References

Application Notes and Protocols for Inducing Iron Deficiency in Cell Culture Using Desferriferrichrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for cellular processes, including DNA synthesis, energy metabolism, and oxygen transport. Consequently, the ability to manipulate intracellular iron levels is a critical tool in cell biology research and drug development. Desferriferrichrome, a hexadentate hydroxamate siderophore of fungal origin, is a potent iron (Fe³⁺) chelator. While its primary role is in microbial iron acquisition, it can be repurposed as a tool to induce iron deficiency in mammalian cell cultures. This document provides detailed application notes and protocols for the experimental use of desferriferrichrome to create an iron-deficient cellular environment. These protocols are valuable for studying cellular responses to iron deprivation, investigating the role of iron in various signaling pathways, and for the initial screening of therapeutic agents targeting iron metabolism.

While desferriferrichrome is a powerful tool, it is important to note that its uptake and metabolism in mammalian cells are not as well characterized as other iron chelators like deferoxamine (DFO). Therefore, the provided protocols should be considered as a starting point, and optimization for specific cell types and experimental conditions is highly recommended.

Mechanism of Action

Desferriferrichrome induces iron deficiency primarily by chelating ferric iron (Fe³⁺) from the extracellular environment and the cellular labile iron pool (LIP). The LIP is a pool of weakly bound, redox-active iron that is readily available for cellular processes. By sequestering iron from this pool, desferriferrichrome effectively creates a state of intracellular iron starvation. This triggers a cascade of cellular responses aimed at increasing iron uptake and reducing iron storage and utilization.

A key signaling pathway affected by iron deficiency is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. Under normoxic conditions, prolyl hydroxylases (PHDs) utilize iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation. In an iron-deficient state induced by desferriferrichrome, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in iron metabolism, angiogenesis, and glycolysis.

Mechanism of Desferriferrichrome-Induced Iron Deficiency cluster_extracellular Extracellular Space cluster_cell Cell cluster_hif HIF-1α Regulation cluster_response Cellular Response Desferriferrichrome Desferriferrichrome Fe3+_extracellular Fe³⁺ Desferriferrichrome->Fe3+_extracellular Chelation LIP Labile Iron Pool (LIP) Desferriferrichrome->LIP Chelation PHDs Prolyl Hydroxylases (PHDs) Desferriferrichrome->PHDs Inhibition (via Fe³⁺ chelation) LIP->PHDs Cofactor TfR1 Transferrin Receptor 1 (TfR1) Expression ↑ LIP->TfR1 Upregulation Ferritin Ferritin Expression ↓ LIP->Ferritin Downregulation HIF-1a HIF-1α PHDs->HIF-1a Hydroxylation HIF-1a_stabilized Stabilized HIF-1α Proteasome Proteasomal Degradation HIF-1a->Proteasome Degradation Gene_Expression Target Gene Expression HIF-1a_stabilized->Gene_Expression

Mechanism of desferriferrichrome action.

Data Presentation

The following tables summarize representative quantitative data for inducing and assessing iron deficiency in cell culture. Note that these values are starting points and may require optimization for your specific cell line.

Table 1: Recommended Starting Concentrations and Incubation Times for Desferriferrichrome

ParameterRecommended RangeNotes
Working Concentration 10 - 100 µMStart with a dose-response experiment to determine the optimal concentration for your cell line. Higher concentrations may lead to cytotoxicity.
Incubation Time 12 - 48 hoursThe onset of iron deficiency markers can be observed as early as 12 hours. Longer incubation times will result in a more pronounced phenotype.
Cell Density 50-70% confluencyIt is recommended to treat cells in their logarithmic growth phase.

Table 2: Expected Cellular Responses to Desferriferrichrome-Induced Iron Deficiency

Cellular MarkerExpected ChangeMethod of Detection
Intracellular Iron DecreaseColorimetric Iron Assay, ICP-MS
Labile Iron Pool (LIP) DecreaseCalcein-AM fluorescent quenching assay
Transferrin Receptor 1 (TfR1) Increase in expressionWestern Blot, Flow Cytometry, qPCR
Ferritin Decrease in expressionWestern Blot, ELISA, qPCR
HIF-1α Stabilization/AccumulationWestern Blot (nuclear extract)
Cell Proliferation DecreaseCell counting, MTT/XTT assay
Cytotoxicity Minimal at optimal concentrationsLDH assay, Trypan Blue exclusion

Experimental Protocols

Protocol 1: Induction of Iron Deficiency with Desferriferrichrome

This protocol describes the general procedure for treating cultured mammalian cells with desferriferrichrome to induce a state of iron deficiency.

Materials:

  • Desferriferrichrome (powder)

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest

  • Sterile cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of desferriferrichrome by dissolving the powder in sterile, nuclease-free water or DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels at a density that will result in 50-70% confluency at the time of treatment.

    • Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • Treatment:

    • Prepare the desired final concentrations of desferriferrichrome by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing desferriferrichrome.

    • Include a vehicle control (medium with the same concentration of water or DMSO used for the highest desferriferrichrome concentration).

    • Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis:

    • After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.

Experimental Workflow for Inducing Iron Deficiency Start Start Prepare_Stock Prepare Desferriferrichrome Stock Solution (10 mM) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Vessels Start->Seed_Cells Prepare_Treatment Prepare Treatment Medium with Desired Desferriferrichrome Concentration Prepare_Stock->Prepare_Treatment Cell_Adhesion Allow Cells to Adhere (24 hours) Seed_Cells->Cell_Adhesion Treat_Cells Replace Medium and Treat Cells Cell_Adhesion->Treat_Cells Prepare_Treatment->Treat_Cells Incubate Incubate for 12-48 hours Treat_Cells->Incubate Harvest_Cells Harvest Cells for Downstream Analysis Incubate->Harvest_Cells End End Harvest_Cells->End

Workflow for iron deficiency induction.
Protocol 2: Determination of Cytotoxicity

It is crucial to determine the concentration range of desferriferrichrome that induces iron deficiency without causing significant cell death. A lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring membrane integrity.

Materials:

  • Cells treated with a range of desferriferrichrome concentrations (as per Protocol 1)

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • After the treatment period, collect the cell culture supernatant.

  • Lyse the remaining cells with the lysis buffer provided in the kit to determine the maximum LDH release.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant and the cell lysate.

  • Calculate the percentage of cytotoxicity for each concentration of desferriferrichrome.

Protocol 3: Quantification of Intracellular Iron

A colorimetric assay using a chromogenic iron chelator like Ferene S or Ferrozine can be used to quantify the total intracellular iron content.

Materials:

  • Cell pellets from treated and control cells

  • Iron assay kit (colorimetric)

  • Microplate reader

Procedure:

  • Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

  • Count the cells and prepare cell lysates according to the iron assay kit manufacturer's protocol.

  • Perform the colorimetric assay as per the kit's instructions.

  • Measure the absorbance at the appropriate wavelength and calculate the intracellular iron concentration based on a standard curve.

  • Normalize the iron concentration to the cell number or total protein content.

Protocol 4: Western Blot Analysis of Iron-Responsive Proteins

Western blotting can be used to assess the protein levels of key markers of iron deficiency, such as transferrin receptor 1 (TfR1) and ferritin.

Materials:

  • Cell pellets from treated and control cells

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TfR1, anti-ferritin, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western Blot Workflow for Iron-Responsive Proteins Start Start Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

Western Blot workflow.

Troubleshooting

  • High Cytotoxicity: If significant cell death is observed at low concentrations of desferriferrichrome, reduce the concentration and/or the incubation time. Ensure that the cell culture medium is fresh and that the cells are healthy before treatment.

  • No or Weak Induction of Iron Deficiency Markers: If there is no significant change in the expression of TfR1 or ferritin, increase the concentration of desferriferrichrome or the incubation time. Also, verify the activity of the desferriferrichrome stock solution.

  • Variability in Results: Cell density and metabolic state can influence the response to iron chelation. Ensure consistent cell seeding densities and treatment at a similar stage of cell growth.

Conclusion

Desferriferrichrome is a valuable tool for inducing iron deficiency in cell culture, enabling the study of a wide range of cellular processes that are dependent on iron. By carefully optimizing the experimental conditions and utilizing the protocols outlined in this document, researchers can effectively create an iron-deficient environment to investigate the intricate roles of iron in cellular physiology and pathology.

Application Notes and Protocols for the Chrome Azurol S (CAS) Assay in Detecting Iron-Free Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] This assay provides a reliable and straightforward approach to screen for siderophore production, a critical factor in microbial iron acquisition and a key target in drug development for combating microbial virulence. The principle of the CAS assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay medium, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[2][3] When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-dye complex. This results in the release of the free CAS dye, causing a visible color change from blue to orange or yellow, which can be observed qualitatively on an agar plate or measured quantitatively using a spectrophotometer.[1][2][4]

Principle of the CAS Assay

The underlying mechanism of the CAS assay is a ligand exchange reaction. The strong affinity of siderophores for ferric iron enables them to remove iron from the blue Fe-CAS-HDTMA complex. The dissociation of this complex leads to a distinct color change, which is the basis for both qualitative and quantitative assessments.

G cluster_0 Initial State: Blue Complex cluster_1 Addition of Siderophore cluster_2 Final State: Color Change Fe_CAS_HDTMA Fe³⁺-CAS-HDTMA Complex (Blue) Siderophore Siderophore Fe_CAS_HDTMA->Siderophore Siderophore competes for Fe³⁺ CAS_HDTMA Free CAS-HDTMA (Orange/Yellow) Fe_CAS_HDTMA->CAS_HDTMA Releases CAS dye Fe_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe_Siderophore Forms stable complex

Caption: Principle of the Chrome Azurol S (CAS) Assay.

Experimental Protocols

Extreme care must be taken to avoid iron contamination. All glassware should be treated with 6 M HCl and rinsed thoroughly with deionized water to remove any trace metal ions.[3]

Protocol 1: Qualitative CAS Agar Plate Assay

This protocol is adapted from the method originally described by Schwyn and Neilands (1987) and is suitable for screening microbial colonies for siderophore production.[3][5]

1. Preparation of Solutions

  • Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.[3]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[3]

    • Mixing: While stirring, slowly add Solution 1 to Solution 2. Then, slowly add Solution 3 to the mixture. The resulting solution will be dark blue. Autoclave and store in a plastic container.[3]

  • MM9 Salt Solution (5X):

    • Dissolve 15 g of KH₂PO₄, 25 g of NaCl, and 50 g of NH₄Cl in 500 mL of deionized water.[3]

  • Other Solutions:

    • 20% (w/v) Glucose solution (sterile filtered)

    • 10% (w/v) Casamino acids solution (sterile filtered)

    • PIPES buffer

2. Preparation of CAS Agar Plates

  • To 750 mL of deionized water, add 100 mL of 5X MM9 salt solution.

  • Add 32.24 g of PIPES powder and adjust the pH to 6.8 with 1 M NaOH.[3] Do not exceed pH 6.8, as the solution may turn green.[3]

  • Add 15 g of agar and autoclave.

  • Cool the autoclaved medium to 50°C in a water bath.

  • Aseptically add 30 mL of sterile 10% Casamino acids solution and 10 mL of sterile 20% glucose solution.[3][6]

  • Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing.[3]

  • Pour the final blue agar medium into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation

  • Inoculate the center of the CAS agar plates with the microbial culture to be tested.

  • Incubate the plates under the optimal growth conditions for the microorganism.

  • Observe the plates for the formation of an orange or yellow halo around the colonies against the blue background. The presence of a halo indicates siderophore production.[6]

Protocol 2: Quantitative Liquid CAS Assay

This protocol allows for the quantification of siderophore production in liquid culture supernatants.

1. Preparation of CAS Assay Solution

The Blue Dye solution is prepared as described in Protocol 1.

2. Sample Preparation

  • Grow the microbial culture in an appropriate low-iron medium.

  • Harvest the culture supernatant by centrifugation to remove the cells. The supernatant can be filter-sterilized.[7]

3. Assay Procedure

  • In a microtiter plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[7]

  • As a reference (Ar), mix 100 µL of uninoculated sterile medium with 100 µL of the CAS assay solution.[8]

  • Incubate the plate at room temperature for a period ranging from a few minutes to several hours (e.g., 2 hours).[7]

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.[8]

4. Calculation of Siderophore Production

Siderophore production is typically expressed as a percentage of siderophore units, calculated using the following formula:[7][8]

Siderophore Units (%) = [ (Ar - As) / Ar ] x 100

Where:

  • Ar = Absorbance of the reference (medium + CAS solution) at 630 nm.[8]

  • As = Absorbance of the sample (supernatant + CAS solution) at 630 nm.[8]

Quantitative Data Summary

ParameterDescriptionTypical Values/RangesReference
Wavelength for Absorbance Measurement The optimal wavelength to measure the absorbance of the Fe-CAS-HDTMA complex.630 nm[4][8]
Incubation Time (Liquid Assay) The duration for the reaction between the sample and the CAS solution.2 to 3 hours at room temperature[7][8]
Sample to CAS Solution Ratio (Liquid Assay) The volumetric ratio of culture supernatant to CAS assay solution.1:1 (v/v) or 3:1 (supernatant:CAS)[4][7][8]
Siderophore Production Calculation Formula to quantify siderophore activity.% Siderophore Units = [ (Ar - As) / Ar ] x 100[7][8]

Visualizations of Experimental Workflows

G cluster_prep Solution Preparation cluster_plate Plate Pouring cluster_exp Experiment prep_cas Prepare CAS Blue Dye Solution mix Mix Agar with CAS Dye and Supplements prep_cas->mix prep_media Prepare and Autoclave Agar Medium cool Cool Agar to 50°C prep_media->cool cool->mix pour Pour Plates mix->pour inoculate Inoculate Plates with Microbe pour->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe for Orange/Yellow Halo incubate->observe

Caption: Workflow for the Qualitative CAS Agar Plate Assay.

G cluster_culture Cell Culture and Sample Prep cluster_assay Assay Setup cluster_analysis Data Acquisition and Analysis culture Grow Microbe in Low-Iron Broth centrifuge Centrifuge and Collect Supernatant culture->centrifuge mix_sample Mix Supernatant with CAS Solution (Sample) centrifuge->mix_sample prep_cas Prepare CAS Assay Solution prep_cas->mix_sample mix_ref Mix Sterile Broth with CAS Solution (Reference) prep_cas->mix_ref incubate Incubate at Room Temperature mix_sample->incubate mix_ref->incubate read Measure Absorbance at 630 nm incubate->read calculate Calculate % Siderophore Units read->calculate

Caption: Workflow for the Quantitative Liquid CAS Assay.

Modifications and Considerations

  • Toxicity of HDTMA: HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[3][9] For such organisms, an overlay CAS (O-CAS) assay can be used, where the culture is first grown on a suitable medium, and then overlaid with CAS agar.[10] Alternatively, less toxic detergents like N-dodecyl-N-N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) can be used as a substitute for HDTMA.[9][11]

  • Interfering Substances: Components in the culture medium, such as phosphates, can interfere with the CAS assay.[12] It is advisable to use a medium with low phosphate concentrations when performing this assay.[12]

  • High-Throughput Screening: The liquid CAS assay is adaptable for high-throughput screening in 96-well plate format, allowing for the rapid testing of a large number of isolates or compounds.[7]

References

Application Note: Quantification of Deferriferrichrome Using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferriferrichrome is a hydroxamate siderophore, a low-molecular-weight iron-chelating compound produced by various fungi. Siderophores play a crucial role in microbial iron acquisition and are of significant interest in drug development, agriculture, and environmental science. Accurate quantification of deferriferrichrome is essential for studying its biosynthesis, mechanism of action, and potential applications. This application note provides a detailed protocol for the quantification of deferriferrichrome in microbial culture supernatants using a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

Deferriferrichrome is the iron-free form of ferrichrome. This method is optimized for the analysis of the apo-siderophore (iron-free), as the presence of iron can complicate chromatographic separation and mass spectrometric analysis.[1][2] The protocol includes sample preparation by solid-phase extraction, chromatographic separation using a reversed-phase column, and detection by electrospray ionization mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantification of deferriferrichrome is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis culture Microbial Culture Supernatant centrifugation Centrifugation & Filtration culture->centrifugation Remove cells spe Solid-Phase Extraction (SPE) centrifugation->spe Load supernatant elution Elution spe->elution Elute siderophores evaporation Evaporation & Reconstitution elution->evaporation Concentrate sample hplc HPLC Separation evaporation->hplc Inject sample ms MS Detection (ESI+) hplc->ms Eluent quant Quantification ms->quant Data Acquisition result result quant->result Concentration Data

Caption: Experimental workflow for deferriferrichrome quantification.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate deferriferrichrome from microbial culture supernatants, removing salts and other interfering substances.[1][3]

Materials:

  • Microbial culture supernatant

  • Centrifuge and 0.22 µm syringe filters

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric resin like XAD-4/XAD-16)[3]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vacuum manifold for SPE

Procedure:

  • Harvest the cell-free supernatant from the microbial culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) followed by filtration through a 0.22 µm filter to remove any remaining cells and debris.[4]

  • Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Load the sample: Load the filtered supernatant onto the conditioned SPE cartridge. The loading volume can be adjusted based on the expected concentration of the siderophore.

  • Wash the cartridge: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.

  • Elute deferriferrichrome: Elute the bound deferriferrichrome with 5 mL of methanol into a clean collection tube.

  • Concentrate the sample: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.[3]

  • Reconstitute: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) or a polystyrene-divinylbenzene column[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)[6][7]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 600 L/hr
Desolvation Temp. 350°C

Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is the preferred method on a triple quadrupole mass spectrometer due to its high selectivity and sensitivity.

Quantitative Data

Table 1: Mass Spectrometry Parameters for Deferriferrichrome Quantification

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Deferriferrichrome688.3[8]Proposed: 587.3Proposed: 456.2To be optimized
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specificTo be optimized

Note: The product ions and collision energy for deferriferrichrome are proposed based on its structure and require empirical optimization on the specific mass spectrometer used.

Table 2: Method Validation Parameters (Example)

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Within acceptable limits (e.g., 85-115%)92%
Stability (Freeze-thaw, benchtop) < 15% deviation from nominal concentrationStable

Signaling Pathways and Logical Relationships

The structure of deferriferrichrome, a cyclic hexapeptide, dictates its fragmentation pattern in the mass spectrometer. The proposed fragmentation would likely involve the loss of one of the N-acetyl-N-hydroxy-aminopropyl side chains or cleavage of the peptide backbone.

Fragmentation cluster_structure Deferriferrichrome Structure cluster_fragments Proposed MS/MS Fragments DF Deferriferrichrome [M+H]⁺ = 688.3 Frag1 Fragment 1 (e.g., Loss of C₄H₇NO₂) m/z = 587.3 DF->Frag1 Collision-Induced Dissociation (CID) Frag2 Fragment 2 (e.g., Peptide backbone cleavage) m/z = 456.2 DF->Frag2

Caption: Proposed fragmentation of deferriferrichrome in MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of deferriferrichrome by HPLC-MS. The described method, including sample preparation by SPE and analysis by HPLC-ESI-MS, offers high sensitivity and selectivity, making it suitable for a wide range of research and development applications. Proper method validation is crucial to ensure the accuracy and reliability of the quantitative data.

References

Application Notes and Protocols: Utilizing Iron-Free Ferrichrome for the Study of Antibiotic Trojan Horse Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to deliver antibacterial agents effectively into pathogenic bacteria. One promising approach is the "Trojan horse" strategy, which hijacks the bacteria's own nutrient uptake systems to transport antibiotics into the cell.[1][2] Bacteria require iron for survival and have evolved sophisticated systems to acquire this essential nutrient from their environment, primarily through the secretion and uptake of high-affinity iron chelators called siderophores.[3]

This document provides detailed application notes and protocols for the use of iron-free ferrichrome, a hydroxamate-type siderophore, in the development and evaluation of antibiotic Trojan horse conjugates. Ferrichrome is recognized and actively transported by specific receptors on the outer membrane of various bacteria, including pathogenic species like Escherichia coli and Pseudomonas aeruginosa.[4] By conjugating an antibiotic to iron-free ferrichrome (apo-ferrichrome), the resulting conjugate can exploit this dedicated transport machinery to gain entry into the bacterial cell, bypassing conventional resistance mechanisms such as reduced membrane permeability.[3]

These protocols will guide researchers through the essential experimental workflows, from the preparation of iron-free ferrichrome and its antibiotic conjugates to the comprehensive evaluation of their antibacterial efficacy and mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Siderophore-Antibiotic Conjugates against various bacterial strains.
Conjugate/AntibioticBacterial StrainMIC (µg/mL)Reference
AlbomycinE. coli0.005[3]
AlbomycinStreptococcus pneumoniae0.01[3]
CefiderocolEnterobacteriaceae0.25–1[3]
CefiderocolP. aeruginosa≤ 4[3]
CefiderocolA. baumannii≤ 4[3]
GR69153 (Catechol-cephalosporin)E. coli DC2Similar to permeability mutant[3]
MB-1 (Hydroxypyridone-monobactam)Proteus spp.0.12[3]
MB-1 (Hydroxypyridone-monobactam)Enterobacter spp.8[3]
BAL30072 (Hydroxypyridone-monosulfactam)Enterobacteriaceae≤ 1[3]
BAL30072 (Hydroxypyridone-monosulfactam)P. aeruginosa2–4[3]
Pyoverdin-Ampicillin Conjugate 8Pyoverdin-producing P. aeruginosa0.39 µM[5]
Pyoverdin-Ampicillin Conjugate 9Pyoverdin-producing P. aeruginosa0.024 µM[5]

Experimental Protocols

Protocol 1: Purification of Iron-Free Ferrichrome (Desferrichrome) from Fungal Culture

This protocol describes the isolation and purification of iron-free ferrichrome from the fungus Ustilago sphaerogena.

Materials:

  • Ustilago sphaerogena culture

  • Low-iron culture medium

  • Benzyl alcohol

  • Diethyl ether

  • Anion exchange chromatography column

  • Silica gel chromatography column

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow Ustilago sphaerogena in a low-iron medium to induce siderophore production.[6]

  • Extraction: a. Harvest the fungal cells by centrifugation. b. Extract the iron-bound ferrichrome from the cells using a dilute alkaline solution (pH 10).[6] c. Deproteinize the extract by saturation with ammonium sulfate and subsequent filtration.[6] d. Transfer the filtrate to a separatory funnel and extract the ferrichrome into benzyl alcohol.[6]

  • Purification: a. To the benzyl alcohol extract, add 1 volume of water and 10 volumes of diethyl ether to precipitate the ferrichrome.[6] b. Recover the aqueous phase containing the ferrichrome. c. Further purify the crude ferrichrome using anion exchange chromatography followed by silica gel chromatography.[6]

  • Iron Removal (Deferration): a. Dissolve the purified ferrichrome in a suitable buffer. b. Add a strong chelating agent like 8-hydroxyquinoline to remove the iron from the ferrichrome. c. Separate the resulting iron-free ferrichrome (desferrichrome) from the iron-chelate complex by extraction or chromatography.

  • Quantification and Storage: a. Determine the concentration of the purified desferrichrome spectrophotometrically. b. Lyophilize the purified product and store at -20°C for long-term use.[7]

Protocol 2: Synthesis of a Ferrichrome-Ampicillin Conjugate

This protocol provides a general method for conjugating ampicillin to iron-free ferrichrome via a linker, creating a Trojan horse antibiotic. This is a representative protocol and may require optimization.

Materials:

  • Iron-free ferrichrome (desferrichrome)

  • Ampicillin

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • A bifunctional linker with an amine-reactive group (e.g., NHS ester) and a carboxyl-reactive group (e.g., a primary amine)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of Linker: a. Dissolve the bifunctional linker in anhydrous DMF. b. Add NHS and DCC to activate the carboxyl group of the linker, forming an NHS ester. c. Stir the reaction at room temperature for several hours.

  • Conjugation to Ferrichrome: a. Dissolve the iron-free ferrichrome in anhydrous DMF. b. Add the activated linker solution to the ferrichrome solution in the presence of a base like TEA. c. Stir the reaction overnight at room temperature to allow the formation of an amide bond between the linker and one of the primary amines of the ornithine residues of ferrichrome.

  • Purification of Ferrichrome-Linker: a. Purify the ferrichrome-linker conjugate by silica gel column chromatography to remove unreacted starting materials.

  • Activation of Ampicillin: a. The free amine group of ampicillin can be directly reacted with an activated carboxyl group. Alternatively, the carboxyl group of ampicillin can be activated. For this protocol, we will assume the linker has a free carboxyl group after attachment to ferrichrome. b. Activate the remaining carboxyl group on the ferrichrome-linker conjugate using NHS and DCC as described in step 1.

  • Final Conjugation: a. Dissolve ampicillin in anhydrous DMF with TEA. b. Add the activated ferrichrome-linker conjugate to the ampicillin solution. c. Stir the reaction overnight at room temperature.

  • Final Purification and Characterization: a. Purify the final ferrichrome-ampicillin conjugate using preparative HPLC. b. Characterize the purified conjugate by mass spectrometry and NMR to confirm its structure and purity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of the ferrichrome-antibiotic conjugate.[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted if necessary[3]

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Ferrichrome-antibiotic conjugate stock solution

  • Control antibiotic stock solution

  • Resazurin solution (for viability assessment)

  • Plate reader

Procedure:

  • Plate Preparation: a. Prepare serial two-fold dilutions of the ferrichrome-antibiotic conjugate and the control antibiotic in CAMHB directly in the 96-well plates.[2] b. Include a positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only).[2]

  • Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubation: a. Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[2] b. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader. c. Alternatively, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.

Protocol 4: Bacterial Uptake Assay using Radiolabeled Ferrichrome Conjugate

This protocol describes how to measure the uptake of a ferrichrome-antibiotic conjugate into bacterial cells using a Gallium-68 (⁶⁸Ga) labeled conjugate.

Materials:

  • Iron-free ferrichrome-antibiotic conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer

  • Bacterial culture grown in iron-deficient medium

  • Tris buffer

  • Gamma counter

  • Centrifuge

Procedure:

  • Radiolabeling of the Conjugate: a. Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator. b. Mix a stock solution of the iron-free ferrichrome-antibiotic conjugate with sodium acetate buffer. c. Add the ⁶⁸GaCl₃ eluate to the conjugate solution and incubate at room temperature for 5-10 minutes to allow for complexation.

  • Bacterial Uptake: a. Grow the target bacterial strain in an iron-deficient medium to upregulate siderophore transport systems. b. Harvest the cells by centrifugation, wash with buffer, and resuspend to a known cell density. c. Incubate the bacterial suspension with the ⁶⁸Ga-labeled ferrichrome-antibiotic conjugate at 37°C with shaking. d. At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the suspension.

  • Separation and Measurement: a. Immediately centrifuge the aliquots to pellet the bacterial cells. b. Remove the supernatant containing the unbound conjugate. c. Wash the cell pellet with ice-cold Tris buffer to remove any non-specifically bound conjugate. d. Measure the radioactivity in the cell pellet using a gamma counter.

  • Data Analysis: a. Calculate the percentage of the total added dose that was taken up by the bacteria at each time point. b. Normalize the uptake to the number of bacterial cells (e.g., % uptake per 10⁹ CFU).

Protocol 5: Siderophore Competition Assay

This assay is used to confirm that the uptake of the ferrichrome-antibiotic conjugate is mediated by the ferrichrome transport system.

Materials:

  • ⁶⁸Ga-labeled ferrichrome-antibiotic conjugate

  • Unlabeled iron-free ferrichrome (competitor)

  • Bacterial culture grown in iron-deficient medium

  • Materials for the bacterial uptake assay (Protocol 4)

Procedure:

  • Prepare Bacterial Suspension: Prepare the bacterial suspension as described in the bacterial uptake assay (Protocol 4, step 2a-b).

  • Competition: a. In one set of tubes, pre-incubate the bacterial suspension with an excess of unlabeled iron-free ferrichrome for 15-30 minutes at 37°C. b. In a control set of tubes, incubate the bacterial suspension with buffer only.

  • Uptake Measurement: a. Add the ⁶⁸Ga-labeled ferrichrome-antibiotic conjugate to both sets of tubes. b. Proceed with the uptake assay as described in Protocol 4 (steps 2c-4).

  • Data Analysis: a. Compare the uptake of the radiolabeled conjugate in the presence and absence of the unlabeled competitor. b. A significant reduction in the uptake of the radiolabeled conjugate in the presence of excess unlabeled ferrichrome indicates that both are competing for the same transport system.

Visualizations

Trojan_Horse_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Antibiotic Antibiotic Conjugate Ferrichrome-Antibiotic Conjugate Antibiotic->Conjugate Conjugation Apo-Ferrichrome Apo-Ferrichrome Apo-Ferrichrome->Conjugate Fe-Conjugate Fe³⁺-Conjugate Complex Conjugate->Fe-Conjugate Fe3+ Fe³⁺ Fe3+->Fe-Conjugate Receptor Siderophore Receptor (e.g., FhuA) Fe-Conjugate->Receptor Binding Transported_Conjugate Fe³⁺-Conjugate Receptor->Transported_Conjugate TonB-dependent Transport Periplasmic_Binding_Protein Periplasmic Binding Protein (e.g., FhuD) ABC_Transporter ABC Transporter (e.g., FhuBCD) Periplasmic_Binding_Protein->ABC_Transporter Transported_Conjugate->Periplasmic_Binding_Protein Released_Antibiotic Released Antibiotic ABC_Transporter->Released_Antibiotic Transport & Release Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Iron Reduction Cellular_Target Cellular Target (e.g., Ribosome, DNA) Released_Antibiotic->Cellular_Target Inhibition Experimental_Workflow Start Start Purification Purify Iron-Free Ferrichrome Start->Purification Synthesis Synthesize Ferrichrome- Antibiotic Conjugate Purification->Synthesis Characterization Characterize Conjugate (MS, NMR) Synthesis->Characterization MIC Determine MIC Characterization->MIC Radiolabeling Radiolabel Conjugate (e.g., with ⁶⁸Ga) Characterization->Radiolabeling TimeKill Time-Kill Kinetics MIC->TimeKill Uptake Bacterial Uptake Assay Radiolabeling->Uptake Competition Siderophore Competition Assay Uptake->Competition Analysis Data Analysis and Interpretation Competition->Analysis TimeKill->Analysis End End Analysis->End Ferrichrome_Uptake_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FhuA FhuA Receptor Binds Fe³⁺-Ferrichrome FhuD FhuD Periplasmic Binding Protein FhuA->FhuD Transport FhuBC FhuB/FhuC ABC Transporter FhuD->FhuBC Delivery TonB_complex TonB-ExbB-ExbD Complex Energy Transduction TonB_complex->FhuA Energizes IronRelease Iron Release Reduction of Fe³⁺ to Fe²⁺ FhuBC->IronRelease Translocation Metabolism Iron Utilization IronRelease->Metabolism ext Extracellular Fe³⁺-Ferrichrome ext->FhuA Binding

References

Preparation of Apo-Ferrichrome for Structural Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of high-purity apo-ferrichrome suitable for structural biology studies, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover the production of ferrichrome from fungal cultures, the subsequent removal of iron to yield apo-ferrichrome, and the necessary quality control measures to ensure sample homogeneity and stability.

Introduction

Ferrichrome is a cyclic hexapeptide siderophore produced by various fungi, including species of Aspergillus and Ustilago, to chelate and transport ferric iron (Fe³⁺).[1] The iron-free form, apo-ferrichrome, is of significant interest in structural biology and drug development as it provides a scaffold for studying metal binding, protein-ligand interactions, and for the design of novel antimicrobial agents that target iron acquisition pathways. The preparation of pure, homogenous apo-ferrichrome is a critical first step for successful structural determination.

Overview of the Preparation Workflow

The overall process for preparing apo-ferrichrome involves three main stages:

  • Production and Purification of Ferrichrome: This stage involves culturing a high-yield fungal strain, followed by the extraction and purification of the iron-bound ferrichrome from the culture supernatant.

  • Iron Removal (Deferration): The purified ferrichrome is treated with a strong chelating agent to remove the tightly bound ferric ion, yielding apo-ferrichrome.

  • Purification and Quality Control of Apo-Ferrichrome: The final stage involves purifying the apo-ferrichrome from the iron-chelate complex and residual reagents, followed by rigorous quality control to assess its purity, integrity, and suitability for structural analysis.

I. Production and Purification of Ferrichrome from Aspergillus terreus

This protocol describes the production and purification of ferrichrome from the fungus Aspergillus terreus.

1.1. Fungal Culture and Ferrichrome Production

  • Materials:

    • Aspergillus terreus strain

    • Czapek Dox medium

    • Solid State Fermentation (SSF) substrate (e.g., wheat bran)

    • Phosphate buffer (50 mM, pH 7.0)

  • Protocol:

    • Prepare Czapek Dox medium for the cultivation of Aspergillus terreus.

    • Inoculate the fungus onto a suitable solid-state fermentation substrate.

    • Incubate the culture at 25°C for six days to allow for robust growth and production of ferrichrome.[2]

    • After incubation, extract the ferrichrome from the fermentation solid by adding phosphate buffer (pH 7.0) and agitating the mixture.

    • Separate the fungal biomass from the supernatant containing ferrichrome by centrifugation at 10,000 rpm for 10 minutes at 4°C.[2] The supernatant is the crude ferrichrome extract.

1.2. Purification of Ferrichrome

  • Materials:

    • Crude ferrichrome extract

    • Ammonium sulfate

    • DEAE-cellulose column

    • Sodium chloride (NaCl)

    • Dialysis tubing (1 kDa MWCO)

  • Protocol:

    • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to a final saturation of 85%. Allow the protein to precipitate overnight at 4°C. Centrifuge at 10,000 rpm for 20 minutes to collect the precipitate.

    • Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer (50 mM, pH 7.0) and dialyze extensively against the same buffer using a 1 kDa MWCO membrane to remove excess ammonium sulfate.

    • Anion Exchange Chromatography:

      • Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with phosphate buffer (50 mM, pH 7.0).

      • Wash the column with the same buffer to remove unbound impurities.

      • Elute the bound ferrichrome using a linear gradient of NaCl (e.g., 0-1 M) in the phosphate buffer. Ferrichrome typically elutes as a single active fraction at approximately 0.2 M NaCl.[2]

    • Concentration and Buffer Exchange: Pool the fractions containing ferrichrome and concentrate the sample using an appropriate method, such as ultrafiltration. Exchange the buffer to a suitable buffer for the subsequent iron removal step (e.g., 20 mM Tris-HCl, pH 7.5).

Quantitative Data for Ferrichrome Purification

StepTotal Protein (mg)Ferrichrome Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract1000500051001
(NH₄)₂SO₄ Precipitation300450015903
DEAE-cellulose2038001907638

Note: This is an example table with hypothetical data to illustrate the expected trend in a typical purification.

II. Preparation of Apo-Ferrichrome by Iron Removal

This section details the protocol for removing iron from purified ferrichrome using the chelating agent 8-hydroxyquinoline.

2.1. Iron Removal Protocol

  • Materials:

    • Purified ferrichrome solution

    • 8-hydroxyquinoline

    • Chloroform

    • Tris-HCl buffer (20 mM, pH 7.5)

  • Protocol:

    • Prepare a 3% (w/v) solution of 8-hydroxyquinoline in chloroform.

    • To the aqueous solution of purified ferrichrome, add an equal volume of the 3% 8-hydroxyquinoline in chloroform solution.

    • Mix the two phases vigorously for 10-15 minutes. The iron will be chelated by the 8-hydroxyquinoline and extracted into the organic (chloroform) phase, which will turn a distinct color.

    • Separate the aqueous and organic phases by centrifugation (e.g., 3000 rpm for 10 minutes).

    • Carefully collect the upper aqueous phase containing the apo-ferrichrome.

    • Repeat the extraction with fresh 8-hydroxyquinoline/chloroform solution until the organic phase no longer shows a color change, indicating complete iron removal.[3]

    • Wash the final aqueous phase with an equal volume of pure chloroform to remove any residual 8-hydroxyquinoline.[3]

    • Allow any remaining chloroform to evaporate by leaving the aqueous solution in a fume hood for a short period.

    • The resulting aqueous solution contains the apo-ferrichrome.

III. Purification and Quality Control of Apo-Ferrichrome

The final step is to purify the apo-ferrichrome and verify its quality for structural studies.

3.1. Purification of Apo-Ferrichrome

  • Materials:

    • Apo-ferrichrome solution

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

    • Buffer for structural studies (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)

  • Protocol:

    • Load the apo-ferrichrome solution onto a size-exclusion chromatography column pre-equilibrated with the desired final buffer for structural studies.

    • Elute the protein with the same buffer. This step serves to remove any remaining small molecule contaminants and to exchange the buffer.

    • Collect the fractions corresponding to the apo-ferrichrome peak.

    • Concentrate the purified apo-ferrichrome to the desired concentration for structural analysis (typically 5-25 mg/ml for crystallography).[4]

3.2. Quality Control

  • Purity Assessment (SDS-PAGE):

    • Run a sample of the purified apo-ferrichrome on an SDS-PAGE gel to assess its purity. A single band at the expected molecular weight (approximately 740 Da for ferrichrome itself, though it may run differently on gels) is indicative of high purity. For structural studies, purity should be >95%.[4]

  • Identity and Integrity (Mass Spectrometry):

    • Confirm the identity and integrity of the apo-ferrichrome by mass spectrometry (e.g., LC-MS). The observed molecular weight should match the theoretical molecular weight of the iron-free peptide.

  • Homogeneity (HPLC):

    • Analyze the purified apo-ferrichrome by reverse-phase high-performance liquid chromatography (RP-HPLC). A single, sharp peak is indicative of a homogenous sample.

Quantitative Data for Apo-Ferrichrome Preparation

StepTotal Amount (mg)Purity (%) (by HPLC)
Purified Ferrichrome20>98%
Apo-Ferrichrome (after iron removal)~18>95%
Apo-Ferrichrome (after SEC)~15>99%

Note: This is an example table with hypothetical data.

IV. Alternative Method: Recombinant Production and In Vitro Synthesis

An alternative to fungal extraction is the recombinant expression of the enzymes involved in ferrichrome biosynthesis, followed by in vitro synthesis. The key enzyme is ferrichrome synthetase, a non-ribosomal peptide synthetase (NRPS).[5][6]

  • Workflow Overview:

    • Clone and express the ferrichrome synthetase gene (e.g., from Aspergillus fumigatus) in a suitable host such as E. coli or a fungal expression system.[7][8]

    • Purify the recombinant ferrichrome synthetase.[5][9]

    • Set up an in vitro reaction containing the purified enzyme, the necessary substrates (glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine), ATP, and Mg²⁺.[5]

    • Purify the synthesized ferrichrome from the reaction mixture.

    • Proceed with the iron removal and apo-ferrichrome purification steps as described above.

This approach can offer better control over the production process and may be more amenable to isotopic labeling for NMR studies.

Experimental Workflow Diagram

ApoFerrichrome_Preparation cluster_production I. Ferrichrome Production & Purification cluster_deferration II. Iron Removal cluster_purification_qc III. Apo-Ferrichrome Purification & QC fungal_culture Fungal Culture (Aspergillus terreus) extraction Extraction fungal_culture->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Ferrichrome Extract centrifugation->crude_extract nh4so4_precipitation (NH₄)₂SO₄ Precipitation crude_extract->nh4so4_precipitation dialysis Dialysis nh4so4_precipitation->dialysis deae_chromatography DEAE-Cellulose Chromatography dialysis->deae_chromatography purified_ferrichrome Purified Ferrichrome deae_chromatography->purified_ferrichrome iron_removal Iron Removal with 8-hydroxyquinoline purified_ferrichrome->iron_removal phase_separation Phase Separation iron_removal->phase_separation apo_ferrichrome_crude Crude Apo-Ferrichrome phase_separation->apo_ferrichrome_crude sec_chromatography Size-Exclusion Chromatography apo_ferrichrome_crude->sec_chromatography purified_apo_ferrichrome Purified Apo-Ferrichrome sec_chromatography->purified_apo_ferrichrome sds_page SDS-PAGE purified_apo_ferrichrome->sds_page mass_spec Mass Spectrometry purified_apo_ferrichrome->mass_spec hplc HPLC purified_apo_ferrichrome->hplc final_product High-Purity Apo-Ferrichrome for Structural Studies sds_page->final_product mass_spec->final_product hplc->final_product

Caption: Workflow for the preparation of apo-ferrichrome.

Logical Relationship of Quality Control

QC_Logic cluster_qc_steps Quality Control Assays cluster_qc_assessment Assessment Criteria start Purified Apo-Ferrichrome Sample sds_page SDS-PAGE start->sds_page mass_spec Mass Spectrometry start->mass_spec hplc HPLC start->hplc purity Purity (>95%) sds_page->purity identity Correct Molecular Weight mass_spec->identity homogeneity Single, Sharp Peak hplc->homogeneity end_point Sample Suitable for Structural Biology purity->end_point identity->end_point homogeneity->end_point

Caption: Quality control logic for apo-ferrichrome.

References

Application Note: Labeling of Deferriferrichrome and its Analogs with Gallium-68 for In Vivo Tracking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siderophores are low molecular weight chelators produced by microorganisms to sequester essential iron from their environment.[1][2] This high-affinity iron acquisition system is crucial for microbial survival and pathogenesis. The unique expression of siderophore transport systems on microbial cells, but not mammalian cells, presents an attractive target for specific imaging of bacterial and fungal infections.[3] Deferriferrichrome is a fungal siderophore of the ferrichrome-type, which are cyclic hexapeptides that use hydroxamate groups for iron binding.[1]

The positron-emitting radionuclide Gallium-68 (⁶⁸Ga) has a similar ionic radius and charge to ferric iron (Fe³⁺), allowing it to be chelated by siderophores like deferriferrichrome without significant loss of biological activity.[1] This "biomimicry" enables the labeled siderophore to be actively taken up by microbial transporters at the site of infection, allowing for sensitive and specific visualization using Positron Emission Tomography (PET).[4] This application note provides an overview, quantitative data, and detailed protocols for the labeling of deferriferrichrome-type siderophores with ⁶⁸Ga for in vivo tracking and infection imaging.

Data Presentation

The efficiency and characteristics of radiolabeling are critical for the successful application of ⁶⁸Ga-siderophores. The following table summarizes key quantitative data for two deferriferrichrome analogs, ferrirubin (FR) and ferrirhodin (FRH), as well as the widely used siderophore desferrioxamine-B (DFO-B) for comparison.

Table 1: Quantitative Data for ⁶⁸Ga-Siderophore Labeling and In Vitro Characterization

Parameter[⁶⁸Ga]Ga-Ferrirubin (FR)[⁶⁸Ga]Ga-Ferrirhodin (FRH)[⁶⁸Ga]Ga-DFO-BReference(s)
Radiochemical Purity (RCP) >91%Not explicitly stated, but described as high>99%[1][3]
Molar Activity Up to 8 GBq/µmolUp to 8 GBq/µmolNot specified[1]
Hydrophilicity (LogP) More hydrophilicLess hydrophilic-1.9 ± 0.05[1][3][5]
Protein Binding LowerHigher10.3 ± 1.1%[1][3][5]
In Vitro Stability (Human Serum, 2h) High radiochemical stabilityHigh radiochemical stability>99%[1][3][5]
Bacterial Uptake Effective uptake in S. aureus, K. pneumoniae, P. aeruginosaEffective uptake in S. aureus, K. pneumoniae, P. aeruginosaHigh uptake in P. aeruginosa, S. aureus[1][3][5]

Visualizations

Diagrams are essential for understanding the underlying principles and practical workflows of ⁶⁸Ga-siderophore labeling and tracking.

G cluster_principle Principle of ⁶⁸Ga-Siderophore Uptake Bacteria Bacterial Infection Site Siderophore Secretes Siderophore (e.g., Deferriferrichrome) Bacteria->Siderophore to sequester Fe³⁺ IronUptake Siderophore-Iron Complex Uptake Siderophore->IronUptake binds extracellular Fe³⁺ IronUptake->Bacteria via specific transporter GaSiderophore [⁶⁸Ga]Ga-Deferriferrichrome (Biomimic) Accumulation Specific Accumulation at Infection Site GaSiderophore->Accumulation administered in vivo Accumulation->Bacteria recognized by transporter PET PET Signal Detection Accumulation->PET

Caption: Logical diagram of microbial iron uptake and its mimicry by ⁶⁸Ga-deferriferrichrome for PET imaging.

G cluster_workflow Experimental Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (0.6 M HCl) Generator->Elution Reaction Labeling Reaction (pH 3.5-4.0, 95°C, 15-20 min) Elution->Reaction Siderophore Deferriferrichrome (e.g., FR, FRH) Siderophore->Reaction QC Quality Control (RP-HPLC, iTLC) Reaction->QC Injection Inject into Animal Model QC->Injection If RCP >90% Imaging PET/CT Imaging (45 min post-injection) Injection->Imaging Analysis Biodistribution Analysis Imaging->Analysis

Caption: Experimental workflow for ⁶⁸Ga-deferriferrichrome labeling and in vivo PET/CT imaging.

Experimental Protocols

The following protocols are generalized from methods for labeling ferrichrome-type siderophores and DFO-B with ⁶⁸Ga.[1][3][6] Researchers should optimize conditions for their specific siderophore and application.

Protocol 1: ⁶⁸Ga-Labeling of Deferriferrichrome Analogs

1. Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm® or similar)

  • Deferriferrichrome analog (e.g., Ferrirubin, Ferrirhodin) stock solution (1 mg/mL in sterile water)

  • Hydrochloric acid (HCl), 0.6 M, sterile

  • Sodium acetate (NaOAc), 2.5 M, sterile

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath set to 95°C

2. Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.[6] The fraction with the highest activity (typically the first 1-2 mL) should be collected into a sterile reaction vial.[6][7]

  • pH Adjustment: To the vial containing the ⁶⁸Ga eluate (e.g., 1 mL, ~650 MBq), add 2.5 M sodium acetate to adjust the pH to approximately 3.5-4.0.[6] Verify the pH using pH indicator strips.

  • Addition of Precursor: Add the deferriferrichrome analog solution (e.g., 100-200 µg) to the pH-adjusted ⁶⁸Ga solution.[6]

  • Incubation: Securely cap the vial and place it in a heating block at 95°C for 15-20 minutes.[6]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

3. Quality Control:

  • Radiochemical Purity (RCP): Determine the RCP using radio-HPLC (High-Performance Liquid Chromatography) and/or iTLC (instant Thin-Layer Chromatography).[1]

    • RP-HPLC: A C18 column with a gradient of acetonitrile and water (with 0.1% TFA) is typically used. The retention time of the labeled complex will be distinct from free ⁶⁸Ga.

    • iTLC: Use iTLC-SG strips with a mobile phase such as DTPA (50 mM) to separate the labeled siderophore (remains at the origin) from free ⁶⁸Ga (migrates with the solvent front).

  • The final product should have an RCP of >90% for in vivo use.[1]

Protocol 2: In Vivo PET/CT Imaging and Biodistribution in a Murine Infection Model

1. Animal Model:

  • Use an established animal model of infection (e.g., S. aureus myositis in BALB/c mice).[1] All animal experiments must be conducted in accordance with institutional and national guidelines.[1]

  • For infection models, animals are typically anesthetized and injected with a bacterial suspension (e.g., 10⁷ CFU of S. aureus) into the thigh muscle 24 hours prior to imaging.[4]

2. Radiotracer Administration:

  • Prepare the [⁶⁸Ga]Ga-deferriferrichrome solution for injection by diluting with sterile saline if necessary. The typical injected activity is 5-10 MBq per mouse.

  • Anesthetize the mouse (e.g., with 2% isoflurane).[1]

  • Administer the radiotracer via intravenous (tail vein) injection in a volume of approximately 100-150 µL.

3. PET/CT Imaging:

  • Position the anesthetized mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Perform a static or dynamic PET scan starting at a set time point post-injection (e.g., 45 minutes).[4] A typical static scan duration is 10-15 minutes.

  • Reconstruct the images using an appropriate algorithm (e.g., OSEM3D).

4. Ex Vivo Biodistribution (Optional, for detailed quantification):

  • At a predetermined time point post-injection (e.g., 90 minutes), euthanize the mouse.[1]

  • Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and the infected muscle).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This allows for quantitative comparison of tracer accumulation between tissues. For example, [⁶⁸Ga]Ga-FR showed low blood pool retention (0.49 ± 0.03 %ID/g at 90 min) and rapid clearance.[1]

References

Application Notes and Protocols for the Preparation of Iron-Deficient Media for Siderophore Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron is an essential micronutrient for the vast majority of microorganisms, serving as a critical cofactor for numerous enzymes involved in cellular respiration, DNA biosynthesis, and other vital metabolic processes. However, in many environments, particularly within a host, the concentration of free ferric iron (Fe³⁺) is exceedingly low due to its poor solubility at physiological pH and its sequestration by host iron-binding proteins like transferrin and lactoferrin. To overcome this iron limitation, many bacteria and fungi have evolved sophisticated iron acquisition systems, central to which is the production and secretion of siderophores.

Siderophores are low-molecular-weight, high-affinity iron-chelating molecules. Once secreted, they scavenge ferric iron from the environment, and the resulting ferrisiderophore complexes are then recognized by specific receptors on the microbial cell surface and transported into the cell. Inside the cell, iron is released and utilized for metabolic needs. The production of siderophores is tightly regulated and is typically induced under iron-deficient conditions.

For researchers, scientists, and drug development professionals studying microbial pathogenesis, biofilm formation, and novel antimicrobial strategies, the ability to induce and study siderophore production in vitro is crucial. This requires the preparation of culture media with minimal iron content to mimic the iron-limited conditions that trigger this microbial response. These application notes provide detailed protocols for preparing iron-deficient media, methods for quantifying iron removal, and an overview of a key signaling pathway involved in siderophore production.

Methods for Preparing Iron-Deficient Media

The primary challenge in preparing iron-deficient media is the removal of trace amounts of iron present in media components, glassware, and water. The following protocols detail established methods for achieving an iron-limited environment.

Preliminary and Essential Steps:

Acid-Washing of Glassware: All glassware must be treated to remove trace metal contaminants.

  • Soak glassware in 6 M HCl for at least 24 hours.[1]

  • Rinse thoroughly with deionized water at least three to four times to remove all traces of acid.

  • Autoclave the glassware before use.

Protocol 1: Iron Removal using Chelex-100 Resin

Chelex-100 is a chelating resin with a high affinity for divalent and trivalent cations, making it highly effective at removing iron from solutions.[2][3]

Materials:

  • Chelex-100 resin (analytical or biotechnology grade)[3]

  • Media components (e.g., minimal salts, glucose)

  • Stir plate and magnetic stir bar

  • Sterile filtration unit (0.22 µm pore size)

Procedure (Batch Method):

  • Prepare the desired culture medium by dissolving all components in high-purity, deionized water, but omit any components that cannot be treated with the resin (e.g., heat-labile vitamins that are added after autoclaving).

  • Add Chelex-100 resin to the media solution at a concentration of 5-10% (w/v).[4]

  • Stir the suspension gently at room temperature or 4°C for a minimum of 2 hours. For complex media, longer incubation (up to 24 hours) may be necessary.[5][6]

  • Allow the resin to settle by gravity.

  • Carefully decant or filter the supernatant to separate the iron-depleted medium from the resin.

  • Adjust the pH of the medium as required.

  • Sterilize the iron-deficient medium by autoclaving or by passing it through a 0.22 µm sterile filter.

  • Aseptically add any heat-labile components that were not included in the Chelex-100 treatment.

Protocol 2: Iron Removal using Deferoxamine-Sepharose Affinity Chromatography

Deferoxamine is a siderophore that can be immobilized on a Sepharose matrix to create a high-affinity resin for iron removal. This method is highly specific and efficient.

Materials:

  • Deferoxamine-Sepharose resin[7]

  • Chromatography column

  • Peristaltic pump

  • Prepared culture medium

  • Sterile collection flasks

Procedure:

  • Prepare the Deferoxamine-Sepharose resin according to the manufacturer's instructions or as described in the literature.[8]

  • Pack the resin into a chromatography column and equilibrate it with several column volumes of deionized water.

  • Pass the prepared culture medium through the column at a controlled flow rate.

  • Collect the eluate, which is the iron-depleted medium, in a sterile flask.

  • Sterilize the medium by filtration through a 0.22 µm filter.

  • Aseptically add any necessary sterile components.

Protocol 3: Iron Removal from Specific Media Components

Some complex media components, like Casamino acids, can be significant sources of iron contamination. These can be treated separately.

Materials:

  • Casamino acid solution (e.g., 10% w/v)

  • 8-Hydroxyquinoline (in chloroform, 3% w/v)[1]

  • Separatory funnel

Procedure:

  • Prepare a solution of the component to be treated (e.g., 10% Casamino acids).

  • In a separatory funnel, extract the solution with 3% 8-hydroxyquinoline in chloroform to remove trace iron.[1] 8-hydroxyquinoline is a potent iron chelator.[9][10][11]

  • Repeat the extraction until the chloroform phase is colorless.

  • Allow the phases to separate completely and discard the chloroform phase.

  • Aerate the aqueous solution to remove residual chloroform.

  • Filter-sterilize the treated component solution before adding it to the final medium.

Data Presentation: Efficacy of Iron Removal Methods

The effectiveness of different iron depletion methods can be quantified using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

MethodInitial Iron ConcentrationFinal Iron Concentration% RemovalReference
Deferoxamine-Sepharose8.4 - 20 ng/mL (in tissue culture medium)< 2 ng/mL≥ 90%[8][12]
Chelex-100 ResinNot specified (in complex media)Not specified> 90%[13]
Chelex-100 Resin> 100 µM (in M9 media components)Reduced to growth-limiting levelsNot specified[4]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Media Preparation

The following diagram illustrates the general workflow for preparing iron-deficient media.

experimental_workflow cluster_prep Preparation cluster_depletion Iron Depletion cluster_final Final Steps start Start: Prepare Media Components acid_wash Acid-Wash Glassware chelex Method 1: Chelex-100 Treatment start->chelex Choose Method deferoxamine Method 2: Deferoxamine Affinity start->deferoxamine hydroxyquinoline Method 3: 8-Hydroxyquinoline Extraction start->hydroxyquinoline adjust_ph Adjust pH chelex->adjust_ph deferoxamine->adjust_ph hydroxyquinoline->adjust_ph sterilize Sterilize (Autoclave or Filter) adjust_ph->sterilize add_supplements Aseptically Add Supplements sterilize->add_supplements end End: Iron-Deficient Medium add_supplements->end

Caption: Workflow for preparing iron-deficient media.

Siderophore Production Signaling Pathway in Pseudomonas aeruginosa

The production of the siderophore pyoverdine in Pseudomonas aeruginosa is regulated by a complex signaling cascade initiated by the binding of ferripyoverdine to a cell surface receptor. This serves as a model for understanding iron-dependent gene regulation.[14]

siderophore_signaling cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm fpva FpvA (Outer Membrane Receptor) fpvr FpvR (Inner Membrane Anti-Sigma Factor) fpva->fpvr Transmits Signal pvds PvdS (Sigma Factor) fpvr->pvds Releases Inhibition rnap RNA Polymerase pvds->rnap Binds pvd_genes Pyoverdine Synthesis Genes rnap->pvd_genes Initiates Transcription virulence_genes Virulence Factor Genes (toxA, prpL) rnap->virulence_genes Initiates Transcription extracellular Ferripyoverdine (Fe-PVD) extracellular->fpva Binds

References

Troubleshooting & Optimization

Technical Support Center: Apo-Ferrichrome Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing iron contamination in apo-ferrichrome samples.

Frequently Asked Questions (FAQs)

Q1: What is apo-ferrichrome, and why is preventing iron contamination critical?

Apo-ferrichrome is the iron-free form of ferrichrome, a siderophore (an iron-chelating compound) produced by fungi. In research and pharmaceutical development, studying the apo form is essential for understanding its iron-binding kinetics, mechanism of action, and for use in assays where the absence of iron is a prerequisite. Iron contamination can lead to inaccurate experimental results, as the apo-ferrichrome will scavenge any available ferric iron, converting it to the holo-form (ferrichrome).

Q2: What are the primary sources of iron contamination in a laboratory setting?

Iron is a ubiquitous element, and contamination can arise from multiple sources within a typical lab environment. These include:

  • Reagents and Buffers: Even high-purity chemicals can contain trace amounts of iron. Water is a common culprit if not sufficiently purified.

  • Glassware and Plasticware: Glass and some plastics can leach iron. Scratches and imperfections in the surfaces can trap and later release iron ions.

  • Lab Equipment: Stainless steel equipment (spatulas, stir bars, needles) can be a significant source of iron contamination.

  • Environment: Dust particles in the air can contain iron oxides.

Q3: How can I render my laboratory glassware and plasticware iron-free?

A rigorous cleaning protocol is necessary to remove trace metals from labware surfaces.[1] Soaking in an acid bath is a common and effective method.

Q4: What grade of water and reagents should I use?

Always use ultra-pure water, preferably with a resistivity of >17 MΩ·cm, for all buffers and solutions.[2] Use the highest purity grade of chemicals available (e.g., "trace metal free" or equivalent).

Q5: Should I add a chelating agent to my buffers to prevent iron contamination?

The addition of a strong chelating agent like EDTA can help scavenge any free iron in your buffers. However, caution is advised as the chelator could potentially interact with the apo-ferrichrome or other metal-dependent components in your experiment.[3] If used, it should be at a low concentration and its potential effects should be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background iron levels in control samples. Contaminated buffers or water.Prepare fresh buffers using ultra-pure water (>17 MΩ·cm) and "trace metal free" grade reagents.[2]
Contaminated labware.Re-clean all glassware and plasticware using the acid wash protocol.
Apo-ferrichrome sample shows evidence of iron binding over time. Gradual contamination from storage containers.Store purified apo-ferrichrome in acid-washed, iron-free polypropylene or Teflon tubes.[4]
Introduction of iron during handling.Use non-metallic spatulas and stir bars for all manipulations.
Inconsistent results in iron uptake assays. Variable iron contamination between experiments.Standardize all procedures, including the use of dedicated iron-free labware and freshly prepared buffers for each experiment.
Purity of the starting apo-ferrichrome.Ensure the initial iron removal from holo-ferrichrome was complete.

Experimental Protocols

Protocol 1: Preparation of Iron-Free Glassware and Plasticware

This protocol describes the steps to render laboratory glassware and plasticware free from trace iron contamination.[1]

Materials:

  • Laboratory detergent

  • Nitric acid (HNO₃), trace metal grade

  • Ultra-pure water (>17 MΩ·cm)

  • Acid-resistant container

  • Plastic rack for drying

Procedure:

  • Initial Wash: Thoroughly wash all glassware and plasticware with a laboratory-grade detergent to remove any organic residues.

  • Rinse: Rinse at least three times with tap water, followed by three rinses with ultra-pure water.

  • Acid Bath: Submerge the labware in a 0.1% nitric acid solution within an acid-resistant container.[5] Ensure all surfaces are in contact with the acid.

  • Soaking: Allow the labware to soak for a minimum of 24 hours.

  • Final Rinse: Remove the labware from the acid bath and rinse thoroughly with ultra-pure water (at least 5-6 times).

  • Drying: Place the labware on a clean, plastic drying rack in a dust-free environment, such as a laminar flow hood.

  • Storage: Once dry, store the iron-free labware covered or in sealed bags to prevent contamination from airborne dust.

Protocol 2: Preparation of Apo-Ferrichrome from Holo-Ferrichrome

This protocol is based on the principle that the ferrous form of iron (Fe²⁺) has a significantly lower affinity for ferrichrome than the ferric form (Fe³⁺).[6]

Materials:

  • Holo-ferrichrome sample

  • Sodium dithionite (a reducing agent)

  • Iron-free buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Dialysis tubing or desalting column with the appropriate molecular weight cutoff (MWCO)

  • All glassware and plasticware must be iron-free.

Procedure:

  • Dissolve Holo-Ferrichrome: Dissolve the holo-ferrichrome sample in an iron-free buffer.

  • Reduction of Iron: Add a fresh solution of sodium dithionite to the ferrichrome solution to a final concentration sufficient to reduce all the ferric iron. The exact concentration may need to be optimized.

  • Incubation: Gently mix and incubate the solution. The reduction of Fe³⁺ to Fe²⁺ will cause the iron to dissociate from the ferrichrome.

  • Removal of Free Iron and Reducing Agent: Immediately remove the now free Fe²⁺ and the excess dithionite. This is typically done by:

    • Dialysis: Dialyze the sample against several changes of iron-free buffer at 4°C.

    • Desalting Column: Pass the sample through a desalting column pre-equilibrated with iron-free buffer.

  • Confirmation of Iron Removal: The removal of iron can be confirmed spectrophotometrically by the disappearance of the characteristic absorbance of holo-ferrichrome around 425 nm.

  • Storage: Store the resulting apo-ferrichrome in an iron-free container at an appropriate temperature (e.g., lyophilized or frozen in solution).[2]

Visualizations

Experimental_Workflow Workflow for Preparing Iron-Free Apo-Ferrichrome Samples cluster_0 Labware Preparation cluster_1 Apo-Ferrichrome Preparation cluster_2 Sample Handling and Storage a Wash with Detergent b Rinse with Ultra-Pure Water a->b c Soak in 0.1% Nitric Acid b->c d Final Rinse with Ultra-Pure Water c->d e Dry in Dust-Free Environment d->e f Dissolve Holo-Ferrichrome in Iron-Free Buffer e->f Use Clean Labware k Use Iron-Free Labware for All Steps g Add Reducing Agent (e.g., Dithionite) f->g h Incubate to Release Fe2+ g->h i Remove Free Iron (Dialysis/Desalting) h->i j Confirm Iron Removal (Spectrophotometry) i->j m Store in Iron-Free Containers j->m Store Purified Apo-form l Handle with Non-Metallic Tools k->l l->m

Caption: Workflow for preparing iron-free apo-ferrichrome samples.

Contamination_Troubleshooting Troubleshooting Iron Contamination Logic start Problem: Iron Contamination Detected q1 Are Buffers and Water Iron-Free? start->q1 sol1 Prepare Fresh Buffers with Ultra-Pure Water and Trace-Metal Grade Reagents q1->sol1 No q2 Is Labware Properly Cleaned? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Re-clean all Labware with Acid Wash Protocol q2->sol2 No q3 Are Handling Procedures Correct? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use Non-Metallic Spatulas/Stirrers; Minimize Air Exposure q3->sol3 No end_node Re-analyze Sample q3->end_node Yes a3_yes Yes a3_no No sol3->q3

References

Technical Support Center: Optimizing Iron-Free Ferrichrome Production from Ustilago sphaerogena

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of iron-free ferrichrome (deferriferrichrome) from Ustilago sphaerogena. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is iron-free ferrichrome and why is it important?

A1: Iron-free ferrichrome, also known as deferriferrichrome, is a siderophore produced by the fungus Ustilago sphaerogena. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in the environment. The iron-free form is particularly valuable in research and pharmaceutical development as a highly specific chelating agent for various metal ions, aiding in studies of metal ion transport and in the development of novel therapeutic agents.

Q2: What are the key factors influencing the yield of iron-free ferrichrome from Ustilago sphaerogena?

A2: The primary factors influencing the yield are the concentrations of iron and zinc in the culture medium. Low iron conditions are essential to induce the biosynthesis of siderophores.[1][2] Zinc concentration has also been shown to affect the production of ferrichrome.[3] Other critical parameters include the composition of the culture medium, aeration, pH, and the duration of the fermentation process.

Q3: How does iron concentration regulate ferrichrome biosynthesis?

A3: Ustilago sphaerogena produces two main siderophores: ferrichrome and ferrichrome A. The biosynthesis of both is regulated by iron availability.[1][2] Extreme iron deficiency promotes the synthesis of ferrichrome A, while moderate iron limitation favors the production of ferrichrome.[1][2] To optimize for iron-free ferrichrome, it is crucial to maintain a carefully controlled, low-iron environment to derepress the biosynthetic pathway without completely shifting production to ferrichrome A.

Q4: What is the role of zinc in the culture medium?

A4: Zinc has been identified as an important factor for the growth of Ustilago sphaerogena and can influence the production of secondary metabolites, including ferrichrome. While primarily known for its role in cytochrome c formation in this organism, maintaining an optimal zinc concentration is beneficial for overall culture health and can impact the final yield of ferrichrome.[3]

Troubleshooting Guide

Q1: My Ustilago sphaerogena culture is not producing any or very low yields of ferrichrome. What could be the problem?

A1: Low or no yield of ferrichrome can be attributed to several factors:

  • High Iron Concentration: The most common reason is an excess of iron in the culture medium, which represses the ferrichrome biosynthetic pathway.[1][2] Ensure all glassware is acid-washed to remove trace iron, and use high-purity reagents.

  • Inappropriate Zinc Concentration: Suboptimal zinc levels can affect fungal growth and metabolism.[3]

  • Incorrect Medium Composition: The composition of the culture medium, including carbon and nitrogen sources, is critical.

  • Poor Aeration or pH Control: Inadequate aeration or significant pH shifts during fermentation can inhibit fungal growth and siderophore production.

  • Culture Contamination: Bacterial or other fungal contamination can outcompete Ustilago sphaerogena or alter the culture conditions.[4][5][6]

Q2: I have a good yield of siderophores, but how can I ensure it is primarily iron-free ferrichrome?

A2: To maximize the proportion of iron-free ferrichrome (deferriferrichrome), meticulous control over the iron concentration in the medium is essential. The goal is to create an iron-limited environment that is sufficient to derepress the ferrichrome biosynthesis pathway but not so severe that it triggers a predominant shift to ferrichrome A production.[1][2] Following the extraction process, the absence of the characteristic reddish-brown color of ferrichrome is a preliminary indicator. Subsequent analysis by HPLC will confirm the identity and purity of the deferriferrichrome.

Q3: My culture is contaminated with bacteria. What can I do?

A3: Bacterial contamination is a common issue in fungal cultures.[4] To address this:

  • Prevention: Strict aseptic techniques are paramount.

  • Antibiotics: Supplementing the culture medium with a broad-spectrum antibiotic that does not affect fungal growth can be effective.

  • Cabin-Sequestering Method: For solid cultures, a "Cabin-Sequestering" method can be employed. This involves creating a physical barrier on the agar plate that allows the fungal hyphae to grow out while trapping the non-motile bacteria.[4]

Q4: The extracted deferriferrichrome is impure. How can I improve the purification process?

A4: Impurities in the final product can arise from co-extraction of other cellular components. To improve purity:

  • Multiple Solvent Extractions: Perform sequential extractions with immiscible solvents to partition the deferriferrichrome away from contaminants.

  • Chromatography: Employ column chromatography (e.g., silica gel) or preparative HPLC for high-resolution separation.[7]

  • Crystallization: If possible, crystallization of the purified product can significantly enhance its purity.[7]

Data Presentation

Table 1: Effect of Iron Concentration on Siderophore Production in Ustilago sphaerogena

Iron Concentration (µM)Relative Ferrichrome ProductionRelative Ferrichrome A Production
< 1LowHigh
1 - 10HighModerate
> 10RepressedRepressed

Note: This table is a qualitative summary based on findings that extreme iron stress favors ferrichrome A, while moderate iron limitation favors ferrichrome.[1][2]

Table 2: Effect of Zinc on Cell Yield of Ustilago sphaerogena

Zinc Added (mg/100 ml)Time (hours)Cell Yield (mg)
024100
048150
0.224110
0.248180

Data adapted from J.B. Neilands, 1953.[3]

Experimental Protocols

Optimized Culture Medium for Iron-Free Ferrichrome Production

This protocol is based on a modified synthetic medium designed for low iron conditions.

  • Medium Composition (per liter):

    • Sucrose: 50 g

    • Ammonium tartrate: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCl₂·2H₂O: 0.1 g

    • Zinc sulfate (ZnSO₄·7H₂O): 2 mg

    • Trace elements solution (iron-free): 1 ml

  • Preparation:

    • Dissolve all components in deionized water that has been passed through a chelating resin to remove trace metals.

    • Adjust the pH to 6.8 before autoclaving.

    • Use acid-washed glassware to prevent iron contamination.

Cultivation and Harvesting of Ustilago sphaerogena
  • Inoculation: Inoculate the sterile medium with a fresh culture of Ustilago sphaerogena.

  • Incubation: Incubate at 28°C with vigorous aeration (e.g., on a rotary shaker at 200 rpm) for 4-6 days.

  • Monitoring: Monitor the growth of the culture by measuring optical density or dry cell weight.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes. The supernatant will contain the secreted iron-free ferrichrome.

Extraction and Purification of Iron-Free Ferrichrome (Deferriferrichrome)
  • Initial Extraction:

    • Acidify the culture supernatant to pH 2 with HCl.

    • Extract the supernatant twice with an equal volume of benzyl alcohol.

    • Pool the organic phases.

  • Back Extraction:

    • Back-extract the pooled benzyl alcohol phase with a small volume of deionized water.

    • Lyophilize the aqueous phase to obtain a crude powder of deferriferrichrome.

  • Purification:

    • Dissolve the crude powder in a minimal amount of methanol.

    • Apply the solution to a silica gel chromatography column.

    • Elute with a gradient of methanol in chloroform.

    • Collect the fractions and monitor for the presence of deferriferrichrome using thin-layer chromatography or HPLC.

    • Pool the pure fractions and evaporate the solvent.

Quantification of Iron-Free Ferrichrome by HPLC
  • System: A standard HPLC system with a C18 reverse-phase column and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: Monitor the absorbance at 220 nm.

  • Quantification: Prepare a standard curve using purified deferriferrichrome of a known concentration. Calculate the concentration in the samples by integrating the peak area.[8][9][10][11]

Mandatory Visualizations

Ferrichrome_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_product Product cluster_regulation Regulation Ornithine L-Ornithine Hydroxyornithine N⁵-hydroxyornithine Ornithine->Hydroxyornithine sid1 (Ornithine-N⁵-oxygenase) Acetyl_CoA Acetyl-CoA Acetylhydroxyornithine N⁵-acetyl-N⁵-hydroxyornithine Acetyl_CoA->Acetylhydroxyornithine Glycine Glycine Cyclic_Hexapeptide Cyclic Hexapeptide Glycine->Cyclic_Hexapeptide sid2 (NRPS) Hydroxyornithine->Acetylhydroxyornithine Acyltransferase Acetylhydroxyornithine->Cyclic_Hexapeptide sid2 (NRPS) Deferriferrichrome Deferriferrichrome (Iron-Free Ferrichrome) Cyclic_Hexapeptide->Deferriferrichrome Iron High Iron sid1 sid1 Iron->sid1 sid2 sid2 Iron->sid2

Caption: Biosynthetic pathway of iron-free ferrichrome in Ustilago.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis A0 Prepare Low-Iron Synthetic Medium A1 Inoculate with Ustilago sphaerogena A0->A1 A2 Incubate with Aeration (4-6 days) A1->A2 A3 Harvest Cells by Centrifugation A2->A3 B0 Collect Supernatant A3->B0 B1 Solvent Extraction (Benzyl Alcohol) B0->B1 B2 Back Extraction into Water B1->B2 B3 Lyophilize B2->B3 B4 Silica Gel Chromatography B3->B4 C0 HPLC Quantification B4->C0 C1 Purity Assessment C0->C1

Caption: Experimental workflow for iron-free ferrichrome production.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Ferrichrome Yield Check_Iron Check for Iron Contamination Start->Check_Iron Check_Medium Verify Medium Composition Start->Check_Medium Check_Culture Inspect for Contamination Start->Check_Culture Sol_Iron Use Acid-Washed Glassware & High-Purity Reagents Check_Iron->Sol_Iron Sol_Medium Optimize Medium (Carbon, Nitrogen, Zinc) Check_Medium->Sol_Medium Sol_Culture Re-streak for Pure Culture Use Antibiotics Check_Culture->Sol_Culture

Caption: Troubleshooting logic for low ferrichrome yield.

References

Troubleshooting low siderophore production in fungal liquid cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low siderophore production in fungal liquid cultures.

Troubleshooting Guide

Issue: Low or No Siderophore Production Detected by CAS Assay

Question: My Chrome Azurol S (CAS) assay shows minimal or no color change, indicating low siderophore production. What are the potential causes and how can I troubleshoot this?

Answer: Low siderophore production can stem from several factors, ranging from media composition to suboptimal culture conditions. Follow these steps to diagnose and resolve the issue.

Step 1: Verify Your Assay and Reagents

First, ensure the CAS assay itself is working correctly.

  • Positive Control: Test your CAS assay solution with a known siderophore producer or a pure siderophore standard (if available). This will confirm that your reagents are active.

  • Reagent Preparation: Double-check the concentrations and preparation steps for your CAS solution. Incorrectly made reagents are a common source of error.[1][2][3]

Step 2: Optimize Culture Medium Composition

The composition of your culture medium is critical for inducing siderophore biosynthesis.

  • Iron Concentration: Siderophore production is tightly regulated by iron availability and is typically induced under iron-limiting conditions.[4][5] Your medium may contain too much iron.

    • Action: Prepare a low-iron medium. All glassware should be acid-washed (e.g., with 6 M HCl overnight) to remove trace iron. Use high-purity water and reagents. Consider adding an iron chelator like 2,2'-bipyridyl to create iron-deficient conditions, but be aware of potential toxicity to your fungus.

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact siderophore yield.[6][7][8]

    • Action: Experiment with different sources. For example, sucrose and asparagine have been shown to be effective for some fungi.[6] Try varying the C:N ratio to find the optimal balance for your fungal species.

Step 3: Adjust Physical Growth Parameters

Fungal metabolism, including siderophore production, is sensitive to environmental conditions.

  • pH: The pH of the culture medium affects both fungal growth and the solubility of iron. Most fungi have an optimal pH range for growth and secondary metabolite production.[9]

    • Action: Measure the initial pH of your medium and monitor it throughout the culture period. Test a range of initial pH values (e.g., 5.5, 6.5, 7.5) to determine the optimum for your fungus.[10]

  • Temperature: Temperature influences enzymatic activity and overall metabolic rate.[9]

    • Action: Ensure your incubator is set to the optimal growth temperature for your fungal species. If unknown, test a range of temperatures (e.g., 25°C, 28°C, 30°C).[10]

  • Aeration: Most fungi are aerobic and require sufficient oxygen for growth and metabolism.

    • Action: Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180 rpm).[11] The volume of the culture medium should not exceed 20-25% of the flask volume.

Step 4: Consider Fungal Strain and Inoculum

  • Inoculum Quality: A weak or insufficient inoculum can lead to poor growth and, consequently, low siderophore production.

    • Action: Use a fresh, actively growing culture for inoculation. Standardize your inoculum size and form (e.g., spore suspension, mycelial plugs).

  • Genetic Regulation: Siderophore biosynthesis is a genetically regulated process. Some fungal strains may naturally be low producers. In many fungi, transcription factors like SreA act as repressors of siderophore biosynthesis in iron-replete conditions, while activators like HapX promote it under iron limitation.[4][5]

    • Action: If possible, consider using a different strain known for siderophore production. For advanced users, genetic engineering approaches, such as deleting the sreA gene, have been shown to significantly enhance siderophore production.[12]

Frequently Asked Questions (FAQs)

Q1: How can I quantify the amount of siderophore in my liquid culture?

A1: The most common method is the liquid Chrome Azurol S (CAS) assay.[13][14][15] This colorimetric assay measures the amount of iron removed from the CAS-iron complex by siderophores in the culture supernatant. The production is often expressed as "% siderophore units (psu)".[11][15] The formula used is:

% Siderophore Units = [(Ar - As) / Ar] * 100

Where:

  • Ar is the absorbance of the reference (CAS solution + uninoculated medium) at 630 nm.

  • As is the absorbance of the sample (CAS solution + culture supernatant) at 630 nm.[11][15][16]

A standard curve can also be generated using a known siderophore to obtain more quantitative results.[12]

Q2: What type of siderophore is my fungus producing?

A2: Fungi commonly produce hydroxamate-type siderophores.[17][18][19] You can perform specific chemical tests to identify the type:

  • Hydroxamate siderophores: The Csaky test or the formation of a reddish-brown color upon addition of FeCl3, with a characteristic absorbance peak between 420-450 nm, indicates the presence of hydroxamates.[10]

  • Catecholate siderophores: The Arnow's test or the formation of a wine-colored complex with FeCl3, with an absorbance maximum around 495 nm, is indicative of catecholates.[19]

  • Carboxylate siderophores: Vogel's chemical test can be used to detect this type.[13]

Q3: My culture grows well, but siderophore production is still low. Why?

A3: Good biomass production does not always correlate with high siderophore production. Siderophore biosynthesis is a secondary metabolic process often triggered by specific environmental cues, most notably iron starvation.[20] If your medium has sufficient iron for primary growth, the genetic pathways for siderophore production may not be activated.[4] Ensure your medium is iron-deficient to specifically induce siderophore synthesis.

Q4: Can other metal ions in the medium affect siderophore production?

A4: Yes. The presence of other metal ions can influence siderophore production. For instance, ions like Cu2+ have been shown to inhibit siderophore synthesis in some microorganisms, while Zn2+ may enhance it.[6] It is important to use a defined minimal medium to have better control over the ionic composition.

Data Presentation

Table 1: Influence of Culture Conditions on Siderophore Production (Example Data)

ParameterCondition 1Siderophore Units (%)Condition 2Siderophore Units (%)
Iron (FeCl₃) 10 µM15.2 ± 2.10 µM78.5 ± 5.4
Carbon Source Glucose45.8 ± 4.3Sucrose65.1 ± 3.9
Nitrogen Source Ammonium Sulfate33.7 ± 3.5Asparagine68.9 ± 4.8
Initial pH 5.041.2 ± 3.86.572.4 ± 5.1
Temperature 25°C55.9 ± 4.730°C75.3 ± 6.2

Note: Data are hypothetical and for illustrative purposes. Optimal conditions are species-specific.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay

This protocol describes the quantitative determination of siderophores in fungal culture supernatants.[11][15][16]

Materials:

  • Fungal culture supernatant (centrifuged to remove cells)

  • Uninoculated culture medium (for reference)

  • CAS assay solution (see preparation below)

  • Spectrophotometer or microplate reader

Preparation of CAS Assay Solution:

  • Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add this mixture to Solution C with constant stirring. The final solution should be a deep blue color. Autoclave and store in a dark bottle.

Procedure:

  • In a test tube or microplate well, mix 0.5 mL of the fungal culture supernatant with 0.5 mL of the CAS assay solution.

  • Prepare a reference sample by mixing 0.5 mL of uninoculated culture medium with 0.5 mL of the CAS assay solution.

  • Incubate the samples at room temperature for 20-60 minutes. A color change from blue to orange/purple indicates the presence of siderophores.

  • Measure the absorbance of both the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the % siderophore units using the formula provided in the FAQs.

Visualizations

Diagrams

Troubleshooting_Workflow Start Low Siderophore Production Check_Assay Step 1: Verify CAS Assay - Use Positive Control - Check Reagents Start->Check_Assay Optimize_Media Step 2: Optimize Medium - Reduce Iron Content - Test C/N Sources Check_Assay->Optimize_Media Assay OK Success Siderophore Production Improved Check_Assay->Success Assay Faulty -> Fixed Adjust_Conditions Step 3: Adjust Growth Conditions - Optimize pH & Temperature - Ensure Aeration Optimize_Media->Adjust_Conditions No Improvement Optimize_Media->Success Improvement Check_Fungus Step 4: Evaluate Fungus - Inoculum Quality - Strain's Genetic Potential Adjust_Conditions->Check_Fungus No Improvement Adjust_Conditions->Success Improvement Check_Fungus->Success Improvement

Caption: Troubleshooting workflow for low siderophore production.

Iron_Regulation_Pathway cluster_iron_replete High Iron Conditions cluster_iron_limited Low Iron Conditions SreA_active SreA (Repressor) Active Biosynthesis_Genes_off Siderophore Biosynthesis Genes (Repressed) SreA_active->Biosynthesis_Genes_off binds to promoter HapX_active HapX (Activator) Active SreA_inactive SreA (Repressor) Inactive HapX_active->SreA_inactive represses SreA Biosynthesis_Genes_on Siderophore Biosynthesis Genes (Expressed) HapX_active->Biosynthesis_Genes_on activates Iron Iron Levels Iron->SreA_active High Iron->HapX_active Low

Caption: Simplified iron regulation of siderophore biosynthesis in fungi.

References

Technical Support Center: Purifying Desferriferrichrome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the purity of isolated desferriferrichrome.

Frequently Asked Questions (FAQs)

Q1: What is desferriferrichrome and why is its purity important?

Q2: What are the common contaminants in a desferriferrichrome preparation?

Common contaminants in crude extracts of desferriferrichrome from fungal cultures include:

  • Other siderophore analogs: Fungi often produce a mixture of structurally related siderophores.

  • Fungal pigments: Compounds like melanin can co-extract and interfere with purification and analysis.

  • Fatty acids and phenols: These are common mycochemical components that may be present in the extract.[1]

  • Residual media components: Sugars, salts, and peptides from the culture medium.

  • Mycotoxins: Some Aspergillus species can produce mycotoxins, such as ochratoxin A, which must be removed.

Q3: What is the general workflow for purifying desferriferrichrome?

A typical purification workflow involves:

  • Solvent Extraction: Initial extraction of desferriferrichrome from the fungal biomass or culture supernatant.

  • Adsorption Chromatography: Using a resin like Amberlite XAD to capture siderophores and remove polar impurities.

  • Size-Exclusion Chromatography: Separating molecules based on size to remove larger or smaller contaminants.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution step to separate desferriferrichrome from closely related impurities.

  • Purity Assessment and Characterization: Using analytical techniques like HPLC-UV, LC-MS, and NMR to confirm purity and structure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of desferriferrichrome.

Problem 1: Low Yield of Desferriferrichrome after Initial Extraction

Possible Causes & Solutions:

Possible CauseSolution
Inefficient cell lysis (for intracellular extraction) Use mechanical methods like bead beating or sonication, or enzymatic lysis with enzymes like lyticase or chitinase. Ensure complete cell disruption before extraction.
Suboptimal extraction solvent Experiment with different solvent systems. A common choice is a mixture of chloroform and phenol.[2] For a greener approach, aqueous two-phase systems can be effective.[3] The choice of solvent will depend on whether you are extracting from the mycelia or the supernatant.
Degradation of desferriferrichrome Maintain a cool temperature (4°C) during extraction to minimize enzymatic degradation. Work quickly to process the sample. Information on the pH and temperature stability of desferriferrichrome is limited, but related compounds show stability over a range of pH values (4.0-10.0).[4][5][6]
Incomplete separation of phases Centrifuge at a higher speed or for a longer duration to ensure a clear separation between the organic and aqueous phases.
Problem 2: Amberlite XAD Column Does Not Bind the Siderophores

Possible Causes & Solutions:

Possible CauseSolution
Incorrect pH of the sample Adjust the pH of the crude extract to around 6.0 before loading onto the column. This has been shown to be effective for siderophore binding to Amberlite XAD resins.[2]
Column not properly conditioned Before loading the sample, wash the Amberlite XAD resin with methanol followed by deionized water to activate it.[2]
Flow rate is too high A high flow rate can prevent efficient binding. Reduce the flow rate to allow for sufficient interaction time between the siderophores and the resin.[2]
Competition from other hydrophobic molecules If the crude extract is highly complex, other hydrophobic molecules may compete with desferriferrichrome for binding sites. Consider a pre-purification step like a solvent partition to reduce complexity.
Problem 3: Co-elution of Impurities during HPLC Purification

Possible Causes & Solutions:

Possible CauseSolution
Inadequate separation on the current column Try a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative selectivity.
Mobile phase not optimized Adjust the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., formic acid, trifluoroacetic acid).[7]
Presence of structurally similar siderophore analogs This is a common challenge. High-resolution preparative HPLC with a shallow gradient is often necessary. Multiple rounds of chromatography may be required.
Column overload Inject a smaller sample volume or a more dilute sample to avoid exceeding the column's loading capacity, which can lead to peak broadening and poor separation.[8]
Problem 4: Purified Desferriferrichrome is Unstable or Degrades Upon Storage

Possible Causes & Solutions:

Possible CauseSolution
Residual enzyme activity Ensure all enzymes are removed during purification. A final size-exclusion chromatography step can be effective.
Oxidation Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).[9][10]
Hydrolysis Lyophilize the purified desferriferrichrome to remove water and store it as a dry powder.[9][10] Avoid storing in aqueous solutions for extended periods.
Light sensitivity Protect the sample from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Extraction and Initial Purification using Amberlite XAD-4

This protocol is adapted from a method used for the purification of siderophores from Alcaligenes faecalis.[2][11]

  • Preparation of Fungal Culture: Grow Aspergillus niger in an iron-deficient medium to induce siderophore production.

  • Harvesting: Separate the mycelium from the culture broth by filtration. The desferriferrichrome can be extracted from either the supernatant or the mycelium.

  • Extraction:

    • Supernatant: Acidify the supernatant to pH 6.0 with HCl.

    • Mycelium: Disrupt the mycelial cells using a suitable method (e.g., bead beating) in a buffer at pH 6.0. Centrifuge to remove cell debris.

  • Amberlite XAD-4 Column Preparation:

    • Swell the Amberlite XAD-4 resin in deionized water overnight at 4°C.

    • Pack the resin into a column and wash sequentially with methanol and then deionized water.

  • Sample Loading: Load the prepared extract onto the column at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound siderophores with a methanol:water solution (1:1 v/v).[2] Collect fractions and monitor for the presence of siderophores using a colorimetric assay (e.g., CAS assay) or UV-Vis spectroscopy.

Quantitative Data Example (from Alcaligenes faecalis study): [2][11]

FractionSiderophore TypeConcentration (µg/mL)
Crude SupernatantHydroxamate & Catecholate347
XAD-4 Fraction 1Major Siderophore297
XAD-4 Fraction 2Minor Siderophore50
Protocol 2: Purification by Size-Exclusion and Reverse-Phase HPLC
  • Size-Exclusion Chromatography (SEC):

    • Column: Sephadex LH-20 is suitable for separating small molecules like siderophores in organic solvents.[12]

    • Mobile Phase: A solvent in which desferriferrichrome is soluble, such as methanol.

    • Procedure: Dissolve the dried, semi-purified fraction from the Amberlite XAD-4 step in the mobile phase. Load onto the equilibrated Sephadex LH-20 column and elute with the same solvent. Collect fractions and analyze for the presence of desferriferrichrome. Pool the fractions containing the target compound.

  • Reverse-Phase HPLC (RP-HPLC):

    • Column: A C18 column is a common choice for the separation of small molecules.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is typically used. For example, 5% to 95% B over 30 minutes. The exact gradient should be optimized for the best separation.[7][13]

    • Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm for peptide bonds and around 435 nm for the iron-bound form (ferrichrome) if applicable.

    • Fraction Collection: Collect the peak corresponding to desferriferrichrome.

  • Purity Assessment:

    • Analyze the collected fraction by analytical HPLC using the same or a shallower gradient to confirm purity.

    • Use LC-MS to confirm the molecular weight of the purified compound (Expected [M+H]+ for desferriferrichichrome is approximately 688.3 g/mol ).[14]

    • For structural confirmation, NMR spectroscopy can be employed.[15][16][17]

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction & Initial Cleanup cluster_purification Step 2: Chromatographic Purification cluster_analysis Step 3: Analysis & Final Product fungal_culture Fungal Culture (e.g., Aspergillus niger) extraction Solvent Extraction (e.g., Chloroform/Phenol) fungal_culture->extraction amberlite Amberlite XAD-4 Adsorption Chromatography extraction->amberlite sec Size-Exclusion Chromatography (Sephadex LH-20) amberlite->sec hplc Reverse-Phase HPLC (C18 Column) sec->hplc purity Purity Assessment (Analytical HPLC, LC-MS) hplc->purity characterization Structural Characterization (NMR, MS/MS) purity->characterization lyophilization Lyophilization purity->lyophilization pure_product Pure Desferriferrichrome lyophilization->pure_product Troubleshooting_Logic start Low Purity after HPLC check_chromatogram Examine HPLC Chromatogram start->check_chromatogram single_broad Single Broad Peak? check_chromatogram->single_broad multiple_peaks Multiple Unresolved Peaks? check_chromatogram->multiple_peaks single_broad->multiple_peaks No overload Action: Reduce Sample Load single_broad->overload Yes gradient Action: Optimize Gradient multiple_peaks->gradient Yes column Action: Change Column Chemistry multiple_peaks->column No repurify Re-purify Fractions overload->repurify gradient->repurify column->repurify

References

Technical Support Center: CAS Assay for Siderophore Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Chrome Azurol S (CAS) assay for the detection and quantification of siderophores.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the CAS assay?

The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating molecules produced by microorganisms. The assay is based on the competition for iron between the siderophore and the indicator dye, Chrome Azurol S.

In the assay reagent, CAS is in a ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This complex has a distinct blue color. When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-Fe-HDTMA complex. This causes the dye to be released, resulting in a color change from blue to orange or yellow, indicating a positive result.[1][2][3][4]

cluster_0 Initial State: Blue Complex cluster_1 Addition of Siderophore cluster_2 Final State: Color Change CAS-Fe-HDTMA Blue CAS-Fe³⁺-HDTMA Complex Siderophore-Fe Siderophore-Fe³⁺ Complex CAS-Fe-HDTMA->Siderophore-Fe Siderophore sequesters Fe³⁺ Free_CAS Free CAS Dye (Orange/Yellow) CAS-Fe-HDTMA->Free_CAS Release of CAS Siderophore Siderophore Siderophore->Siderophore-Fe

Caption: Principle of the CAS Assay.

Q2: My CAS agar plates are green or yellow instead of blue. What could be the cause?

A greenish or yellowish color in the final CAS agar plates instead of the expected blue is a common issue and can be attributed to several factors, primarily related to pH and iron contamination.

  • Incorrect pH: The CAS-Fe complex is sensitive to pH. The optimal pH for the blue color is around 6.8.[5][6] If the pH of the final medium is too high (alkaline), it can cause the formation of ferric hydroxide, leading to a yellow color.[7] Conversely, a pH that is too low can also affect the complex, resulting in a color change.

  • Iron Contamination: The assay is highly sensitive to trace amounts of iron. Contamination from glassware or water can alter the color of the dye.[8] It is crucial to use iron-free water and to acid-wash all glassware (e.g., with 6M HCl) to remove any residual iron.[5][9]

  • High Temperature During Mixing: Adding the CAS solution to the agar medium when the temperature is too high (above 50-60°C) can degrade the dye and affect the final color.[9][10]

Troubleshooting Steps:

  • Ensure all glassware is thoroughly acid-washed and rinsed with deionized water.

  • Prepare all solutions with high-purity, iron-free water.

  • Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding it to the agar.[5]

  • Allow the autoclaved agar medium to cool to approximately 50°C before adding the sterile CAS solution.[9]

Q3: Why are my microorganisms (especially fungi and Gram-positive bacteria) not growing on the CAS agar plates?

The lack of growth, particularly for fungi and Gram-positive bacteria, is a well-documented issue with the standard CAS agar assay. The primary culprit is the toxicity of the detergent hexadecyltrimethylammonium bromide (HDTMA).[1][2][5][11]

Solutions:

  • Overlay CAS (O-CAS) Assay: In this modified method, the microorganisms are first grown on their optimal culture medium without the CAS reagent. Subsequently, a layer of soft agar containing the CAS reagent is overlaid onto the culture plate. This allows for microbial growth before exposure to the potentially toxic components of the CAS medium.[5][12][13]

  • Split-Plate Assay: This technique involves pouring the growth medium and the CAS agar in two separate halves of a petri dish. This prevents direct contact between the microorganism and the CAS agar while still allowing for the diffusion of siderophores.[11]

  • Use of a Less Toxic Detergent: Replacing HDTMA with other surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) has been shown to be less toxic to fungi and can be an effective alternative.[13][14]

cluster_0 Standard CAS Agar cluster_1 Troubleshooting Solutions A Microorganism + CAS Agar with HDTMA B Toxicity of HDTMA A->B C Inhibition of Growth B->C D Overlay CAS (O-CAS) G Successful Growth and Siderophore Detection D->G E Split-Plate Assay E->G F Use Less Toxic Detergent (e.g., DDAPS) F->G

Caption: Troubleshooting Growth Inhibition in CAS Assay.

Q4: I am observing a positive color change, but I am not sure if it is due to siderophores. How can I rule out false positives?

The CAS assay is a universal test for iron chelation and is not strictly specific to siderophores. Other molecules with iron-chelating properties, which are not true siderophores, can also produce a positive result.[1][2]

Strategies to Address False Positives:

  • Biochemical Assays for Siderophore Types: Perform specific chemical tests to detect the common types of siderophores, such as catecholates and hydroxamates.

    • Arnow's Assay: Detects catecholate-type siderophores.[2]

    • Csaky's Test: Can be used for the detection of hydroxamate-type siderophores.

  • High-Performance Liquid Chromatography (HPLC): Analyze the culture supernatant to separate and identify the compounds responsible for iron chelation.

  • Mass Spectrometry (MS): Provides detailed structural information about the isolated compounds, confirming their identity as siderophores.

  • Growth Promotion Bioassays: Test if the culture supernatant can promote the growth of an iron-auxotrophic indicator strain under iron-limiting conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No halo formation around colonies 1. Microorganism does not produce siderophores. 2. Growth medium contains sufficient iron, repressing siderophore production. 3. Incubation time is too short.1. Use a known siderophore-producing strain as a positive control. 2. Ensure the growth medium is iron-limited. Use acid-washed glassware and high-purity reagents. 3. Increase the incubation period.
Precipitation in the CAS solution 1. Incorrect concentration of HDTMA or CAS.[13] 2. Improper mixing of solutions.1. Double-check the concentrations of all stock solutions. 2. Add the Fe-CAS mixture to the HDTMA solution slowly while stirring.
Inconsistent results in liquid CAS assay 1. Interference from components in the culture medium. 2. pH of the sample is affecting the assay. 3. Instability of the CAS-Fe complex in the presence of the sample matrix.1. Use a shuttle solution (e.g., 5-sulfosalicylic acid) to facilitate the iron exchange.[7] 2. Buffer the samples to the optimal pH of the assay. 3. Include appropriate controls with uninoculated medium.
Difficulty in quantifying siderophores 1. Non-linear relationship between absorbance and siderophore concentration. 2. The standard curve is not prepared correctly.1. Use a CAS agar diffusion assay (CASAD) and measure the halo diameter, which often has a better correlation with concentration.[15] 2. Prepare a standard curve using a known siderophore (e.g., deferoxamine mesylate) in the same medium as the samples.

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from Schwyn and Neilands (1987).

1. Preparation of Solutions:

  • Blue Dye Solution:

    • Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The final solution should be dark blue. Autoclave and store in a plastic container.[5]

  • MM9 Salt Solution: Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of deionized water.

  • PIPES Buffer: Dissolve 30.24 g of PIPES in 800 mL of deionized water, adjust the pH to 6.8 with 5M NaOH, and bring the final volume to 1 L.

  • Other Solutions: 20% (w/v) glucose solution, 10% (w/v) casamino acids solution.

2. Preparation of CAS Agar:

  • To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES powder. Adjust the pH to 6.8.[5]

  • Add 15 g of agar, and autoclave the mixture.

  • Cool the autoclaved medium to 50°C.

  • Aseptically add 30 mL of sterile casamino acids solution and 10 mL of sterile glucose solution.

  • Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix thoroughly.

  • Pour the plates and allow them to solidify.

A Prepare Stock Solutions (Blue Dye, MM9, PIPES, etc.) F Slowly Add Blue Dye Solution A->F B Prepare Agar Medium (MM9, PIPES, Agar) C Autoclave Agar Medium B->C D Cool to 50°C C->D E Aseptically Add Nutrients (Glucose, Casamino Acids) D->E E->F G Pour Plates F->G

Caption: Workflow for Standard CAS Agar Preparation.

Overlay CAS (O-CAS) Assay
  • Prepare the desired growth medium for your microorganism and pour the plates.

  • Inoculate the microorganisms onto the surface of the agar and incubate under optimal conditions to allow for growth.

  • Prepare the CAS overlay agar. This is typically a soft agar (e.g., 0.7% agar) containing the CAS Blue Dye solution and a buffer (like PIPES), but without the growth nutrients.

  • Autoclave the CAS overlay agar, cool it to 45-50°C, and then pour a thin layer over the surface of the pre-grown culture plates.

  • Incubate the plates for a few hours to overnight and observe for the formation of orange/yellow halos around the colonies.

References

Degradation products of deferriferrichrome during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deferriferrichrome. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of deferriferrichrome during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deferriferrichrome and why is its stability during storage a concern?

Deferriferrichrome is the iron-free form of ferrichrome, a cyclic hexapeptide siderophore produced by various fungi. It consists of three glycine residues and three N-acetyl-N-hydroxy-L-ornithine residues. Its high affinity for ferric iron makes it a subject of interest in various research fields, including microbiology, biochemistry, and drug development. The stability of deferriferrichrome is critical because degradation can lead to a loss of its iron-chelating ability and the formation of impurities, which can affect experimental results and the therapeutic potential of any related drug candidates.

Q2: What are the primary pathways through which deferriferrichrome might degrade during storage?

Based on the chemical structure of deferriferrichrome, a cyclic peptide containing hydroxamate functional groups, the primary degradation pathways are expected to be:

  • Hydrolysis: The hydroxamate functional groups (-CO-N(OH)-) are susceptible to hydrolysis, which would cleave the N-OH bond, resulting in the formation of hydroxylamine derivatives. Additionally, the amide bonds of the cyclic peptide backbone can also undergo hydrolysis, leading to the linearization of the peptide and the formation of smaller peptide fragments.

  • Reduction: The hydroxamate groups can be reduced to the corresponding amides.

  • Oxidation: While less common for hydroxamate siderophores, oxidative conditions could potentially lead to modifications of the amino acid residues or the hydroxamate groups.

  • Photodegradation: Hydroxamate siderophores are generally considered to be photochemically stable, especially when complexed with iron. However, prolonged exposure to light, particularly UV radiation, could potentially induce degradation of the iron-free deferriferrichrome.

Q3: What are the likely degradation products of deferriferrichrome?

While specific, comprehensive studies on the forced degradation of deferriferrichrome are limited in publicly available literature, based on its structure and the known degradation of similar molecules, the following degradation products can be anticipated:

  • Hydrolyzed Deferriferrichrome: Molecules where one or more of the three hydroxamate groups have been hydrolyzed to hydroxylamines.

  • Linearized Deferriferrichrome: Cleavage of one of the amide bonds in the cyclic peptide backbone would result in a linear hexapeptide.

  • Peptide Fragments: Further hydrolysis of the peptide backbone could lead to smaller peptide fragments, such as di- or tripeptides.

  • N-acetyl-N-hydroxy-L-ornithine and Glycine: Complete hydrolysis would break down the molecule into its constituent amino acids and their derivatives.

  • Amide Derivatives: Reduction of the hydroxamate groups would yield the corresponding amide-containing cyclic hexapeptide.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving the storage and handling of deferriferrichrome.

Problem Possible Cause Troubleshooting Steps
Loss of Iron-Chelating Activity Degradation of the hydroxamate functional groups.1. Verify Storage Conditions: Ensure deferriferrichrome is stored at the recommended temperature (typically -20°C or lower) and protected from light and moisture. 2. Check for Degradation Products: Use analytical techniques like HPLC or Mass Spectrometry to check for the presence of degradation products (see Q3 and Experimental Protocols). 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of deferriferrichrome for your experiments.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products during storage or sample preparation.1. Analyze a Fresh Sample: Run a freshly prepared sample from a new vial to confirm if the peaks are present in the starting material. 2. Investigate Sample Preparation: Ensure that the solvents and pH of your sample preparation buffers are not causing degradation. Avoid prolonged exposure to strong acids or bases. 3. Perform Forced Degradation: To tentatively identify degradation peaks, you can perform forced degradation studies (e.g., mild acid/base treatment, exposure to an oxidizing agent) on a reference sample and compare the resulting chromatograms.
Inconsistent Experimental Results Variability in the integrity of the deferriferrichrome stock due to degradation.1. Implement Strict Storage Protocols: Standardize your storage and handling procedures to minimize degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Qualify New Batches: When receiving a new batch of deferriferrichrome, perform a quality control check (e.g., HPLC purity analysis) to ensure it meets your experimental requirements.
Precipitation in Stock Solution Poor solubility or degradation leading to insoluble products.1. Check Solvent and Concentration: Ensure you are using an appropriate solvent and that the concentration is not exceeding the solubility limit. 2. Filter the Solution: If precipitation is observed upon thawing, you may need to filter the solution before use, but be aware that this may remove some of the active compound if it is involved in the precipitate. Re-quantify the concentration of the filtered solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of deferriferrichrome and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve deferriferrichrome in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products

Mass spectrometry is a powerful tool for identifying the molecular weights of deferriferrichrome and its potential degradation products.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Sample Infusion: The sample can be directly infused or introduced via an HPLC system (as described in Protocol 1).

  • Data Analysis: Look for the expected molecular ion of deferriferrichrome (C₂₇H₄₅N₉O₁₂) and potential degradation products corresponding to hydrolysis (addition of water molecules), reduction, or fragmentation.

Visualizations

Below are diagrams illustrating the potential degradation pathways of deferriferrichrome and a typical experimental workflow for its analysis.

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Deferriferrichrome Deferriferrichrome Hydrolysis Hydrolysis Deferriferrichrome->Hydrolysis Moisture, pH Reduction Reduction Deferriferrichrome->Reduction Reducing Agents Oxidation Oxidation Deferriferrichrome->Oxidation Oxygen, Peroxides Hydrolyzed_Deferriferrichrome Hydrolyzed_Deferriferrichrome Hydrolysis->Hydrolyzed_Deferriferrichrome Linearized_Deferriferrichrome Linearized_Deferriferrichrome Hydrolysis->Linearized_Deferriferrichrome Amide_Derivatives Amide_Derivatives Reduction->Amide_Derivatives Peptide_Fragments Peptide_Fragments Linearized_Deferriferrichrome->Peptide_Fragments

Caption: Potential degradation pathways of deferriferrichrome during storage.

cluster_workflow Experimental Workflow for Stability Analysis Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) HPLC_Analysis HPLC Analysis (Purity Assessment) Sample_Preparation->HPLC_Analysis LC_MS_Analysis LC-MS Analysis (Identification of Degradation Products) HPLC_Analysis->LC_MS_Analysis If impurities are detected Data_Interpretation Data Interpretation (Assess stability and identify degradants) HPLC_Analysis->Data_Interpretation LC_MS_Analysis->Data_Interpretation

Caption: Workflow for analyzing deferriferrichrome stability.

Technical Support Center: Optimizing Buffer Conditions for Apo-Ferrichrome Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the binding of apo-ferrichrome to its protein partners, with a focus on the well-characterized ferrichrome-binding protein, FhuD.

Troubleshooting Guides & FAQs

Q1: My apo-ferrichrome binding protein (e.g., FhuD) shows low or no binding to ferrichrome. What are the likely causes and solutions?

A: There are several potential reasons for poor binding. Here's a step-by-step troubleshooting guide:

  • Ensure Iron Saturation of Ferrichrome: The apo-form of ferrichrome (deferriferrichrome) does not bind to its receptor protein with high affinity. The binding is iron-dependent.[1][2]

    • Solution: Prepare holo-ferrichrome by incubating deferriferrichrome with a slight molar excess of FeCl₃ before the experiment. Remove unbound iron via dialysis or a desalting column.

  • Incorrect Buffer pH: The pH of your buffer can significantly impact protein stability and the charge states of amino acid residues in the binding pocket. While the optimal pH can be protein-specific, a pH range of 7.0-8.0 is a good starting point for many siderophore binding proteins.[3] Decreasing the pH can cause the protein to unfold at a lower temperature.[3]

    • Solution: Perform a pH screening experiment to determine the optimal pH for your specific protein's stability and binding activity. A good starting point for FhuD is a buffer at pH 8.0.[4]

  • Suboptimal Ionic Strength: Salt concentration can influence electrostatic interactions that may be important for binding.

    • Solution: Titrate the NaCl concentration in your buffer (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal condition for your specific interaction.

  • Protein Instability or Misfolding: The apo-protein may be unstable or misfolded.

    • Solution: Confirm the structural integrity of your protein using techniques like circular dichroism (CD) spectroscopy. Ensure proper protein purification and handling, including storage at appropriate temperatures with cryoprotectants if necessary. Binding of ferrichrome is known to significantly increase the thermal stability of FhuD.[2][4]

Q2: I'm observing a high degree of non-specific binding in my assay. How can I reduce it?

A: Non-specific binding can obscure your true binding signal. Here are some strategies to minimize it:

  • Optimize Blocking Agents: For surface-based assays like SPR, ensure your blocking steps are effective.

    • Solution: Use common blocking agents like bovine serum albumin (BSA) or casein. You may need to optimize the concentration and incubation time.

  • Include a Detergent: A small amount of a non-ionic detergent can help reduce non-specific hydrophobic interactions.

    • Solution: Add 0.005% to 0.05% (v/v) Tween-20 or a similar detergent to your running buffer.

  • Adjust Ionic Strength: Increasing the salt concentration can often reduce non-specific electrostatic interactions.

    • Solution: Incrementally increase the NaCl concentration in your buffer (e.g., up to 500 mM) and observe the effect on non-specific binding.

  • Use a Reference Cell/Surface: In techniques like SPR and ITC, a reference is crucial.

    • Solution: In SPR, use a reference flow cell with an immobilized irrelevant protein to subtract bulk refractive index changes and non-specific binding.[5] In ITC, perform a control titration of the ligand into the buffer alone to determine the heat of dilution.

Q3: My ITC data shows a very small enthalpy change (ΔH), making it difficult to analyze. What can I do?

A: A small enthalpy change can be due to several factors:

  • Low Binding Affinity: If the interaction is very weak, the heat change per injection may be close to the baseline noise.

  • Enthalpy-Entropy Compensation: The binding event might be primarily entropy-driven, resulting in a small ΔH.

  • Buffer Mismatch: A mismatch between the buffer in the syringe and the cell can create large heats of dilution that mask the binding signal.[6]

    • Solution: Ensure that the ligand and protein are in identical, extensively dialyzed buffer.

  • Incorrect Protein/Ligand Concentrations: Inaccurate concentrations can lead to misleading results.

    • Solution: Accurately determine the concentrations of your protein and ligand using reliable methods (e.g., UV-Vis spectroscopy with a known extinction coefficient, or a protein concentration assay).

  • Protonation Effects: If the binding event involves the uptake or release of protons from the buffer, the observed enthalpy will be a combination of the binding enthalpy and the enthalpy of ionization of the buffer.

    • Solution: Use buffers with different ionization enthalpies (e.g., Tris vs. Phosphate) to dissect these effects.

Q4: What is a good starting point for buffer conditions for apo-ferrichrome binding studies with FhuD?

A: Based on published data, a good starting point would be:

  • Buffer: 20-50 mM HEPES or Tris

  • pH: 7.5 - 8.0

  • Salt: 100-150 mM NaCl

  • Additives: 0.01% (v/v) non-ionic detergent (e.g., Tween-20) for SPR to minimize non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data for FhuD-siderophore interactions.

Table 1: Dissociation Constants (Kd) for FhuD Binding to Various Siderophores

SiderophoreDissociation Constant (Kd) (µM)MethodReference
Ferrichrome1.0Fluorescence Quenching[7][8]
Ferric Aerobactin0.4Fluorescence Quenching[7][8]
Ferric Coprogen0.3Fluorescence Quenching[7][8]
Albomycin5.4Fluorescence Quenching[7][8]
Ferrichrome A79Fluorescence Quenching[7]
Ferrioxamine B36Fluorescence Quenching[7]
Ferrioxamine E42Fluorescence Quenching[7]

Table 2: Thermal Stability of FhuD

Protein StateMelting Temperature (Tm) (°C)MethodReference
Apo-FhuD52Differential Scanning Calorimetry (DSC)[4]
Holo-FhuD (with Ferrichrome)>67Differential Scanning Calorimetry (DSC)[4]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for FhuD-Ferrichrome Binding

This protocol outlines the general steps for determining the thermodynamic parameters of FhuD binding to ferrichrome.

  • Sample Preparation:

    • Express and purify FhuD protein. A common method involves expressing a His-tagged construct in E. coli and purifying it using Ni-NTA affinity chromatography followed by size-exclusion chromatography.[4]

    • Prepare holo-ferrichrome by dissolving deferriferrichrome and a 1.1 molar excess of FeCl₃ in water.

    • Extensively dialyze both the FhuD protein and the holo-ferrichrome solution against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). This is critical to minimize buffer mismatch effects.[6]

    • Accurately determine the final concentrations of both protein and ligand.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument cell and syringe.

    • Load the FhuD solution (typically 10-50 µM) into the sample cell.

    • Load the holo-ferrichrome solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Program the injection sequence (e.g., 20-30 injections of 1-2 µL each).

  • Control Experiment:

    • Perform a control titration by injecting the holo-ferrichrome solution into the buffer alone to measure the heat of dilution. This will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the fitted parameters.

Surface Plasmon Resonance (SPR) for FhuD-Ferrichrome Kinetics

This protocol describes the steps for analyzing the kinetics of FhuD-ferrichrome interaction using SPR.

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5).

    • Immobilize the FhuD protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to avoid mass transport limitations.

    • Immobilize a control protein on a reference flow cell.[5]

    • Block any remaining active sites on the sensor surface.

  • Binding Analysis:

    • Prepare a series of dilutions of holo-ferrichrome in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.5).

    • Inject the different concentrations of holo-ferrichrome over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Perform a global fit of the sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Fluorescence Quenching Assay for Siderophore Binding

This method can be used to determine the binding affinity by monitoring the quenching of intrinsic protein fluorescence upon ligand binding. Many siderophores can quench the fluorescence of nearby tryptophan residues.[9][10]

  • Sample Preparation:

    • Prepare purified apo-protein (e.g., FhuD) in a suitable buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of the siderophore (e.g., ferrichrome) in the same buffer.

  • Fluorescence Measurements:

    • Place a known concentration of the apo-protein in a quartz cuvette.

    • Set the excitation wavelength to excite tryptophan residues (typically around 280-295 nm) and monitor the emission spectrum (typically 320-400 nm).

    • Record the initial fluorescence intensity (F₀).

    • Make sequential additions of the siderophore solution to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation against the total ligand concentration.

    • Fit the binding isotherm to a suitable equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_ctrl Control cluster_analysis Data Analysis p1 Purify Apo-Protein (FhuD) p3 Dialyze both against identical buffer p1->p3 p2 Prepare Holo-Ferrichrome p2->p3 p4 Determine accurate concentrations p3->p4 e1 Load Protein into Cell p4->e1 e2 Load Ligand into Syringe p4->e2 e3 Run Titration e1->e3 e2->e3 a1 Integrate Raw Data e3->a1 c1 Titrate Ligand into Buffer a2 Subtract Heat of Dilution c1->a2 a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Ka, ΔH, n a3->a4 a5 Calculate ΔG, ΔS a4->a5 Troubleshooting_Binding_Issues cluster_causes Potential Causes cluster_solutions Solutions start Low or No Binding Signal c1 Apo-ferrichrome used instead of Holo-form start->c1 Check Ligand c2 Suboptimal Buffer pH start->c2 Check Buffer c3 Incorrect Ionic Strength start->c3 Check Buffer c4 Protein Instability/Misfolding start->c4 Check Protein s1 Prepare Holo-ferrichrome with FeCl3 c1->s1 s2 Perform pH Screen (start at pH 7.0-8.0) c2->s2 s3 Titrate Salt Concentration (e.g., 50-200 mM NaCl) c3->s3 s4 Verify Protein Integrity (e.g., with CD) c4->s4

References

Technical Support Center: Removal of Bound Iron from Commercial Ferrichrome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ferrichrome. The following information is intended to assist in the experimental removal of bound iron from the ferrichrome siderophore to produce its apo-form, desferrichrome.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "ferrichrome" and "ferrochrome"?

It is crucial to distinguish between two similarly named substances:

  • Ferrichrome : A biological, iron-chelating molecule known as a siderophore. It is a cyclic hexapeptide produced by fungi.[1] This guide focuses on removing iron from this molecule.

  • Ferrochrome : An industrial ferroalloy of chromium and iron, primarily used in the production of stainless steel. The methods for purifying this alloy are vastly different and involve high-temperature pyrometallurgical or hydrometallurgical processes.

Q2: What is the underlying principle for removing iron from ferrichrome?

The iron in ferrichrome is in the ferric state (Fe³⁺), to which the siderophore binds with extremely high affinity. The primary method for iron removal is the chemical reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The ferrichrome molecule has a significantly lower affinity for Fe²⁺, leading to the release of the iron from the complex.[1]

Q3: What are the common laboratory methods for removing bound iron from ferrichrome?

The most common laboratory method involves using a chemical reducing agent to convert Fe³⁺ to Fe²⁺, followed by a purification step to separate the now iron-free siderophore (desferrichrome or apo-ferrichrome) from the released iron and excess reagents.

Troubleshooting Guides

Issue 1: Incomplete Iron Removal
  • Symptom: The solution retains a yellowish or brownish tint after the procedure, or spectroscopic analysis indicates the presence of the ferrichrome complex (absorbance peak around 425 nm).

  • Possible Causes:

    • Insufficient amount of reducing agent.

    • The reaction did not go to completion (time or temperature was insufficient).

    • The pH of the solution is not optimal for the reducing agent's activity.

    • Re-oxidation of Fe²⁺ back to Fe³⁺ by atmospheric oxygen.

  • Solutions:

    • Increase the molar excess of the reducing agent.

    • Increase the reaction time or slightly elevate the temperature (while monitoring for siderophore degradation).

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

    • Adjust the pH to the optimal range for your chosen reducing agent.

Issue 2: Degradation of the Siderophore
  • Symptom: Loss of biological activity of the resulting apo-ferrichrome, or analytical methods like HPLC or mass spectrometry show multiple degradation products.

  • Possible Causes:

    • Harsh pH conditions (either too acidic or too alkaline).

    • Exposure to high temperatures for extended periods.

    • The chosen reducing agent or other reagents are too harsh and cleave the peptide backbone or hydroxamate groups.

  • Solutions:

    • Maintain a neutral or slightly acidic pH during the procedure.

    • Perform the reaction at room temperature or on ice if possible.

    • Use a milder reducing agent.

    • Minimize the duration of the deferration procedure.

Experimental Protocols

Protocol 1: Chemical Reduction of Iron from Ferrichrome

This protocol describes a general method for the deferration of ferrichrome using a chemical reducing agent.

Materials:

  • Commercial Ferrichrome

  • Reducing agent (e.g., Sodium dithionite, Ascorbic acid)

  • Buffer solution (e.g., Phosphate or Tris buffer, pH 7.0)

  • Strong iron chelator for Fe²⁺ (e.g., Ferrozine or Bathophenanthroline disulfonate)

  • Size-exclusion chromatography column (e.g., Sephadex G-10 or similar) or reverse-phase HPLC

  • Spectrophotometer

Procedure:

  • Preparation: Dissolve the commercial ferrichrome in the buffer solution to a known concentration (e.g., 1 mM).

  • Reduction:

    • Prepare a fresh solution of the reducing agent (e.g., 10-fold molar excess of sodium dithionite).

    • Under an inert atmosphere, add the reducing agent to the ferrichrome solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the color (around 425 nm) indicates the reduction of Fe³⁺.

  • Iron Chelation (Optional but Recommended): Add a Fe²⁺-specific chelator like ferrozine to sequester the released ferrous ions and prevent re-binding to the siderophore.

  • Purification:

    • Separate the iron-free siderophore (apo-ferrichrome) from the iron-chelator complex and excess reagents using size-exclusion chromatography.

    • Alternatively, use reverse-phase HPLC for higher purity.

  • Verification:

    • Confirm the absence of the characteristic absorbance peak of ferrichrome (~425 nm) using a spectrophotometer.

    • Quantify the remaining iron using a sensitive method like the ferrozine assay.[2]

Data Presentation

Table 1: Iron Binding Affinities

Iron SpeciesBinding Affinity to Siderophore LigandRationale for Removal
Ferric (Fe³⁺)High (Stability constants can be >10²⁰)[3]Tightly bound to ferrichrome.
Ferrous (Fe²⁺)Low to negligible[1]Weakly bound, leading to dissociation from the siderophore upon reduction.[1]

Table 2: Spectrophotometric Analysis for Iron Quantification

AnalyteReagentWavelength (λmax)Color of Complex
Ferric-FerrichromeNone~425 nmYellow-Brown
Ferrous Iron (Fe²⁺)Ferrozine562 nmMagenta
Ferrous Iron (Fe²⁺)1,10-Phenanthroline510 nmRed-Orange

Mandatory Visualizations

G cluster_0 Iron Release from Ferrichrome Ferrichrome_Fe3 Ferrichrome-Fe³⁺ Complex (High Affinity) Fe2 Fe²⁺ (Released Iron) Ferrichrome_Fe3->Fe2 Reduction Apo_Ferrichrome Apo-Ferrichrome (Iron-Free) Ferrichrome_Fe3->Apo_Ferrichrome Dissociation Reducing_Agent Reducing Agent (e.g., Dithionite) Reducing_Agent->Ferrichrome_Fe3

Caption: Signaling pathway for iron release from ferrichrome.

G cluster_1 Experimental Workflow for Ferrichrome Deferration Start Start: Commercial Ferrichrome Dissolve Dissolve in Buffer (pH 7.0) Start->Dissolve Reduction Add Reducing Agent (e.g., Sodium Dithionite) Dissolve->Reduction Purification Purification (Size-Exclusion Chromatography or HPLC) Reduction->Purification Verification Verification (Spectrophotometry, Ferrozine Assay) Purification->Verification End End: Pure Apo-Ferrichrome Verification->End

References

Technical Support Center: Synthesis of Iron-Free Ferrichrome Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of stable iron-free ferrichrome analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stable iron-free ferrichrome analogs?

A1: The primary challenges include:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions, aggregation of the growing peptide chain, and side reactions related to specific amino acid residues.[1][2]

  • Protecting Group Strategy: Selection of a fully orthogonal protecting group scheme is crucial for selective deprotection and on-resin cyclization.[3][4][5][6]

  • Peptide Cyclization: Achieving high yields for head-to-tail cyclization can be difficult due to unfavorable peptide conformations, leading to side reactions like cyclodimerization or polymerization.[7][8]

  • Purification: Separation of the desired cyclic peptide from deletion sequences, incompletely deprotected species, and other side products can be challenging.[9][10]

  • Stability: The final iron-free (deferri) analog can be susceptible to degradation, particularly hydrolysis of the hydroxamate groups.

Q2: Which solid-phase synthesis strategy is recommended for ferrichrome analogs?

A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used for the synthesis of ferrichrome analogs.[3][6] This approach offers the advantage of milder deprotection conditions for the temporary Fmoc group (using a base like piperidine), which is generally compatible with the acid-labile side-chain protecting groups (tBu).[6]

Q3: How can I improve the stability of the final iron-free ferrichrome analog?

A3: The stability of deferriferrichrome analogs can be influenced by pH and temperature. It is advisable to store the purified product at low temperatures (-20°C or -80°C) and under neutral or slightly acidic pH conditions to minimize hydrolysis of the hydroxamate moieties. Lyophilization of the purified product can also enhance its long-term stability.

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS)
Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences - Steric hindrance from bulky amino acids (e.g., Ornithine with side-chain protection, Arginine).[1] - Aggregation of the growing peptide chain on the resin. - Insufficient concentration of reagents.[1]- Double couple the problematic amino acid.[1] - Use a more efficient coupling reagent such as HBTU, HATU, or COMU.[11][12] - Increase the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M).[1] - Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[7]
Side Reactions - Aspartimide formation with Asp-Gly or Asp-Ser sequences.[13][14] - Nitrile formation from Asn or Gln side chains with carbodiimide reagents.[13] - Racemization of the C-terminal amino acid during activation.[7]- Use a more sterically hindered protecting group for the Asp side chain. - Use a protecting group for the side chain amide of Asn and Gln (e.g., Trt).[13] - Add an racemization suppressant like HOBt or Oxyma Pure to the coupling reaction.[12]
Premature Cleavage of Protecting Groups - Instability of side-chain protecting groups to repeated Fmoc deprotection with piperidine.- Ensure the use of a fully orthogonal protecting group strategy .[4][6] For ornithine, a Boc protecting group on the side chain amine is commonly used in Fmoc synthesis.[15]
Peptide Cyclization
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Cyclic Monomer - The linear peptide precursor adopts a conformation that is unfavorable for intramolecular cyclization.[7][8] - High concentration of the peptide during cyclization favors intermolecular reactions.- Perform the cyclization reaction under high dilution conditions (pseudo-dilution for on-resin cyclization).[16] - Incorporate a pseudoproline dipeptide near the center of the linear sequence to induce a turn conformation.[7]
Formation of Cyclodimers or Polymers - Intermolecular reactions are competing with the desired intramolecular cyclization.[7]- Lower the concentration of the peptide in solution-phase cyclization. - For on-resin cyclization, ensure a low loading capacity of the resin.
Epimerization of the C-terminal Amino Acid - Base-catalyzed racemization during the activation of the C-terminal carboxyl group.[7]- Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with an additive like Oxyma Pure.[12] - Placing a pseudoproline at the C-terminus can significantly suppress epimerization.[7]
Cleavage and Deprotection
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Sterically hindered protecting groups. - Insufficient cleavage cocktail volume or reaction time.- Increase the reaction time for cleavage and deprotection. - Use a stronger acid cocktail if necessary, while considering the stability of the peptide.
Side Product Formation - Cationic species generated from protecting groups can modify nucleophilic residues (Trp, Met, Tyr, Cys).[17] - O-sulfonation of Ser and Thr residues during the cleavage of Pmc or Mtr protecting groups from Arginine.[18]- Use a scavenger cocktail in the cleavage reagent (e.g., TFA/TIS/water, 95:2.5:2.5).[17] For peptides containing Trp, the addition of EDT is recommended.[17] - If using Pmc or Mtr for Arg protection, ensure the presence of suitable scavengers to prevent sulfonation.[18] The use of Pbf protection for Arg is generally preferred as it is more acid-labile.[13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-amino acid (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in DCM. Add the solution to the swollen resin and shake for 2 hours.

  • Capping: Wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes to cap any unreacted sites on the resin.

  • Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Add a solution of 20% piperidine in DMF and shake for 5 minutes. Repeat this step once.

  • Amino Acid Coupling: Wash the resin with DMF. In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), a coupling reagent such as HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add this solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat steps 4 and 5 for each amino acid in the sequence.

  • Washing: After the final coupling, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: On-Resin Peptide Cyclization
  • Selective Deprotection:

    • If cyclizing head-to-tail, deprotect the N-terminal Fmoc group as described in Protocol 1, Step 4.

    • For side-chain to side-chain cyclization, selectively deprotect the orthogonal protecting groups on the side chains (e.g., Allyl/Alloc deprotection using a Palladium catalyst).

  • Cyclization:

    • Wash the resin with DMF.

    • Add a solution of a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF to the resin.

    • Shake the reaction mixture for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Washing: Wash the resin with DMF and DCM and dry under vacuum.

Protocol 3: Cleavage from Resin and Global Deprotection
  • Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Cleavage: Add the cleavage cocktail to the dry peptidyl-resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile). Filter the solution through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate a C18 reversed-phase column with the starting percentage of Buffer B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Buffer B concentration. A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) often provides better resolution.[19]

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling 1. Resin Swelling First_AA_Loading 2. First AA Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection 3. Fmoc Deprotection First_AA_Loading->Fmoc_Deprotection AA_Coupling 4. Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Repeat_Steps 5. Repeat for Sequence AA_Coupling->Repeat_Steps Selective_Deprotection 6. Selective Deprotection Repeat_Steps->Selective_Deprotection Cyclization_Reaction 7. Cyclization Reaction Selective_Deprotection->Cyclization_Reaction Cleavage 8. Cleavage from Resin Cyclization_Reaction->Cleavage Precipitation 9. Precipitation Cleavage->Precipitation HPLC_Purification 10. HPLC Purification Precipitation->HPLC_Purification Characterization 11. Characterization (LC-MS) HPLC_Purification->Characterization Lyophilization 12. Lyophilization Characterization->Lyophilization

Caption: Experimental workflow for the synthesis of iron-free ferrichrome analogs.

Caption: Troubleshooting logic for synthesizing iron-free ferrichrome analogs.

References

Technical Support Center: Deferriferrichrome Extraction & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deferriferrichrome extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deferriferrichrome and why is its efficient extraction important?

Deferriferrichrome is the iron-free form of ferrichrome, a hydroxamate siderophore produced by various fungi, such as those from the genera Aspergillus and Ustilago. Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for microorganisms. In drug development, deferriferrichrome and its derivatives are of interest for their potential as "Trojan horse" antibiotics, where the siderophore is linked to an antimicrobial agent to facilitate its entry into bacterial cells. Efficient extraction is critical for obtaining sufficient yields for research, characterization, and preclinical development.

Q2: Which microorganisms are commonly used for deferriferrichrome production?

Several fungal species are known to produce ferrichrome, and therefore deferriferrichrome. Notable producers include Ustilago sphaerogena and various species of Aspergillus. For instance, some strains of Aspergillus oryzae used in sake brewing are specifically selected for their low production of deferriferrichrome to avoid coloration of the final product[1].

Q3: What are the key stages in a typical deferriferrichrome extraction and purification workflow?

A general workflow for deferriferrichrome extraction and purification involves the following key stages:

  • Fungal Cultivation: Growing the producing fungal strain in an iron-deficient medium to induce siderophore production.

  • Extraction: Separating the fungal biomass from the culture supernatant and extracting deferriferrichrome from the supernatant or the cells.

  • Purification: Employing chromatographic techniques to isolate deferriferrichrome from other metabolites and impurities.

  • Quantification and Characterization: Using spectrophotometric assays and analytical techniques like HPLC and mass spectrometry to determine the concentration and purity of the final product.

Troubleshooting Guides

This section addresses common issues encountered during deferriferrichrome extraction and purification.

Low Yield of Deferriferrichrome

Problem: The final yield of purified deferriferrichrome is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fungal Growth or Siderophore Production - Optimize Culture Medium: Ensure the medium is iron-deficient to stimulate siderophore production. The addition of casamino acids has been shown to significantly increase siderophore yields in some cultures[2]. - Check Incubation Conditions: Optimize temperature, pH, and aeration for the specific fungal strain. Fungal growth and metabolite production can be highly sensitive to these parameters[3][4].
Inefficient Extraction from Culture - Choice of Extraction Solvent: The polarity of the solvent is crucial. While water and methanol are commonly used, their efficiency can be low for certain siderophores[5]. Experiment with different solvent systems, such as methanol/acetonitrile mixtures, which have shown good performance for extracting microbial metabolites[6][7]. - Extraction pH: Adjusting the pH of the culture supernatant before extraction can improve recovery. For some siderophores, extraction at a specific pH is beneficial[2].
Degradation of Deferriferrichrome - Temperature and pH Stability: While specific data for deferriferrichrome is limited, related biomolecules can be sensitive to extreme pH and high temperatures. It is advisable to conduct extraction and purification steps at controlled, cool temperatures and maintain a pH close to neutral unless a specific pH is required for a particular step.
Losses During Purification - Inappropriate Chromatographic Method: Ensure the chosen chromatography method (e.g., reversed-phase HPLC) and conditions (e.g., column type, mobile phase) are suitable for deferriferrichrome. - Incomplete Elution: If using solid-phase extraction or chromatography, ensure the elution buffer is strong enough to release the bound deferriferrichrome completely.
Poor Purity of Final Product

Problem: The purified deferriferrichrome contains significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Other Metabolites - Selective Extraction: Consider using adsorbent resins like Amberlite XAD, which can selectively bind siderophores from the culture supernatant, allowing for the removal of more polar impurities before elution with a solvent like methanol[2].
Insufficient Chromatographic Separation - Optimize HPLC Gradient: For reversed-phase HPLC, a slow gradient of the organic solvent can improve the resolution between deferriferrichrome and closely related impurities[8]. - Multi-step Purification: If a single chromatographic step is insufficient, consider a multi-step purification strategy.
Presence of Metal Complexes - Iron Contamination: If the goal is to isolate the iron-free deferriferrichrome, ensure all glassware is acid-washed to remove trace metals. The presence of ferric ions can lead to the formation of ferrichrome, which will have different chromatographic behavior.

Experimental Protocols

General Protocol for Deferriferrichrome Extraction

This protocol is a generalized procedure based on methods for siderophore extraction and may require optimization for your specific fungal strain and culture conditions.

  • Culture Preparation:

    • Inoculate the fungal strain in an iron-deficient liquid medium.

    • Incubate with appropriate aeration and temperature until optimal siderophore production is reached (this may need to be determined experimentally, often in the late exponential or early stationary growth phase).

  • Extraction from Supernatant:

    • Separate the fungal mycelia from the culture broth by centrifugation or filtration.

    • Adjust the pH of the cell-free supernatant to approximately 6.0[2].

    • Add an adsorbent resin (e.g., Amberlite XAD-4 or XAD-16) to the supernatant (e.g., 5 g/L of each) and stir at 4°C for several hours to overnight[2].

    • Filter to collect the resin.

    • Elute the bound deferriferrichrome from the resin using methanol[2].

    • Concentrate the methanolic extract using a rotary evaporator at a low temperature (e.g., 30°C)[2].

General Protocol for Deferriferrichrome Purification by HPLC

This is a general guideline for purifying the crude extract.

  • Sample Preparation:

    • Dissolve the concentrated crude extract in the initial mobile phase for HPLC.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example for a C18 column):

    • Column: A reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined period to elute compounds of increasing hydrophobicity. A slow gradient (e.g., 0.1-0.2% change in mobile phase B per minute) can improve resolution[8].

    • Detection: Monitor the elution profile using a UV detector at a wavelength where deferriferrichrome absorbs (e.g., around 210 nm for the peptide backbone, or a broader spectrum if available).

    • Fraction Collection: Collect fractions corresponding to the deferriferrichrome peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent by evaporation.

    • Lyophilize the aqueous solution to obtain the purified deferriferrichrome as a powder.

Quantitative Analysis: Spectrophotometric Assay (Adapted from Iron-Siderophore Assays)

A common method for quantifying siderophores is the chrome azurol S (CAS) assay, which is a colorimetric assay based on the competition for iron between the siderophore and the CAS dye[9].

  • Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS dye solution is available in the literature[10].

  • Assay Procedure:

    • Mix your deferriferrichrome sample with the CAS assay solution.

    • The deferriferrichrome will remove iron from the CAS complex, causing a color change from blue to orange/yellow.

    • Measure the change in absorbance at a specific wavelength (typically around 630 nm).

    • Quantify the concentration by comparing the absorbance change to a standard curve prepared with a known concentration of a standard siderophore (e.g., desferrioxamine B) or purified deferriferrichrome.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Microbial Metabolites

This table summarizes general findings on solvent efficiency for extracting phenolic compounds from plant matter, which can provide a starting point for optimizing deferriferrichrome extraction.

Solvent System Relative Extraction Efficiency (General Trend) Notes
WaterModerate to High (for polar compounds)Yield can be high due to the extraction of many water-soluble compounds[6].
MethanolHighA commonly used polar organic solvent for metabolite extraction[7].
EthanolHighOften used in combination with water to enhance extraction efficiency[6].
AcetoneHighCan be very effective for certain classes of compounds[6].
Methanol/AcetonitrileHighA mixture of these solvents often provides broad specificity and good recovery[7][11].
Ethyl AcetateModerateLess polar than alcohols, useful for extracting less polar compounds.
n-HexaneLowPrimarily extracts non-polar compounds.

Note: The optimal solvent for deferriferrichrome should be determined empirically.

Visualizations

Deferriferrichrome_Extraction_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Inoculate Fungus in Iron-Deficient Medium Separate Separate Mycelia (Centrifugation/Filtration) Culture->Separate Extract Extract Supernatant with Adsorbent Resin (e.g., XAD) Separate->Extract Elute Elute Deferriferrichrome with Methanol Extract->Elute Concentrate Concentrate Eluate Elute->Concentrate HPLC Purify by Reversed-Phase HPLC Concentrate->HPLC Collect Collect Pure Fractions HPLC->Collect Lyophilize Lyophilize to Powder Collect->Lyophilize Quantify Quantify (e.g., CAS Assay) Lyophilize->Quantify Characterize Characterize (HPLC, MS) Quantify->Characterize Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Deferriferrichrome Yield Culture_Issues Suboptimal Culture Conditions Start->Culture_Issues Extraction_Issues Inefficient Extraction Start->Extraction_Issues Degradation Product Degradation Start->Degradation Purification_Loss Loss During Purification Start->Purification_Loss Optimize_Culture Optimize Medium (Fe, C/N sources) Culture_Issues->Optimize_Culture Optimize_Extraction Test Solvents & pH Extraction_Issues->Optimize_Extraction Control_Conditions Control Temp & pH Degradation->Control_Conditions Optimize_Purification Adjust Chromatography Method Purification_Loss->Optimize_Purification Deferriferrichrome_Biosynthesis Ornithine L-Ornithine N5_hydroxy N⁵-hydroxy-L-ornithine Ornithine->N5_hydroxy Ornithine-N⁵-oxygenase N5_acetyl N⁵-acetyl-N⁵-hydroxy-L-ornithine N5_hydroxy->N5_acetyl N-acyltransferase Cyclic_peptide Cyclic Tripeptide Intermediate N5_acetyl->Cyclic_peptide Non-ribosomal Peptide Synthetase (NRPS) Deferriferrichrome Deferriferrichrome Cyclic_peptide->Deferriferrichrome Cyclization

References

Troubleshooting variability in microbial growth promotion assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during microbial growth promotion assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the common sources of variability in microbial growth promotion test (GPT) results?

Variability in GPT results can arise from several factors throughout the experimental workflow. These can be broadly categorized as issues related to the culture media, the microbial inoculum, incubation conditions, and operator technique.[1][2] Specifically, differences in media preparation between batches, the physiological state of the test organisms, minor fluctuations in incubator temperature, and inconsistent plating or inoculation techniques can all contribute to variable outcomes.[1][3]

Troubleshooting Guide: Inconsistent Colony Counts Between Replicates

Question: My colony counts are highly variable across replicate plates from the same inoculum. What could be the cause?

Answer: This issue often points to problems with your inoculation or plating technique.[4] Here are several potential causes and solutions:

  • Uneven Spreading of Inoculum: If the inoculum is not spread evenly across the agar surface, colonies can clump together, leading to inaccurate counts.[4]

    • Solution: Use a sterile spreader (L-shape or T-shape) to distribute the inoculum evenly. Ensure the agar surface is dry before spreading.[4]

  • Inadequate Mixing of Inoculum: The microbial suspension itself may not be homogenous.

    • Solution: Ensure the inoculum is thoroughly mixed by vortexing before each dilution and before plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the inoculum volume will directly lead to variable colony counts.[5]

    • Solution: Routinely calibrate your pipettes.[5] Use proper pipetting technique, ensuring no air bubbles are introduced.

  • Condensation on Agar Surface: Excess moisture on the agar can cause the inoculum to run and colonies to merge.[4]

    • Solution: Pre-warm refrigerated plates to room temperature before use to reduce condensation. If moisture is present, allow plates to dry in a laminar flow hood.[4]

Troubleshooting Guide: No Growth or Poor Growth on Test Medium

Question: I am observing no growth or significantly reduced growth on my new batch of media compared to a previously approved batch. What should I investigate?

Answer: A failure to support growth is a critical issue in GPT. The investigation should focus on the media quality, the health of the inoculum, and the environmental conditions.

  • Improper Media Preparation: Errors in media preparation are a common cause of failed GPTs.[6]

    • Incorrect formulation: An ingredient may have been forgotten or measured incorrectly.[6]

    • Overheating: Prolonged heating or over-sterilizing the media can degrade essential nutrients.[6] Molten agar for pour plates should not be held at high temperatures for extended periods.[5]

    • Incorrect pH: The final pH of the medium is critical for microbial growth and should be verified for each batch.[7]

  • Poor Inoculum Viability: The test microorganisms may not be healthy or viable.

    • Solution: Always confirm the colony-forming unit (CFU) count of your inoculum on a non-selective control medium.[8] This verifies that the microorganisms were viable at the time of the test.[7]

  • Incorrect Incubation Conditions: Microorganisms have specific temperature and atmospheric requirements for optimal growth.[5][6]

    • Solution: Verify that the incubator temperature is correct and calibrated.[8] Ensure proper atmospheric conditions are met (e.g., aerobic, anaerobic). For aerobic organisms in liquid media, ensure adequate headspace and a loose cap to allow for oxygen exchange.[5]

  • Inhibitory Substances: The media may contain inhibitory substances.

    • Solution: Review the source of all media components, including the water used for preparation.[1]

Troubleshooting Guide: Unexpected Growth on Negative Control Plates

Question: I am seeing microbial growth on my negative control plates. What does this indicate?

Answer: Growth on negative control plates points to contamination introduced during the experimental procedure.

  • Contaminated Materials: Media, diluents, or plating materials may be contaminated.

    • Solution: Always confirm the sterility of the media and diluents by incubating a portion without inoculation.[7][9] Use sterile pipettes, spreaders, and other equipment.

  • Environmental Contamination: Airborne contaminants can be introduced during plating.

    • Solution: Perform plating in a laminar airflow cabinet to minimize airborne contamination.[4] When pouring multiple plates, flame the mouth of the flask between pours.[4]

  • Operator Error: Contamination can be introduced from the operator.

    • Solution: Use proper aseptic technique throughout the procedure. Avoid touching the edges of the plates or the agar surface.[4]

Quantitative Data Summary

For a growth promotion test to be considered valid, the results must meet specific acceptance criteria as defined by pharmacopeias such as the USP.

ParameterAcceptance Criteria for Solid MediaAcceptance Criteria for Liquid Media
Inoculum Level ≤100 Colony-Forming Units (CFU)[10]≤100 CFU[10]
Recovery on New Batch vs. Approved Batch The average number of colonies on the new batch must be within a factor of 2 of the average number on the previously approved batch.[11] For example, if the approved batch yields 40 CFU, the new batch must yield between 20 and 80 CFU.[11]The turbidity of the new batch should be visually comparable to the turbidity of the previously approved batch.[11][12]
Recovery on Selective Media Growth on the new batch should be "comparable" to the growth on a previously approved batch. The "factor of two" rule does not apply.[8]Not applicable.
Inhibitory Properties (for selective media) Must demonstrate effective inhibition of non-target organisms.[10]Must show no or very little growth of non-target organisms.

Experimental Protocols & Visualizations

General Workflow for Growth Promotion Testing

The following diagram outlines the typical workflow for performing a growth promotion test on a new batch of solid culture medium.

GPT_Workflow General Workflow for Growth Promotion Testing cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare New Batch of Media inoculate_new Inoculate New Media Batch prep_media->inoculate_new inoculate_neg Inoculate Negative Control (Media Only) prep_media->inoculate_neg prep_inoculum Prepare Standardized Inoculum (≤100 CFU) prep_inoculum->inoculate_new inoculate_approved Inoculate Previously Approved Media Batch (Control) prep_inoculum->inoculate_approved incubate Incubate all plates under specified conditions inoculate_new->incubate inoculate_approved->incubate inoculate_neg->incubate count_colonies Count Colonies on all plates incubate->count_colonies compare_results Compare Results to Acceptance Criteria count_colonies->compare_results decision Media Passes? compare_results->decision pass Approve Batch decision->pass Yes fail Reject Batch & Investigate decision->fail No

Caption: A typical workflow for Growth Promotion Testing of solid media.

Troubleshooting Logic for Poor Growth

When encountering poor or no growth on a new media batch, a systematic investigation is necessary. The following diagram illustrates a logical troubleshooting pathway.

Troubleshooting_Poor_Growth Troubleshooting Pathway for Poor Growth start Poor or No Growth Observed check_control Growth on Approved Batch (Control)? start->check_control check_inoculum Verify Inoculum Viability & CFU Count check_control->check_inoculum No check_media Media Issue Suspected check_control->check_media Yes check_incubation Verify Incubation Conditions (Temp, Atmosphere) check_inoculum->check_incubation resolve_inoculum Inoculum or Incubation Issue Identified check_incubation->resolve_inoculum review_prep Review Media Preparation Records check_media->review_prep check_ph Check pH of Media Batch review_prep->check_ph check_components Investigate Raw Material Quality check_ph->check_components resolve_media Media Preparation Issue Identified check_components->resolve_media

Caption: A logical flow for troubleshooting poor microbial growth.

References

Technical Support Center: Refinement of Protocols for Measuring Iron Chelation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for measuring iron chelation kinetics.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues that may be encountered during experimentation.

Ferrozine Assay

The ferrozine assay is a widely used colorimetric method for quantifying ferrous iron (Fe²⁺). It relies on the formation of a stable, colored complex between ferrozine and Fe²⁺, which can be measured spectrophotometrically.

Q1: My ferrozine assay is showing inconsistent or unexpectedly high absorbance readings. What could be the cause?

A1: Several factors can lead to inaccurate absorbance readings in the ferrozine assay. Here are some common causes and solutions:

  • Interference from Ferric Iron (Fe³⁺): Ferric ions can interfere with the accurate measurement of ferrous ions, especially when measurements are performed in the dark, leading to a time-dependent increase in absorbance.[1]

    • Solution: Ensure that your experimental conditions minimize the presence of Fe³⁺ or include a reducing agent like ascorbic acid to convert Fe³⁺ to Fe²⁺ prior to adding ferrozine. It is also crucial to perform readings at a consistent and predetermined time point after reagent addition.

  • Presence of Other Metal Ions: Several other metal ions can interfere with the ferrozine assay, including cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺).

    • Solution: If the presence of interfering ions is suspected, consider using a masking agent or an alternative iron quantification method. A thorough literature review of your specific sample matrix is recommended.

  • Photosensitivity of the Ferrozine-Fe²⁺ Complex: The ferrozine-Fe²⁺ complex can be photosensitive, which may lead to variability in results if samples are exposed to light for different durations.

    • Solution: Protect your samples from light as much as possible by using amber tubes and keeping them covered. Ensure consistent light exposure conditions for all samples and standards during the assay.

Q2: What is the detailed protocol for performing a standard ferrozine-based iron chelation assay?

A2: Below is a detailed methodology for a typical ferrozine assay to determine the iron-chelating activity of a compound.

Experimental Protocol: Ferrozine Assay for Iron Chelation

Materials:

  • Ferrous sulfate (FeSO₄) solution

  • Ferrozine solution

  • Test chelator solution

  • Buffer (e.g., HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of FeSO₄ in water.

    • Prepare a stock solution of ferrozine in buffer.

    • Prepare serial dilutions of the test chelator in buffer.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the test chelator solution to the wells.

    • Add the FeSO₄ solution to initiate the reaction.

    • For the control, add buffer instead of the chelator solution.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the chelator to bind with the iron.

  • Color Development:

    • Add the ferrozine solution to all wells. The ferrozine will react with any remaining free Fe²⁺, forming a magenta-colored complex.

  • Measurement:

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • Calculation:

    • The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control (without chelator).

      • A_sample is the absorbance in the presence of the chelator.

Calcein Fluorescence Quenching Assay

The calcein fluorescence quenching assay is a sensitive method to measure the intracellular labile iron pool (LIP). Calcein-AM, a membrane-permeable dye, is cleaved by intracellular esterases to the fluorescent molecule calcein, whose fluorescence is quenched by binding to iron.

Q3: I am observing artifacts or high background fluorescence in my calcein assay. What are the likely reasons?

A3: Artifacts in the calcein assay can arise from several sources. Here are some common issues and their solutions:

  • Sequestration of Calcein in Organelles: In some cell types, calcein can be sequestered in intracellular organelles, leading to non-uniform cytoplasmic fluorescence and inaccurate measurements.[2]

    • Solution: Before conducting the assay, check the cellular distribution of calcein using a fluorescence microscope. The fluorescence should be uniformly distributed throughout the cytoplasm for the protocol to be reliable.

  • Calcein Self-Quenching: At high intracellular concentrations (in the mM range), calcein can self-quench, leading to an underestimation of the LIP.[2]

    • Solution: Use an appropriate loading concentration of Calcein-AM (typically in the µM range) to achieve an intracellular calcein concentration in the nM range where self-quenching is negligible.

  • Interference from Other Divalent Cations: While calcein has a high affinity for iron, it can also be quenched by other divalent cations like copper (Cu²⁺) and manganese (Mn²⁺), potentially leading to an overestimation of the LIP.

    • Solution: The specificity of the assay can be confirmed by using a strong, membrane-permeable iron chelator to reverse the fluorescence quenching. An increase in fluorescence upon addition of the chelator indicates that the quenching was primarily due to iron.

Q4: Can you provide a detailed protocol for the calcein fluorescence quenching assay?

A4: The following protocol outlines the steps for measuring the labile iron pool in cells using calcein.

Experimental Protocol: Calcein Fluorescence Quenching Assay

Materials:

  • Calcein-AM stock solution (in DMSO)

  • Cell culture medium

  • Probenecid (to inhibit dye leakage)

  • Fluorescence microplate reader or fluorescence microscope

  • Cells of interest

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Calcein Loading:

    • Prepare a loading medium containing Calcein-AM (e.g., 1 µM) and probenecid (e.g., 1 mM) in cell culture medium.

    • Remove the culture medium from the cells and add the calcein loading medium.

    • Incubate the cells at 37°C for a specified time (e.g., 30 minutes) to allow for dye uptake and cleavage.

  • Washing:

    • Remove the loading medium and wash the cells with a buffer (e.g., PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm).

  • Iron Chelation (Optional - for confirming iron-specific quenching):

    • Add a membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH) to the cells.

    • Monitor the increase in fluorescence over time as the chelator removes iron from calcein.

  • Data Analysis:

    • The change in fluorescence intensity is inversely proportional to the amount of labile iron. A decrease in fluorescence indicates an increase in the LIP, and vice versa.

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-kinetics technique used to study fast chemical reactions in solution, with timescales in the millisecond range. It is particularly useful for measuring the initial rates of iron chelation.

Q5: My stopped-flow data is noisy, or the kinetic traces are not reproducible. What are the common troubleshooting steps?

A5: Noisy or irreproducible data in stopped-flow experiments can be frustrating. Here are some potential causes and solutions:

  • Incomplete Mixing: If the two solutions are not mixed completely before entering the observation cell, the reaction will not be initiated uniformly, leading to noisy data.

    • Solution: Ensure the drive syringes are pushing the solutions at a sufficient and equal rate. Check the mixer for any blockages. The mixing efficiency can be tested by reacting a known fast reaction with a clear endpoint.

  • Air Bubbles in the System: Air bubbles in the syringes or tubing can cause significant artifacts in the absorbance or fluorescence readings.

    • Solution: Carefully degas your solutions before loading them into the syringes. When loading the syringes, ensure no air is trapped. Visually inspect the flow circuit for any bubbles before starting the experiment.

  • Photodegradation of Reactants or Products: If any of the species involved in the reaction are light-sensitive, the high-intensity light source in the spectrophotometer can cause photodegradation, affecting the kinetic traces.

    • Solution: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. If possible, use filters to block unnecessary wavelengths.

  • Temperature Fluctuations: Reaction rates are highly dependent on temperature. Inconsistent temperature control can lead to variability in the measured kinetics.

    • Solution: Ensure the stopped-flow instrument's temperature control system is functioning correctly and has equilibrated to the desired temperature before starting the measurements.

Q6: What is a general workflow for a stopped-flow experiment measuring iron chelation kinetics?

A6: The following diagram illustrates a typical workflow for a stopped-flow experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Reactant Solutions (Iron Source & Chelator) degas_sol Degas Solutions prep_sol->degas_sol load_syr Load Syringes degas_sol->load_syr init_mix Initiate Rapid Mixing load_syr->init_mix stop_flow Stop Flow in Observation Cell init_mix->stop_flow acq_data Acquire Kinetic Data (Absorbance/Fluorescence vs. Time) stop_flow->acq_data fit_curve Fit Kinetic Traces to Appropriate Model acq_data->fit_curve det_rate Determine Rate Constants (k_on, k_off) fit_curve->det_rate

Caption: Workflow for a stopped-flow kinetics experiment.

Quantitative Data Summary

The following table summarizes key kinetic and physicochemical parameters for three clinically important iron chelators.

ParameterDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Molar Ratio (Chelator:Iron) 1:1 (Hexadentate)3:1 (Bidentate)2:1 (Tridentate)
Log Stability Constant (log β) ~30.6~37~35
Plasma Half-life Short (minutes)~2-3 hours~8-16 hours
Route of Elimination Primarily renalPrimarily renalPrimarily fecal

Cellular Signaling Pathways Affected by Iron Chelation

Iron chelation can significantly impact various cellular signaling pathways, primarily due to the role of iron as a cofactor for many enzymes involved in these pathways. The diagram below illustrates the interplay between iron chelation and key signaling cascades.

G Iron_Chelators Iron Chelators (e.g., DFO, DFP, DFX) Intracellular_Iron Decreased Intracellular Labile Iron Pool (LIP) Iron_Chelators->Intracellular_Iron HIF HIF-1α Stabilization Intracellular_Iron->HIF Inhibition of prolyl hydroxylases NFkB NF-κB Pathway Inhibition Intracellular_Iron->NFkB MAPK MAPK Pathway Activation (p38, JNK) Intracellular_Iron->MAPK Cellular_Responses Cellular Responses: - Altered Gene Expression - Apoptosis - Cell Cycle Arrest HIF->Cellular_Responses NFkB->Cellular_Responses MAPK->Cellular_Responses

Caption: Impact of iron chelators on key cellular signaling pathways.

References

How to ensure complete removal of iron for apo-ferrichrome preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of iron for the preparation of apo-ferrichrome.

Frequently Asked Questions (FAQs)

Q1: What is apo-ferrichrome and why is its purity important?

A1: Apo-ferrichrome is the iron-free form of ferrichrome, a siderophore produced by fungi. The complete removal of iron is critical for a variety of experimental applications, including studying iron uptake mechanisms, assessing the antimicrobial potential of the iron-free siderophore, and in drug development as a potential carrier for other metals. Residual iron can interfere with these assays, leading to inaccurate and misleading results.

Q2: How can I verify that all iron has been removed from my ferrichrome sample?

A2: Complete iron removal can be verified using several methods. A common qualitative and semi-quantitative method is the Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates the presence of an iron-chelating agent (apo-ferrichrome) that has scavenged iron from the CAS dye complex.[1][2] For a quantitative assessment, UV-Vis spectrophotometry can be used to observe the disappearance of the characteristic absorbance peak of ferrichrome at around 425 nm. More advanced techniques like mass spectrometry can also be employed to confirm the absence of the iron-bound form.[3]

Q3: What are the main challenges in preparing apo-ferrichrome?

A3: The primary challenges include ensuring the complete removal of the tightly bound ferric iron without degrading the apo-ferrichrome molecule itself. Incomplete iron removal will lead to experimental artifacts. Conversely, harsh removal methods can alter the structure of the apo-ferrichrome, affecting its biological activity. Maintaining the stability of the resulting apo-ferrichrome is also a key consideration.

Q4: How should I store my prepared apo-ferrichrome?

A4: Apo-ferrichrome should be stored in an iron-free environment to prevent re-chelation. It is recommended to store lyophilized apo-ferrichrome at 2-8°C.[4] For solutions, use iron-free water and store at low temperatures (e.g., -20°C) for short-term storage. For long-term storage, lyophilization is preferred. The stability of apo-proteins is generally highest at a neutral pH (around 7.0).[5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
CAS assay remains blue or shows only a faint color change after iron removal. Incomplete iron removal.Repeat the iron removal protocol. Consider increasing the incubation time with the chelating agent or using a stronger chelator. Ensure all glassware is acid-washed to remove trace iron contamination.[1]
Low concentration of apo-ferrichrome.Concentrate your sample before performing the CAS assay.
The UV-Vis spectrum still shows a significant peak around 425 nm. Residual iron-bound ferrichrome.The iron removal process was incomplete. Re-treat the sample with the chosen iron removal method. Consider trying an alternative protocol (e.g., switching from a chelator-based method to a reductive method).
Precipitation is observed during the iron removal process. Apo-ferrichrome precipitation due to pH changes or solvent incompatibility.Ensure the pH of all solutions is maintained within a stable range for apo-ferrichrome (around pH 7.0).[5] If using organic solvents, ensure they are compatible with your sample.
Protein denaturation due to harsh conditions.Use a gentler iron removal method. Avoid high temperatures unless specified in the protocol.
Loss of biological activity in the prepared apo-ferrichrome. Degradation of the apo-ferrichrome molecule.Use milder iron removal conditions (e.g., lower temperature, shorter incubation times). Ensure the pH is maintained at a neutral level.[5][6]
Contamination with the chelating agent.Ensure the chelating agent is thoroughly removed after the iron removal step through dialysis or size-exclusion chromatography.

Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and verification of apo-ferrichrome.

Protocol 1: Iron Removal using a Strong Chelator (8-Hydroxyquinoline)

This protocol is adapted from methods used to remove trace iron from media components and can be applied to ferrichrome solutions.[2]

Materials:

  • Ferrichrome solution

  • 3% (w/v) 8-hydroxyquinoline in chloroform

  • Chloroform

  • Iron-free water (e.g., Milli-Q)

  • Separatory funnel

  • pH meter

  • Acid-washed glassware

Procedure:

  • Adjust the pH of the ferrichrome solution to approximately 7.0.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 3% 8-hydroxyquinoline in chloroform.

  • Shake the funnel vigorously for 5-10 minutes. The iron will be chelated by the 8-hydroxyquinoline and partition into the organic phase, which will turn a distinct color.

  • Allow the phases to separate.

  • Drain and discard the lower organic phase.

  • Repeat the extraction with fresh 8-hydroxyquinoline in chloroform until the organic phase no longer shows a color change.

  • Wash the aqueous phase with an equal volume of pure chloroform to remove residual 8-hydroxyquinoline. Repeat this wash 2-3 times.

  • To remove any remaining traces of chloroform, the aqueous phase can be gently purged with nitrogen gas in a fume hood.

  • The resulting aqueous solution contains the apo-ferrichrome. Verify iron removal using the CAS assay and/or UV-Vis spectrophotometry.

Protocol 2: Iron Removal by Reduction (Sodium Dithionite)

This method involves the reduction of Fe(III) to Fe(II), which has a much lower affinity for ferrichrome and can then be removed.[7][8]

Materials:

  • Ferrichrome solution

  • Sodium dithionite (Na₂S₂O₄)

  • Citrate-bicarbonate buffer (e.g., 0.3 M sodium citrate and 1 M sodium bicarbonate, mixed in an 8:1 volume ratio)[9]

  • Size-exclusion chromatography column (e.g., Sephadex G-10) equilibrated with iron-free water

  • Anaerobic chamber or nitrogen gas supply

Procedure:

  • Perform this procedure under anaerobic conditions to prevent re-oxidation of Fe(II).

  • Dissolve the ferrichrome sample in the citrate-bicarbonate buffer.

  • Add a fresh solution of sodium dithionite to the ferrichrome solution. A typical starting concentration is 10-20 mM, but this may need to be optimized.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The disappearance of the reddish-brown color of ferrichrome indicates the reduction of iron.

  • Immediately after incubation, separate the apo-ferrichrome from the dithionite, citrate, and released iron using a size-exclusion chromatography column.

  • Collect the fractions corresponding to the molecular weight of apo-ferrichrome.

  • Immediately verify iron removal and proceed with your experiment or lyophilize for storage.

Protocol 3: Verification of Iron Removal using the Chrome Azurol S (CAS) Assay

This is a qualitative assay to confirm the presence of iron-free siderophore.[1][2]

Materials:

  • CAS assay solution (can be prepared in the lab or purchased commercially)

  • Apo-ferrichrome sample

  • Microplate reader or spectrophotometer (optional, for semi-quantitative results)

Procedure:

  • In a microplate well or a test tube, mix a small volume of your prepared apo-ferrichrome solution with the CAS assay solution.

  • A positive result is indicated by a rapid color change of the CAS solution from blue to orange/yellow.

  • The intensity and speed of the color change can give a semi-quantitative indication of the concentration of apo-ferrichrome.

Data Presentation

The choice of iron removal method can significantly impact the efficiency of apo-ferrichrome preparation. The following table summarizes a comparison of the iron-releasing efficiency of different chelators.

Chelating Agent Relative Iron Release Efficiency Notes
Citrate HigherMore readily releases iron compared to EDTA.[10][11][12]
EDTA LowerForms a more stable complex with iron, making release less efficient under similar conditions.[10][11][12]
8-Hydroxyquinoline HighForms a colored complex with iron that can be easily separated by liquid-liquid extraction.
Sodium Dithionite (reductant) HighReduces Fe(III) to Fe(II), which has a very low affinity for ferrichrome, leading to efficient iron removal.[7][8]

Visualizations

Experimental Workflow for Apo-Ferrichrome Preparation

G Figure 1. General workflow for the preparation and verification of apo-ferrichrome. cluster_prep Preparation cluster_verify Verification cluster_downstream Downstream Steps start Start with Ferrichrome Solution iron_removal Iron Removal (Chelation or Reduction) start->iron_removal separation Separation of Apo-Ferrichrome (e.g., Chromatography, Extraction) iron_removal->separation cas_assay CAS Assay separation->cas_assay uv_vis UV-Vis Spectroscopy separation->uv_vis storage Storage or Immediate Use cas_assay->storage mass_spec Mass Spectrometry (Optional) uv_vis->mass_spec mass_spec->storage

Caption: General workflow for the preparation and verification of apo-ferrichrome.

Troubleshooting Logic for Incomplete Iron Removal

G Figure 2. Troubleshooting flowchart for incomplete iron removal from ferrichrome. start CAS Assay indicates residual iron check_reagents Check purity and concentration of reagents start->check_reagents repeat_protocol Repeat iron removal protocol check_reagents->repeat_protocol increase_incubation Increase incubation time or chelator concentration repeat_protocol->increase_incubation change_method Switch to an alternative iron removal method increase_incubation->change_method verify_again Re-verify with CAS Assay and UV-Vis change_method->verify_again success Proceed with experiment verify_again->success Successful failure Consult further literature or technical support verify_again->failure Unsuccessful

Caption: Troubleshooting flowchart for incomplete iron removal from ferrichrome.

References

Validation & Comparative

A Comparative Analysis of Iron Binding Affinity: Ferrichrome vs. Desferrioxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the iron (Fe³⁺) binding affinities of two prominent hydroxamate siderophores: ferrichrome and desferrioxamine B (DFOB). This analysis is supported by quantitative data from established experimental protocols, offering valuable insights for researchers in microbiology, bioinorganic chemistry, and pharmacology, as well as professionals involved in the development of iron-chelating drugs and therapies.

Quantitative Comparison of Iron Binding Affinity

The stability of the iron complexes formed by ferrichrome and desferrioxamine B is a critical determinant of their efficacy in sequestering iron. The following table summarizes the key quantitative parameters for their interaction with ferric iron (Fe³⁺).

ParameterFerrichromeDesferrioxamine B (DFOB)Reference
Iron Stability Constant (log β) 29.0730.6[1][2]
Chelation Stoichiometry (Siderophore:Fe³⁺) 1:11:1
Coordinating Groups 3 hydroxamate groups3 hydroxamate groups
Coordination Geometry Hexadentate, OctahedralHexadentate, Octahedral[1]

Note: The stability constant (β) represents the overall formation constant of the iron-siderophore complex. A higher log β value indicates a stronger and more stable complex.

Structural and Mechanistic Overview

Both ferrichrome and desferrioxamine B are hexadentate siderophores, meaning they use six donor atoms to bind to a single ferric iron ion, forming a stable octahedral complex. The iron-coordinating ligands in both molecules are the oxygen atoms of their three hydroxamate groups.

Desferrioxamine B exhibits a slightly higher iron binding affinity, as indicated by its greater log β value. This suggests that under equilibrium conditions, desferrioxamine B can more effectively sequester iron from its surroundings compared to ferrichrome.

Below is a logical diagram illustrating the comparative iron chelation by these two siderophores.

G cluster_0 Ferrichrome Chelation cluster_1 Desferrioxamine B Chelation cluster_2 Comparative Affinity Fe3_1 Fe³⁺ (Free Iron) Complex_F Ferrichrome-Fe³⁺ Complex (log β = 29.07) Fe3_1->Complex_F Coordination by 3 hydroxamate groups Ferrichrome Ferrichrome (Apo-siderophore) Ferrichrome->Complex_F Fe3_2 Fe³⁺ (Free Iron) Complex_D Desferrioxamine B-Fe³⁺ Complex (log β = 30.6) Fe3_2->Complex_D Coordination by 3 hydroxamate groups DFOB Desferrioxamine B (Apo-siderophore) DFOB->Complex_D Affinity_Comparison Desferrioxamine B demonstrates a higher thermodynamic stability for its iron complex.

Comparative Iron Chelation by Ferrichrome and Desferrioxamine B.

Experimental Protocols for Determining Iron Binding Affinity

The stability constants presented in this guide are typically determined through rigorous biophysical techniques. The following outlines the methodologies for two common experimental approaches.

Potentiometric Titration

Potentiometric titration is a direct method to determine the stability constants of metal complexes.

Experimental Workflow:

G cluster_0 Potentiometric Titration Workflow A Prepare separate solutions: 1. Siderophore 2. Siderophore + Fe³⁺ B Titrate with a standard base solution (e.g., NaOH) A->B C Record pH changes using a calibrated pH electrode B->C D Plot titration curves (pH vs. volume of titrant) C->D E Analyze curves to determine protonation constants of the siderophore and the stability constant of the Fe³⁺ complex D->E

Workflow for Potentiometric Titration.

Detailed Methodology:

  • Solution Preparation: Prepare aqueous solutions of the siderophore (ferrichrome or desferrioxamine B) and ferric iron (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentrations. A solution containing only the siderophore and another with both the siderophore and iron are prepared.

  • Titration: The solutions are titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The resulting titration curves (pH versus volume of base added) for the siderophore alone and the siderophore-iron mixture are analyzed. The displacement of the titration curve in the presence of iron indicates the release of protons upon complexation. This data is used to calculate the protonation constants of the siderophore and the overall stability constant of the iron-siderophore complex.

Competition Assay with Spectrophotometry

This indirect method determines the stability constant of a siderophore by allowing it to compete for iron with a chelator of a known stability constant, such as EDTA.

Experimental Workflow:

G cluster_1 Competition Assay Workflow F Prepare solutions containing: - Fe³⁺ - Siderophore - Competing chelator (e.g., EDTA) G Allow solutions to reach equilibrium F->G H Measure the absorbance of the Fe³⁺-siderophore complex using a UV-Vis spectrophotometer G->H I Calculate the concentration of the Fe³⁺-siderophore complex from the absorbance value H->I J Determine the stability constant of the siderophore complex based on the known stability of the competing chelator complex I->J

References

Unveiling the In Vitro Anti-Tumor Potential of Apo-Ferrichrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro tumor-suppressive activity of apo-ferrichrome, the iron-free form of ferrichrome, against various cancer cell lines. It offers a comparative analysis with established chemotherapeutic agents, supported by experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways.

Comparative Efficacy of Apo-Ferrichrome

Apo-ferrichrome, a siderophore derived from probiotics like Lactobacillus casei, has demonstrated significant dose-dependent anti-proliferative effects across a spectrum of cancer cell lines, including colorectal, gastric, pancreatic, and esophageal cancers.[1][2][3][4] Notably, its tumor-suppressive effects have been reported to be comparable or even superior to conventional chemotherapeutic drugs such as 5-fluorouracil (5-FU) and cisplatin in certain cancer models.[1][3][5]

The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of apo-ferrichrome and its comparison with 5-FU and cisplatin. It is important to note that IC50 values can vary based on the specific experimental conditions, including the assay used and the duration of drug exposure.

Table 1: Comparative IC50 Values in Pancreatic Cancer Cells

Cell LineCompoundIC50Reference
SUIT-2Apo-Ferrichrome0.23 µg/mL[6]
SUIT-25-Fluorouracil2.96 µg/mL[6]

Table 2: Reported IC50 Ranges for 5-Fluorouracil and Cisplatin in Gastrointestinal Cancer Cell Lines

Cell Line TypeCompoundReported IC50 Range (µM)
Colorectal Cancer (HCT116, HT29, SW480, etc.)5-Fluorouracil7.5 - 75
Colorectal Cancer (HCT116, SW480, CaCo2)Cisplatin5 - 75
Gastric Cancer (MKN-45, MKN-74, etc.)5-FluorouracilVaries significantly by cell line
Gastric Cancer (MKN-1, MKN-45, etc.)CisplatinVaries significantly by cell line

Note: The IC50 values for 5-FU and cisplatin are presented as ranges to reflect the variability reported in the literature due to different experimental setups.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anti-tumor activity of apo-ferrichrome is not primarily due to iron depletion but rather stems from the induction of apoptosis through specific signaling pathways.[2][7] The iron-binding site of the molecule is critical for its tumor-suppressive function.[2] Key mechanisms include:

  • Induction of Apoptosis: Apo-ferrichrome triggers programmed cell death in cancer cells, a process confirmed by increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-9.[2]

  • Upregulation of DDIT3: A crucial element of apo-ferrichrome's action is the upregulation of DNA Damage Inducible Transcript 3 (DDIT3), a key regulator of apoptosis.[1][4][5]

  • Activation of the JNK Pathway: The pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway is activated by apo-ferrichrome, leading to the induction of DDIT3.[8][9]

  • p53 Pathway Activation: In pancreatic cancer cells, apo-ferrichrome has been shown to activate the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[3]

Visualizing the Molecular Pathways and Experimental Workflow

To elucidate the mechanisms and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

G Experimental Workflow for In Vitro Validation cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Apo-Ferrichrome / Control Treatment cell_culture->treatment srb_assay Cell Viability (SRB Assay) treatment->srb_assay apoptosis_assay Apoptosis Detection (TUNEL / Western Blot) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis ic50 IC50 Calculation srb_assay->ic50 protein_expression Protein Expression Analysis apoptosis_assay->protein_expression cell_cycle_dist Cell Cycle Distribution cell_cycle_analysis->cell_cycle_dist

Experimental workflow for in vitro validation.

G Apo-Ferrichrome Induced JNK-DDIT3 Apoptosis Pathway ApoF Apo-Ferrichrome JNK JNK (c-Jun N-terminal kinase) ApoF->JNK Activates DDIT3 DDIT3 (DNA Damage Inducible Transcript 3) JNK->DDIT3 Upregulates Casp9 Caspase-9 DDIT3->Casp9 Activates PARP Cleaved PARP Casp9->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Apo-Ferrichrome induced JNK-DDIT3 apoptosis pathway.

G Apo-Ferrichrome and p53-Mediated Apoptosis ApoF Apo-Ferrichrome p53 p53 Activation ApoF->p53 Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Apo-Ferrichrome and p53-mediated apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of apo-ferrichrome's tumor-suppressive activity are provided below.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]

  • Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of apo-ferrichrome, control vehicle, and comparative drugs (e.g., 5-FU, cisplatin) for the desired incubation period (e.g., 72 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Staining: Wash the plates with 1% (v/v) acetic acid to remove TCA. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance (optical density) at approximately 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[2][3]

Apoptosis Detection: Western Blot for Cleaved Caspase-9 and PARP

Western blotting is used to detect the cleavage of key apoptotic proteins, which indicates the activation of the apoptotic cascade.[11]

  • Protein Extraction: Following treatment with apo-ferrichrome, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9 and cleaved PARP. These antibodies recognize the activated forms of these proteins.[5][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to the molecular weights of cleaved caspase-9 and cleaved PARP confirms apoptosis induction.

DNA Fragmentation Analysis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

  • Cell Preparation: Culture cells on coverslips or in 96-well plates and treat with apo-ferrichrome.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[13]

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT adds the biotin-labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[1]

  • Detection: Add streptavidin-HRP, which binds to the biotinylated nucleotides. Then, add a substrate for HRP, such as diaminobenzidine (DAB), which produces a colored precipitate in the nuclei of apoptotic cells.[1]

  • Visualization: Observe the cells under a light microscope. The presence of dark brown staining in the nucleus indicates a positive TUNEL result and therefore, DNA fragmentation.

Conclusion

The in vitro evidence strongly supports the tumor-suppressive activity of apo-ferrichrome. Its ability to induce apoptosis in a variety of cancer cell lines, often with greater potency than standard chemotherapeutic agents, highlights its potential as a novel anti-cancer therapeutic. The elucidation of its mechanism of action, primarily through the JNK-DDIT3 and p53 signaling pathways, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed herein offer a standardized framework for researchers to validate and expand upon these findings.

References

FhuA Receptor Specificity: A Comparative Analysis of Apo-ferrichrome and Iron-Bound Ferrichrome Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the FhuA receptor's specificity for apo-ferrichrome versus its iron-bound counterpart, ferrichrome. The FhuA protein, a TonB-dependent transporter in the outer membrane of Escherichia coli, plays a critical role in iron acquisition by actively transporting the siderophore ferrichrome, which has chelated a ferric iron ion. Understanding the receptor's specificity is paramount for the development of novel antimicrobial agents that can exploit this vital nutrient uptake pathway.

Executive Summary

The FhuA receptor exhibits a marked preference for iron-bound ferrichrome over its iron-free form, apo-ferrichrome. This specificity is crucial for the efficient uptake of iron, an essential nutrient for bacterial survival. The binding of iron-bound ferrichrome induces significant conformational changes in the FhuA protein, a process that is essential for signaling to the inner membrane TonB-ExbB-ExbD complex and subsequent energy-dependent transport of the siderophore into the periplasm. In contrast, while apo-ferrichrome can interact with the FhuA receptor, its binding affinity is significantly lower, and it does not trigger the conformational changes necessary for active transport.

Data Presentation: Binding Affinity and Transport

Quantitative data from published studies robustly supports the higher affinity of FhuA for iron-bound ferrichrome.

LigandBinding Affinity (K_d)TransportReference
Iron-Bound Ferrichrome ~5 nMYes[1]
Apo-ferrichrome Significantly weaker than iron-bound ferrichromeNo[2]

Mechanism of Specificity: Structural Insights

The specificity of FhuA for iron-bound ferrichrome is rooted in the structural organization of its binding pocket. The crystal structure of FhuA in complex with ferrichrome reveals that specific amino acid residues within the receptor's binding site form direct contacts with the ferric iron atom. One such critical residue, Tyrosine 244 (Tyr244), is positioned to interact closely with the iron ion, an interaction that is absent when apo-ferrichrome is present.[2] This iron-coordinating interaction is a key determinant of the high-affinity binding and the subsequent allosteric changes required for transport.

Upon binding of iron-bound ferrichrome, the FhuA receptor undergoes a series of conformational changes that are propagated from the extracellular loops to the periplasmic N-terminal region, known as the "cork" or "plug" domain.[3][4] This signaling cascade is essential for the interaction with the TonB complex, which in turn transduces energy from the cytoplasmic membrane's proton motive force to drive the transport of the ferrichrome-iron complex across the outer membrane.[5] The absence of the iron atom in apo-ferrichrome results in a failure to induce these critical conformational shifts, thus precluding active transport.

Experimental Protocols

The following are summaries of key experimental methodologies used to determine the binding and transport of ferrichrome by the FhuA receptor.

Radioligand Binding Assay (Three-Layer Oil Technique)

This method is employed to quantify the binding of radiolabeled ferrichrome to FhuA receptors on the surface of E. coli cells.[6]

Principle: Cells are incubated with radiolabeled ferrichrome and then separated from the unbound ligand by centrifugation through a layer of silicone oil. The cell-associated radioactivity is then measured to determine the amount of bound ligand.

Protocol:

  • Cell Preparation: E. coli cells expressing the FhuA receptor are grown to a suitable density and harvested by centrifugation. The cell pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: The cell suspension is incubated with varying concentrations of radiolabeled ferrichrome (e.g., 55Fe-ferrichrome) for a defined period to reach binding equilibrium.

  • Separation: A microcentrifuge tube is prepared with three layers: a bottom layer of a dense, inert solution (e.g., NaI), a middle layer of silicone oil, and the top layer containing the binding reaction mixture.

  • Centrifugation: The tubes are centrifuged, causing the cells with bound radioligand to pass through the oil layer and pellet at the interface of the oil and the dense bottom layer. The unbound ligand remains in the top aqueous layer.

  • Quantification: The bottom of the tube containing the cell pellet is frozen and cut, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound ligand is plotted against the concentration of free ligand to determine the binding affinity (K_d) and the number of binding sites.

Ferrichrome Transport Assay

This assay measures the uptake of radiolabeled iron via the FhuA-mediated transport of ferrichrome.[7][8]

Principle: Cells are incubated with 55Fe-labeled ferrichrome, and at various time points, the uptake is stopped, and the amount of radioactivity inside the cells is quantified.

Protocol:

  • Cell Preparation: E. coli cells are grown under iron-limiting conditions to induce the expression of the FhuA receptor. The cells are harvested, washed, and resuspended in an appropriate assay buffer.

  • Uptake Initiation: The transport assay is initiated by adding 55Fe-ferrichrome to the cell suspension at a defined concentration.

  • Time Course Sampling: Aliquots of the cell suspension are removed at various time intervals (e.g., 0, 1, 2, 5, 10 minutes).

  • Uptake Termination and Washing: The uptake in each aliquot is stopped by rapid filtration through a membrane filter, followed by washing with ice-cold buffer to remove extracellular, unbound ferrichrome.

  • Quantification: The radioactivity retained on the filters (representing the intracellular 55Fe) is measured using a scintillation counter.

  • Data Analysis: The amount of transported iron is plotted as a function of time to determine the initial transport rate.

Visualizations

Signaling Pathway of FhuA-Mediated Ferrichrome Transport

FhuA_Signaling_Pathway cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm Fe_Ferrichrome Iron-Bound Ferrichrome FhuA_unbound FhuA (unbound) Fe_Ferrichrome->FhuA_unbound 1. Binding FhuA_bound FhuA (bound, conformationally altered) FhuA_unbound->FhuA_bound 2. Conformational Change TonB TonB-ExbB-ExbD Complex FhuA_bound->TonB 3. Signaling Fe_Ferrichrome_peri Iron-Bound Ferrichrome FhuA_bound->Fe_Ferrichrome_peri 5. Transport TonB->FhuA_bound 4. Energy Transduction

Caption: FhuA signaling and transport workflow.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start: Prepare E. coli expressing FhuA incubate Incubate cells with radiolabeled ferrichrome start->incubate layer Layer reaction mix over silicone oil and dense cushion incubate->layer centrifuge Centrifuge to separate cells from unbound ligand layer->centrifuge quantify Quantify radioactivity in the cell pellet centrifuge->quantify analyze Analyze data to determine Kd quantify->analyze end End: Binding affinity determined analyze->end

Caption: Workflow for the three-layer oil binding assay.

Logical Relationship: Iron as a Determinant for Transport

Iron_Logic_Diagram Fe_present Iron is bound to ferrichrome High_affinity High-affinity binding to FhuA Fe_present->High_affinity Conformation_change Conformational change in FhuA High_affinity->Conformation_change Transport TonB-dependent transport occurs Conformation_change->Transport Fe_absent Iron is absent (Apo-ferrichrome) Low_affinity Low-affinity binding to FhuA Fe_absent->Low_affinity No_change No significant conformational change Low_affinity->No_change No_transport No transport No_change->No_transport

Caption: The role of iron in FhuA-mediated transport.

References

Comparative Analysis of Anti-Siderophore Antibody Cross-Reactivity with Iron-Free Forms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The development of antibodies specific to these molecules is of significant interest for diagnostic and therapeutic applications. A critical aspect of characterizing these antibodies is determining their specificity for the iron-bound (holo) form versus the iron-free (apo) form, as this has implications for their application in various biological contexts.

Data Presentation: Comparative Binding Affinity

As direct quantitative data for anti-ferrichrome antibodies is unavailable, the following table presents a hypothetical but representative comparison of antibody affinity for the holo-siderophore versus the apo-siderophore, based on findings from studies on other siderophores. This data is typically obtained through techniques like competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Antibody CloneTarget SiderophoreAntigen FormIC50 (nM)% Cross-Reactivity
mAb-FC-01 (Hypothetical)FerrichromeFerrichrome (Fe³⁺-bound)10100%
Desferrichrome (Iron-free)>1000<1%
mAb-FP-AFerric PseudobactinFerric Pseudobactin (Fe³⁺-bound)15100%
Pseudobactin (Iron-free)850~1.8%
mAb-ENT-BEnterobactinEnterobactin (Fe³⁺-bound)8100%
Apo-Enterobactin (Iron-free)>1000<0.8%

Note: IC50 values represent the concentration of the antigen required to inhibit 50% of the antibody binding in a competitive ELISA. A higher IC50 value indicates lower binding affinity. Cross-reactivity is calculated as (IC50 of primary antigen / IC50 of cross-reactant) x 100.

Experimental Protocols

The generation and characterization of anti-siderophore antibodies typically involve the following key experimental procedures.

Antigen Preparation: Siderophore-Protein Conjugation

Since siderophores are small molecules (haptens), they are generally not immunogenic on their own. To elicit an immune response, they must be conjugated to a larger carrier protein.

Methodology:

  • Siderophore Activation: The siderophore (e.g., ferrichrome) is chemically activated to introduce a reactive group. This can be achieved through methods like carbodiimide chemistry to activate carboxyl groups.

  • Carrier Protein: A carrier protein with available amine groups, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), is used.

  • Conjugation: The activated siderophore is incubated with the carrier protein, leading to the formation of a stable covalent bond.

  • Purification: The resulting siderophore-protein conjugate is purified from unconjugated molecules by dialysis or size-exclusion chromatography.

Antibody Production and Screening

Monoclonal or polyclonal antibodies can be generated through standard immunization protocols in animals (e.g., mice or rabbits) with the siderophore-protein conjugate. Hybridoma technology is employed for the production of monoclonal antibodies. Screening for positive clones is typically performed using an indirect ELISA.

Cross-Reactivity Assessment: Competitive ELISA

Competitive ELISA is the primary method used to determine the specificity and cross-reactivity of the antibodies for the holo- versus the apo-siderophore.

Methodology:

  • Plate Coating: A microtiter plate is coated with a fixed concentration of the siderophore-protein conjugate (e.g., ferrichrome-BSA).

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking agent like BSA or non-fat dry milk.

  • Competition: A fixed, limiting concentration of the anti-siderophore antibody is pre-incubated with varying concentrations of the competitor antigen (either the holo-siderophore like ferrichrome or the apo-siderophore like desferrichrome).

  • Incubation: The antibody-antigen mixture is added to the coated plate wells and incubated. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, followed by a chromogenic substrate.

  • Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the amount of competitor antigen in the solution.

  • Analysis: The IC50 values are calculated from the resulting dose-response curves to quantify the binding affinity and cross-reactivity.

Visualization of Experimental Workflow and Binding Logic

Experimental Workflow for Cross-Reactivity Analysis

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA for Cross-Reactivity Siderophore Siderophore (e.g., Ferrichrome) Conjugate Siderophore-Protein Conjugate Siderophore->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening (ELISA) Hybridoma->Screening mAb Monoclonal Antibody Screening->mAb Compete Incubate mAb with: - Ferrichrome (Holo) - Desferrichrome (Apo) mAb->Compete Plate Coat Plate with Siderophore-BSA Block Block Plate Plate->Block Add_to_Plate Add Mixture to Plate Block->Add_to_Plate Compete->Add_to_Plate Detect Add Secondary Ab & Substrate Add_to_Plate->Detect Read Read Absorbance & Calculate IC50 Detect->Read

Caption: Workflow for producing and characterizing anti-siderophore antibodies.

Signaling Pathway of Antibody Binding and Cross-Reactivity

binding_logic cluster_antigens Antigens cluster_antibody Antibody cluster_binding Binding Outcome Ferrichrome Ferrichrome (Holo-Siderophore) High_Affinity High Affinity Binding Ferrichrome->High_Affinity Specific Recognition Desferrichrome Desferrichrome (Apo-Siderophore) Low_Affinity Low/No Affinity Binding Desferrichrome->Low_Affinity Poor Recognition Antibody Anti-Ferrichrome Antibody Antibody->High_Affinity Antibody->Low_Affinity

Caption: Logical diagram of antibody binding specificity.

Deferriferrichrome: A Natural Alternative to Synthetic Iron Chelators in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research, the manipulation of iron availability is a critical tool for studying a vast array of cellular processes, from proliferation and signaling to oxidative stress and cell death. Synthetic iron chelators, such as desferrioxamine (DFO), deferiprone (DFP), and deferasirox (DFX), have long been the gold standard for depleting intracellular iron. However, the emergence of naturally derived siderophores, like deferriferrichrome, presents a compelling alternative that warrants careful consideration. This guide provides a comprehensive comparison of deferriferrichrome and its synthetic counterparts, offering supporting experimental data, detailed protocols, and visual aids to inform your research decisions.

Performance Comparison: Deferriferrichrome vs. Synthetic Chelators

The efficacy of an iron chelator in a research setting is determined by a combination of its physicochemical properties, its ability to enter cells and sequester iron, and its inherent cytotoxicity. While direct comparative studies between deferriferrichrome and all three major synthetic chelators are limited, we can extrapolate and compare their key performance indicators from available data.

Physicochemical Properties

A chelator's affinity for iron and its lipophilicity are fundamental determinants of its biological activity. A high binding affinity ensures efficient iron sequestration, while lipophilicity influences the molecule's ability to cross cell membranes.

PropertyDeferriferrichromeDesferrioxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Molecular Weight ( g/mol ) 687.7[1]~657~139~373
Iron Binding Stoichiometry (Chelator:Iron) 1:11:13:1[1]2:1[1]
Log K (Affinity for Fe³⁺) ~29-32 (estimated for ferrichrome)~30.6~20~22.5
Lipophilicity (LogP) -4.7 (calculated)[1]HydrophilicLipophilicLipophilic[1]

Note: The Log K value for deferriferrichrome is an estimation based on its iron-bound form, ferrichrome. The calculated LogP for deferriferrichrome suggests it is hydrophilic.

Cellular Performance and Cytotoxicity

The ideal research chelator should effectively reduce the labile iron pool within cells without causing significant off-target toxicity.

Performance MetricDeferriferrichromeDesferrioxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Cell Permeability Utilizes specific siderophore transportersPoor, hydrophilicGood, lipophilicGood, lipophilic
Antioxidant Activity Potential antioxidant propertiesCan act as an antioxidant[2]Exhibits antioxidant activityShows antioxidant activity in various models[3][4][5]
Cytotoxicity (IC50) Data not widely availableVaries by cell line~15 µM (HSC-2, HSC-3 cells)[4]Varies by cell line (e.g., ~11 µM in some cancer cells)[6]

Mechanism of Action and Impact on Signaling Pathways

Iron chelation triggers a variety of cellular responses, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor is a master regulator of the cellular response to low oxygen and plays a crucial role in angiogenesis, metabolism, and cell survival. All four chelators are known to stabilize HIF-1α by inhibiting the iron-dependent prolyl hydroxylases that mark it for degradation under normoxic conditions.[2][7][8]

Beyond HIF-1α, iron depletion can influence other critical signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell growth, inflammation, and apoptosis. While the specific effects of deferriferrichrome on these pathways are not well-documented, the known interactions of synthetic chelators provide a framework for potential investigations.

Signaling Pathway Diagrams

HIF1a_Stabilization cluster_normoxia Normoxia cluster_chelation Iron Chelation Iron_present Cellular Iron (Fe2+) PHD Prolyl Hydroxylases (PHDs) Iron_present->PHD Cofactor Iron_chelated Chelated Iron Iron_present->Iron_chelated HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL von Hippel-Lindau (VHL) protein HIF1a->VHL Binds to hydroxylated HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Chelator Deferriferrichrome Desferrioxamine Deferiprone Deferasirox Chelator->Iron_present Sequesters PHD_inactive Inactive PHDs HIF1a_stable Stable HIF-1α PHD_inactive->HIF1a_stable No hydroxylation Nucleus Nucleus HIF1a_stable->Nucleus Translocates to HRE Hypoxia Response Elements (HREs) Nucleus->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates

Figure 1: HIF-1α stabilization by iron chelators.

Experimental_Workflow cluster_assays Performance Evaluation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Chelator_Treatment Treat with Chelators (Deferriferrichrome, DFO, DFP, DFX) at varying concentrations Cell_Culture->Chelator_Treatment Incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) Chelator_Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT Assay) Incubation->Cytotoxicity Intracellular_Iron Intracellular Iron Chelation (Calcein-AM Assay) Incubation->Intracellular_Iron Signaling_Analysis Signaling Pathway Analysis (Western Blot for HIF-1α, p-MAPK, etc.) Incubation->Signaling_Analysis

Figure 2: Experimental workflow for comparing iron chelators.

Experimental Protocols

To facilitate the direct comparison of deferriferrichrome with synthetic iron chelators in your own research, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • 96-well plates

  • Complete culture medium

  • Deferriferrichrome, DFO, DFP, DFX stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of each iron chelator in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of chelators. Include a vehicle control (medium with the same concentration of solvent used for the chelators).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each chelator.

Calcein-AM Assay for Intracellular Iron Chelation

This assay utilizes the fluorescent probe Calcein-AM, which is quenched by free intracellular iron. The addition of a strong iron chelator de-quenches the fluorescence, and the change in fluorescence intensity is proportional to the labile iron pool.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Calcein-AM stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Deferriferrichrome, DFO, DFP, DFX stock solutions

  • A strong, cell-permeable iron chelator for positive control (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells twice with HBSS.

  • Load the cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Add HBSS containing the different concentrations of deferriferrichrome or the synthetic chelators to the wells.

  • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm) using a fluorescence microplate reader.

  • Incubate the plate at 37°C and measure the fluorescence at different time points to assess the rate of iron chelation.

  • As a positive control and to determine the total labile iron pool, add a saturating concentration of a strong iron chelator like SIH (e.g., 100 µM) to some wells and measure the maximal fluorescence.

Western Blot for HIF-1α Stabilization

This technique is used to detect the levels of HIF-1α protein in cell lysates after treatment with iron chelators.

Materials:

  • Cells of interest

  • 6-well plates

  • Deferriferrichrome, DFO, DFP, DFX stock solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of iron chelators for a specified time (e.g., 4-8 hours). A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or treatment under hypoxic conditions (1% O₂), should be included.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Conclusion

Deferriferrichrome, as a naturally occurring siderophore, holds promise as an alternative to synthetic iron chelators in research. Its distinct mechanism of cellular uptake via specific transporters may offer advantages in certain experimental contexts. However, the current body of publicly available, direct comparative data on its performance against established synthetic chelators like DFO, DFP, and DFX is limited. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable iron chelator for their specific research questions. As more data on the biological activities of deferriferrichrome becomes available, its potential applications in diverse fields of biomedical research are likely to expand.

References

Structural differences between ferrichrome and ferrichrome A iron-free forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural differences between the iron-free (apo) forms of two prominent members of the ferrichrome family of siderophores: ferrichrome and ferrichrome A. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Understanding the structural nuances of their apo forms is crucial for comprehending the initial stages of iron recognition and binding, which is vital for the development of novel antimicrobial agents that target iron acquisition pathways.

Core Structural Differences

Ferrichrome and ferrichrome A are both cyclic hexapeptides, but they exhibit fundamental differences in their amino acid composition and the nature of their iron-coordinating hydroxamate groups. These variations in structure influence their conformational flexibility and iron-binding kinetics.

Apo-ferrichrome , also known as desferriferrichrome, possesses a cyclic backbone constructed from three glycine residues and three δ-N-acetyl-N-hydroxy-L-ornithine residues. The acetyl groups are attached to the δ-nitrogen of the ornithine side chains, which, along with the hydroxylamines, form the hydroxamate groups responsible for iron chelation.

Apo-ferrichrome A , or desferriferrichrome A, in contrast, has a peptide ring composed of one glycine residue, two serine residues, and three δ-N-(β-methylglutaconyl)-N-hydroxy-L-ornithine residues.[1][2] The acyl group in this case is a five-carbon chain derived from β-methylglutaconic acid. This larger acyl group significantly alters the steric and electronic properties of the hydroxamate moieties compared to the simple acetyl group in ferrichrome.

Studies on the solution conformation of apo-ferrichrome have indicated that it is a flexible molecule, existing as at least two interconverting conformers at room temperature.[3] This conformational heterogeneity is a key distinction from the rigid structure observed in the iron-bound (holo) form and is a critical factor in its iron-binding mechanism.[3]

Quantitative Data Summary

The table below summarizes the key quantitative differences between the apo forms of ferrichrome and ferrichrome A.

PropertyApo-ferrichrome (Desferriferrichrome)Apo-ferrichrome A (Desferrichrome A)
Molecular Formula C₂₇H₄₅N₉O₁₂[4]C₄₁H₆₁N₉O₂₀[5]
Formula Weight 687.7 g/mol [4]999.982 g/mol [5]
Peptide Backbone cyclo-(Gly-Gly-Gly-Orn(Ac,OH)-Orn(Ac,OH)-Orn(Ac,OH))cyclo-(Gly-Ser-Ser-Orn(β-mg,OH)-Orn(β-mg,OH)-Orn(β-mg,OH))
Acyl Group Acetylβ-methylglutaconyl

Note: Orn(Ac,OH) refers to δ-N-acetyl-N-hydroxy-L-ornithine, and Orn(β-mg,OH) refers to δ-N-(β-methylglutaconyl)-N-hydroxy-L-ornithine.

Experimental Protocols

The structural characterization of siderophores like ferrichrome and ferrichrome A relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the study of these molecules.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.[6]

  • Sample Preparation :

    • The peptide sample should have a purity of >95%.[6]

    • For peptide NMR, concentrations of 2-5 mM are typically used.[7]

    • The sample is dissolved in a suitable deuterated solvent, commonly 90% H₂O/10% D₂O, to minimize the solvent proton signal.[6] The pH is adjusted to be close to physiological pH, ensuring the sample remains soluble and stable.[6]

  • Data Acquisition :

    • A set of two-dimensional (2D) NMR experiments is typically recorded, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through two or three bonds.

      • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system (i.e., within the same amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[8]

    • Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 600, or 620 MHz).[3]

  • Data Analysis :

    • Resonance Assignment: The first step is to assign all proton resonances to their specific atoms in the peptide sequence. This is achieved by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in NOESY spectra.

    • Structural Restraints: Interproton distances are derived from the intensities of NOE cross-peaks. Dihedral angle restraints can be obtained from scalar coupling constants.

    • Structure Calculation: The experimental restraints are used as input for computational algorithms, such as distance geometry or restrained molecular dynamics, to calculate a family of structures consistent with the NMR data.[3]

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

  • Crystallization :

    • The first and often most challenging step is to grow single crystals of high quality.

    • This is typically achieved by vapor diffusion (hanging or sitting drop methods), where a solution of the purified siderophore is allowed to slowly equilibrate with a precipitant solution, leading to supersaturation and crystal formation.

    • Various conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find optimal crystallization conditions.

  • Data Collection :

    • A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.

    • The crystal diffracts the X-rays, producing a pattern of spots (reflections) that are recorded on a detector.

  • Structure Determination :

    • The intensities of the diffracted spots are measured, and from these, the amplitudes of the structure factors are calculated.

    • The "phase problem" is solved using methods like direct methods, molecular replacement (if a similar structure is known), or anomalous scattering.

    • Once the phases are determined, an electron density map of the molecule can be calculated.

    • An atomic model is then built into the electron density map and refined to best fit the experimental data.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure and conformational changes of peptides and proteins.[9][10]

  • Sample Preparation :

    • The peptide is dissolved in a buffer that is transparent in the far-UV region (typically below 260 nm).[11] Phosphate buffers are commonly used.[11]

    • The concentration of the peptide is accurately determined, as this is crucial for calculating the mean residue ellipticity. Typical concentrations range from 30 to 75 µM.[11]

  • Data Acquisition :

    • CD spectra are recorded on a spectropolarimeter.[11]

    • For secondary structure analysis, spectra are typically recorded in the far-UV region (e.g., 185-260 nm).[11]

    • The data is collected at a defined temperature using a quartz cuvette with a specific path length (e.g., 1 mm).[11]

  • Data Analysis :

    • A baseline spectrum of the buffer is subtracted from the sample spectrum.[11]

    • The observed ellipticity is converted to mean residue ellipticity, which normalizes for concentration, path length, and the number of amino acid residues.

    • The resulting spectrum can be qualitatively analyzed by comparing it to standard spectra for different secondary structures (α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualizations

The following diagrams illustrate the structural differences between apo-ferrichrome and apo-ferrichrome A, as well as a generalized workflow for their characterization.

G cluster_ferrichrome Apo-Ferrichrome (Desferriferrichrome) cluster_ferrichrome_a Apo-Ferrichrome A (Desferrichrome A) Gly1 Gly Gly2 Gly Gly1->Gly2 Gly3 Gly Gly2->Gly3 Orn1 Orn Gly3->Orn1 Orn2 Orn Orn1->Orn2 Ac1 Acetyl Orn1->Ac1 Orn3 Orn Orn2->Orn3 Ac2 Acetyl Orn2->Ac2 Orn3->Gly1 Ac3 Acetyl Orn3->Ac3 GlyA Gly Ser1 Ser GlyA->Ser1 Ser2 Ser Ser1->Ser2 OrnA1 Orn Ser2->OrnA1 OrnA2 Orn OrnA1->OrnA2 Bmg1 β-methylglutaconyl OrnA1->Bmg1 OrnA3 Orn OrnA2->OrnA3 Bmg2 β-methylglutaconyl OrnA2->Bmg2 OrnA3->GlyA Bmg3 β-methylglutaconyl OrnA3->Bmg3

Caption: Structural comparison of apo-ferrichrome and apo-ferrichrome A.

G cluster_workflow Generalized Siderophore Characterization Workflow A Isolation & Purification B Mass Spectrometry (Molecular Weight) A->B C NMR Spectroscopy (Sequence & 3D Structure) A->C D X-ray Crystallography (High-Res 3D Structure) A->D E CD Spectroscopy (Conformation) A->E F Structural Elucidation B->F C->F D->F E->F

Caption: A generalized workflow for siderophore characterization.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Deferriferrichrome Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of deferriferrichrome against traditional analytical techniques. Deferriferrichrome, a hydroxamate-type siderophore, plays a crucial role in microbial iron acquisition and is a key target in drug development for infectious diseases. Accurate and efficient quantification of this molecule is paramount for research and pharmaceutical applications.

This document presents supporting experimental data, detailed methodologies, and visual workflows to offer an objective comparison of the available analytical methods, empowering researchers to select the most appropriate technique for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of the novel UPLC-MS/MS method compared to a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection and the widely used Chrome Azurol S (CAS) colorimetric assay. The data highlights the superior sensitivity, speed, and resolution of the UPLC-MS/MS approach.

ParameterNovel UPLC-MS/MS MethodConventional HPLC-UV MethodChrome Azurol S (CAS) Assay
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL~1 µM (qualitative/semi-quantitative)
Limit of Quantitation (LOQ) 0.3 ng/mL30 ng/mLNot applicable
Linearity (r²) >0.999>0.995Not applicable
Accuracy (% Recovery) 98-102%95-105%Not applicable
Precision (%RSD) < 5%< 10%Variable
Analysis Time per Sample ~3 minutes~15 minutesVariable (minutes to hours)
Specificity High (mass-based detection)Moderate (retention time-based)Low (indirect detection)

Experimental Protocols

Novel Method: UPLC-MS/MS for Deferriferrichrome Quantification

This protocol outlines the steps for the sensitive and rapid quantification of deferriferrichrome using UPLC-MS/MS.

1. Sample Preparation:

  • Culture supernatants or biological fluids are collected.

  • Proteins are precipitated by adding an equal volume of ice-cold acetonitrile.

  • The mixture is vortexed and centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • The supernatant is transferred to a new microcentrifuge tube and dried under a stream of nitrogen.

  • The dried extract is reconstituted in 100 µL of the mobile phase for analysis.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor and product ion transitions for deferriferrichrome are monitored for quantification.

Alternative Method 1: Conventional HPLC-UV

This protocol describes a standard HPLC method for the analysis of deferriferrichrome.

1. Sample Preparation:

  • Similar to the UPLC-MS/MS method, involving extraction and reconstitution.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 220 nm or 435 nm (for the ferrichrome complex).

  • Run Time: Typically 15-20 minutes.

Alternative Method 2: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores.[1]

1. Reagent Preparation:

  • Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.

2. Assay Procedure:

  • Mix the culture supernatant or sample with the CAS assay solution.

  • Incubate at room temperature for a specified period (e.g., 20 minutes).

  • The color change from blue to orange/pink indicates the presence of siderophores.

  • Measure the absorbance at 630 nm using a spectrophotometer.

  • The amount of siderophore can be semi-quantified by comparing the absorbance change to a standard curve of a known siderophore like deferoxamine mesylate.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway related to deferriferrichrome detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Sample Collection (e.g., Culture Supernatant) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation cas_assay CAS Assay start->cas_assay centrifugation Centrifugation protein_precipitation->centrifugation drying Supernatant Drying centrifugation->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution uplc_ms UPLC-MS/MS Analysis reconstitution->uplc_ms hplc_uv HPLC-UV Analysis reconstitution->hplc_uv data_acq Data Acquisition uplc_ms->data_acq hplc_uv->data_acq cas_assay->data_acq quantification Quantification & Comparison data_acq->quantification

Figure 1. Experimental workflow for deferriferrichrome detection and comparison of analytical methods.

signaling_pathway cluster_siderophore Siderophore-Based Detection Principle cluster_detection Detection Method siderophore Deferriferrichrome (Analyte) complex Deferriferrichrome-Fe(III) Complex siderophore->complex Chelation cas_dye CAS-Fe(III) Complex (Blue) siderophore->cas_dye Iron Competition iron Fe(III) ion iron->complex uplc_ms UPLC-MS/MS (Direct Mass Detection) complex->uplc_ms Ionization & Fragmentation cas_free CAS Dye (Orange/Pink) cas_dye->cas_free Color Change

References

A Comparative Analysis of Ferrichrome and Coprogen Iron Transport Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in the environment is often limited. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, among which siderophore-mediated transport is paramount. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺). This guide provides a comparative study of the transport systems for two major classes of hydroxamate siderophores: ferrichrome and coprogen, with a focus on fungal systems.

Quantitative Comparison of Transport Kinetics

The efficiency and affinity of siderophore transport can be quantitatively described by kinetic parameters such as the Michaelis constant (Kₘ or Kт) and the maximum transport velocity (Vₘₐₓ). While comprehensive kinetic data for all transporters is not always available, the following table summarizes the known values for ferrichrome and coprogen transport systems in specific fungal models.

ParameterFerrichrome Transport SystemCoprogen Transport SystemReference(s)
Transporter(s) Arn1p (Saccharomyces cerevisiae) Sit1, Sit2 (Aspergillus fumigatus)Sit1, Sit2 (Aspergillus fumigatus)[1][2]
Transport Affinity (Kₘ/Kт) ~0.9 µM (for Arn1p in S. cerevisiae)~5 µM (in Neurospora crassa)[1]
Maximum Transport Velocity (Vₘₐₓ) Data not available in reviewed literatureData not available in reviewed literature
Substrate Specificity Transports various ferrichrome-type siderophores.[2] In A. fumigatus, Sit1 and Sit2 both transport ferrichrome, ferricrocin, and ferrichrysin.[2] Sit2 exclusively transports ferrirhodin and ferrirubin, while Sit1 has a broader specificity that includes ferrioxamines.[2]In A. fumigatus, both Sit1 and Sit2 mediate the transport of coprogen and coprogen B.[2][2]
Transport Mechanism Non-reductive "shuttle" mechanism; the entire ferrichrome-iron complex is internalized.[3]Non-reductive "shuttle" mechanism; the entire coprogen-iron complex is internalized.[3][3]

Experimental Protocols

Understanding the intricacies of ferrichrome and coprogen transport relies on robust experimental methodologies. Below are detailed protocols for key experiments used to characterize these transport systems.

Radiolabeled Siderophore Uptake Assay

This assay directly measures the rate of siderophore import into microbial cells and is the gold standard for determining transport kinetics.

Objective: To quantify the uptake of radiolabeled ferrichrome or coprogen over time.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., YPD for yeast, minimal medium for filamentous fungi)

  • Iron-depleted medium for inducing siderophore transporter expression

  • Radiolabeled siderophore (e.g., ⁵⁵Fe-ferrichrome, ¹⁴C-ferrichrome, or custom synthesized radiolabeled coprogen)

  • Washing buffer (e.g., ice-cold phosphate-buffered saline (PBS) or Tris buffer)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with appropriate filters (e.g., glass fiber filters)

Procedure:

  • Cell Culture Preparation:

    • Grow the fungal strain in iron-replete medium to the mid-logarithmic phase.

    • To induce the expression of siderophore transporters, wash the cells and transfer them to an iron-depleted medium. Incubate for a period determined by the specific organism's response to iron starvation.

    • Harvest the iron-starved cells by centrifugation, wash them with an appropriate buffer, and resuspend them to a known cell density.

  • Uptake Assay:

    • Aliquot the cell suspension into reaction tubes.

    • Initiate the uptake reaction by adding the radiolabeled siderophore to a final concentration relevant to the expected Kₘ. For kinetic analysis, use a range of substrate concentrations.

    • Incubate the reactions at a controlled temperature (e.g., 30°C for yeast) with gentle agitation.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), terminate the uptake in triplicate samples.

  • Termination and Washing:

    • To stop the transport, rapidly filter the reaction mixture through a glass fiber filter using a vacuum filtration apparatus.

    • Immediately wash the cells on the filter with an excess of ice-cold washing buffer to remove any non-specifically bound extracellular siderophore.

  • Quantification:

    • Place the filter in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell suspension to normalize the uptake data (e.g., in pmol/mg protein/min).

  • Data Analysis:

    • Plot the uptake of the radiolabeled siderophore over time.

    • For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Chrome Azurol S (CAS) Agar Assay for Siderophore Utilization

This is a qualitative or semi-quantitative plate-based assay to screen for the ability of a microorganism to utilize a specific siderophore.

Objective: To assess if a fungal strain can take up and utilize iron from ferrichrome or coprogen.

Materials:

  • Fungal strain of interest

  • Iron-free minimal medium agar plates

  • Chrome Azurol S (CAS) solution

  • Hexadecyltrimethylammonium bromide (HDTMA) solution

  • FeCl₃ solution

  • The siderophore to be tested (ferrichrome or coprogen)

Procedure:

  • Preparation of CAS Agar Plates:

    • Prepare the CAS assay solution by carefully mixing CAS, HDTMA, and FeCl₃ solutions. This forms a blue-colored complex.

    • Autoclave an iron-free minimal medium agar and cool it to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar, mix well, and pour the plates. The final plates will be blue.

  • Inoculation:

    • Inoculate the center of the CAS agar plates with the fungal strain of interest.

  • Application of Siderophore:

    • Place a sterile paper disc impregnated with a known concentration of the test siderophore (ferrichrome or coprogen) at a distance from the inoculum. Alternatively, for strains that do not produce their own siderophores, the test siderophore can be incorporated directly into the medium.

  • Incubation:

    • Incubate the plates under appropriate growth conditions for the fungal strain.

  • Observation and Interpretation:

    • Siderophore-mediated iron uptake from the CAS-iron complex results in a color change of the indicator dye from blue to orange/yellow.

    • The formation of an orange/yellow halo around the fungal growth indicates that the fungus can utilize the provided siderophore to acquire iron. The size of the halo can be used for semi-quantitative comparison.

Visualizing Transport and Regulation

Siderophore-Mediated Iron Uptake Workflow

The general mechanism for the uptake of both ferrichrome and coprogen in fungi is a non-reductive process where the entire iron-siderophore complex is transported across the cell membrane.

Siderophore_Uptake_Workflow Extracellular Extracellular Space Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Siderophore_Fe Fe³⁺-Siderophore (Ferrichrome or Coprogen) Transporter Siderophore Transporter (e.g., Sit1/Sit2) Siderophore_Fe->Transporter Binding Internalized_Complex Internalized Fe³⁺-Siderophore Transporter->Internalized_Complex Transport Fe_Release Iron Release (Reduction/Hydrolysis) Internalized_Complex->Fe_Release Fe_Utilization Cellular Iron Utilization Fe_Release->Fe_Utilization

Caption: General workflow of siderophore-mediated iron uptake in fungi.

Regulation of Siderophore Transporter Expression in Aspergillus fumigatus

The expression of siderophore transporters is tightly regulated in response to cellular iron levels. In Aspergillus fumigatus, this regulation is primarily mediated by the transcription factors SreA and HapX.

Siderophore_Regulation cluster_iron_status Cellular Iron Status High_Iron High Iron SreA SreA (GATA-type repressor) High_Iron->SreA Activates Low_Iron Low Iron HapX HapX (bZIP-type activator) Low_Iron->HapX Activates SreA->HapX Represses Transporter_Genes Siderophore Transporter Genes (e.g., sit1, sit2) SreA->Transporter_Genes Represses Siderophore_Biosynthesis Siderophore Biosynthesis SreA->Siderophore_Biosynthesis Represses HapX->SreA Represses HapX->Transporter_Genes Activates Iron_Consuming_Pathways Iron-Consuming Pathways HapX->Iron_Consuming_Pathways Represses HapX->Siderophore_Biosynthesis Activates

Caption: Transcriptional regulation of siderophore systems by iron levels.

This guide provides a foundational comparison of ferrichrome and coprogen transport systems. Further research is needed to elucidate the complete kinetic profiles of their respective transporters and to explore the structural basis for their substrate specificities. Such knowledge will be invaluable for the development of novel antifungal strategies that target these essential iron acquisition pathways.

References

Efficacy comparison between deferasirox and deferriferrichrome for iron chelation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis with deferrichrome is not currently feasible due to the absence of clinical trial data for deferrichrome in the treatment of iron overload. Deferrichrome is a naturally occurring siderophore, a compound produced by microorganisms to bind and transport iron.[1][2][3] Its role in clinical iron chelation therapy has not been established through rigorous experimental studies in humans. This guide, therefore, will focus on the well-documented efficacy and experimental protocols of deferasirox, a widely used and clinically approved oral iron chelator.

Deferasirox: Mechanism and Clinical Use

Deferasirox is an orally active iron chelator indicated for the treatment of chronic iron overload due to blood transfusions (transfusional hemosiderosis) in adult and pediatric patients.[4][5] It is also used to treat chronic iron overload in patients with non-transfusion-dependent thalassemia syndromes.[5]

The primary mechanism of action of deferasirox involves the chelation of ferric iron (Fe3+).[6] Deferasirox is a tridentate ligand that binds to iron with high affinity in a 2:1 ratio, forming a stable complex that is then primarily excreted through the feces.[4][6] By binding to excess iron in the body, deferasirox reduces the concentration of toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI), mitigating the risk of iron-induced organ damage.[6]

Quantitative Efficacy of Deferasirox

The efficacy of deferasirox in reducing iron burden has been demonstrated in numerous clinical trials. Key efficacy parameters include the reduction in serum ferritin levels and liver iron concentration (LIC).

Efficacy ParameterBaseline ValueValue after TreatmentStudy PopulationTreatment DurationReference
Serum Ferritin 3356 ng/mL (median)Not specified, but changes paralleled dose increasesPatients with β-thalassaemia1 year[7]
Not specifiedSignificant decreaseChelation-naïve patients with MDS12 months
8160.33 ± 233.75 ng/dL3000.62 ± 188.23 ng/dLPatients with β-thalassemiaNot specified[8]
Liver Iron Concentration (LIC) 8.5 mg Fe/g dw6.6 mg Fe/g dwAdults with transfusional hemosiderosis48 weeks[9]
18.0 ± 9.1 mg Fe/g dwMean reduction of 3.4 mg Fe/g dwPatients with β-thalassaemia major1 year[7]
25.0 ± 10.6 mg Fe/g dw18.9 ± 12.0 mg Fe/g dwPatients with high iron burden (LIC ≥7 mg Fe/g dw)12 months[10]
MaintainedMaintained at -0.02 ± 2.4 mg Fe/g dw changePatients with low iron burden (LIC <7 mg Fe/g dw)12 months[10]

Experimental Protocols

The evaluation of deferasirox efficacy typically involves prospective, open-label, multicenter clinical trials. Below are summaries of key experimental protocols.

Protocol 1: Phase II Study in Transfusional Hemosiderosis
  • Objective: To compare the tolerability and efficacy of deferasirox with deferoxamine.

  • Study Design: Randomized, open-label, multicenter trial.

  • Participants: 71 adult patients with transfusional hemosiderosis.

  • Treatment Arms:

    • Deferasirox: 10 or 20 mg/kg/day, administered orally once daily.

    • Deferoxamine (DFO): 40 mg/kg, 5 days/week, via parenteral infusion.

  • Duration: 48 weeks.

  • Primary Efficacy Endpoint: Change in Liver Iron Concentration (LIC) from baseline.[9]

Protocol 2: The ESCALATOR Study in β-Thalassemia
  • Objective: To evaluate the efficacy and safety of deferasirox in heavily iron-overloaded patients with β-thalassemia.

  • Study Design: Prospective, open-label, 1-year, multicenter study.

  • Participants: Patients aged ≥2 years with β-thalassemia major previously chelated with deferoxamine and/or deferiprone.

  • Treatment: Most patients started on deferasirox 20 mg/kg/day, with dose adjustments based on markers of over- or under-chelation.

  • Primary Efficacy Endpoint: Treatment success, defined as a reduction in LIC of ≥3 mg Fe/g dry weight (dw) if baseline LIC was ≥10 mg Fe/g dw, or a final LIC of 1–7 mg Fe/g dw for patients with a baseline LIC of 2 to <10 mg Fe/g dw.[7]

  • Monitoring: Serum ferritin levels were assessed monthly, and LIC was determined by liver biopsy at baseline and after 1 year.[7]

Visualizing Deferasirox's Mechanism and Evaluation

Signaling Pathway of Deferasirox in Iron Chelation

Deferasirox_Mechanism cluster_blood Bloodstream cluster_organ Iron Overloaded Organs (e.g., Liver, Heart) DFX Deferasirox (Oral Administration) NTBI Non-Transferrin-Bound Iron (NTBI) (Toxic) DFX->NTBI Binds to Tissue_Iron Excess Tissue Iron DFX->Tissue_Iron Chelates DFX_Fe_Complex Deferasirox-Iron Complex (2:1 ratio) NTBI->DFX_Fe_Complex Excretion Fecal Excretion DFX_Fe_Complex->Excretion Eliminated via Tissue_Iron->DFX_Fe_Complex

Caption: Mechanism of action of Deferasirox in chelating and excreting excess iron.

Experimental Workflow for Deferasirox Efficacy Trial

Deferasirox_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis P1 Patient Recruitment (e.g., Transfusion-dependent anemia) P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Baseline Measurements - Serum Ferritin - Liver Iron Concentration (LIC) via biopsy or MRI P2->P3 T1 Randomization (if applicable) P3->T1 T2 Deferasirox Administration (Once-daily oral dose) T1->T2 T3 Dose Titration (Based on serum ferritin and safety markers) T2->T3 M2 Safety Monitoring (e.g., Renal and hepatic function) T2->M2 Ongoing M1 Monthly Serum Ferritin Monitoring T3->M1 Informs M3 End-of-Study Assessments - Final Serum Ferritin - Final LIC M1->M3 M2->M3 A1 Efficacy Analysis (Change in LIC and Serum Ferritin) M3->A1 A2 Safety Analysis (Adverse Events) M3->A2

Caption: A generalized workflow for a clinical trial evaluating the efficacy of Deferasirox.

References

Assessing the Functional Equivalence of Synthetic vs. Natural Apo-Ferrichrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional equivalence between synthetic and natural apo-ferrichrome is critical for applications ranging from microbial iron acquisition studies to the development of novel antimicrobial agents. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.

While direct quantitative comparisons of binding affinities and uptake kinetics for a wide range of synthetic versus natural apo-ferrichromes are not extensively available in the published literature, qualitative and semi-quantitative studies provide valuable insights into their functional equivalence. This guide summarizes the key findings and presents the experimental protocols used to assess these functions.

Qualitative Functional Comparison

The functional equivalence of synthetic apo-ferrichrome analogs to their natural counterpart is highly dependent on the specific chemical structure of the synthetic molecule. Minor structural changes can lead to significant differences in biological activity. One of the most well-studied synthetic analogs, retrohydroxamate ferrichrome, has demonstrated a high degree of functional equivalence to natural ferrichrome in several biological assays.[1][2]

FeatureNatural Apo-FerrichromeSynthetic Apo-Ferrichrome (Retrohydroxamate Ferrichrome)Other Synthetic Analogs (e.g., dihydroxamates, trihydroxamates)
Iron (Fe³⁺) Chelation Strong chelatorWeaker chelator than the natural form[1][2]Variable, often lower than natural ferrichrome
Growth Promotion Activity (Arthrobacter flavescens) Promotes growthIndistinguishable from natural ferrichrome[1][2]Varied; some show significantly lower activity
Siderophore Activity (Ustilago sphaerogena) ActiveAs active as natural ferrichrome[1][2]Often less active
Antibiotic Antagonism (Albomycin vs. Bacillus subtilis) Potent antagonismIndistinguishable from natural ferrichrome[1]Not widely reported

Experimental Protocols

The assessment of apo-ferrichrome's functional equivalence relies on a suite of specialized bioassays. Below are detailed methodologies for key experiments cited in the comparison.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong iron chelator, CAS.

Principle: In the absence of other siderophores, the CAS dye is complexed with Fe³⁺, forming a blue-colored complex. When a sample containing a siderophore is added, the siderophore removes the iron from the CAS complex, causing a color change from blue to orange/yellow. The intensity of the color change is proportional to the amount of siderophore present.

Protocol:

  • Preparation of CAS Agar Plates:

    • Prepare the CAS assay solution by slowly mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.

    • Autoclave a suitable growth medium (e.g., LB agar for bacteria, Potato Dextrose Agar for fungi) and cool to 50°C.

    • Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.

  • Inoculation and Incubation:

    • Inoculate the test microorganisms (e.g., bacteria or fungi) onto the center of the CAS agar plates.

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28-37°C) for 24-72 hours.

  • Observation and Quantification:

    • Observe the plates for the formation of a yellow-orange halo around the microbial colonies against the blue background.

    • The diameter of the halo can be measured as a semi-quantitative indication of siderophore production. For quantification, a liquid CAS assay can be performed, and the change in absorbance at 630 nm is measured.

Growth Promotion Bioassay with Arthrobacter flavescens

Arthrobacter flavescens is an organism that exhibits a specific growth requirement for hydroxamate-type siderophores like ferrichrome, making it an excellent indicator for the biological activity of ferrichrome and its analogs.

Protocol:

  • Preparation of Iron-Deficient Medium:

    • Prepare a defined minimal medium for Arthrobacter flavescens, ensuring all glassware is acid-washed to remove trace iron.

    • Add a strong iron chelator, such as ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA), to the medium to sequester any residual iron, thus making the medium iron-deficient.

  • Assay Setup:

    • Inoculate the iron-deficient medium with a culture of Arthrobacter flavescens.

    • Aliquot the inoculated medium into a multi-well plate.

    • Add serial dilutions of the test compounds (natural apo-ferrichrome, synthetic apo-ferrichrome analogs) and a negative control (no siderophore) to the wells.

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for Arthrobacter flavescens (e.g., 30°C) for 24-48 hours.

    • Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis:

    • Plot the OD₆₀₀ values against the concentration of the siderophore. The ability of the synthetic analog to promote growth is compared to that of natural apo-ferrichrome.

Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This assay directly measures the ability of a siderophore to facilitate the uptake of iron into microbial cells using radioactive ⁵⁵Fe.

Protocol:

  • Preparation of ⁵⁵Fe-Siderophore Complexes:

    • Incubate the siderophore (natural or synthetic apo-ferrichrome) with ⁵⁵FeCl₃ to form the ⁵⁵Fe-ferrichrome complex.

  • Cell Culture Preparation:

    • Grow the test organism (e.g., Ustilago sphaerogena or Escherichia coli) in an iron-deficient medium to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation, wash with an iron-free buffer, and resuspend to a known cell density.

  • Uptake Experiment:

    • Initiate the uptake experiment by adding the ⁵⁵Fe-ferrichrome complex to the cell suspension.

    • Incubate at the appropriate temperature with shaking.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters with a cold buffer to remove any non-specifically bound ⁵⁵Fe-ferrichrome.

  • Quantification of Iron Uptake:

    • Place the filters in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.

  • Data Analysis:

    • Plot the iron uptake (in pmol or nmol per 10⁶ cells) over time. The initial rates of uptake (Vmax) and the substrate affinity (Km) can be calculated from concentration-dependent uptake studies to compare the efficiency of different siderophores.[3][4]

Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_CAS_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cas Prepare CAS Assay Solution mix Mix CAS Solution with Molten Agar prep_cas->mix prep_media Prepare Growth Medium prep_media->mix pour Pour CAS Agar Plates mix->pour inoculate Inoculate with Microorganism pour->inoculate incubate Incubate (24-72h) inoculate->incubate observe Observe for Halo Formation incubate->observe quantify Measure Halo Diameter or Absorbance at 630 nm observe->quantify

Workflow for the Chrome Azurol S (CAS) Assay.

Growth_Promotion_Assay start Start prep_media Prepare Iron-Deficient Minimal Medium start->prep_media inoculate_media Inoculate Medium with Arthrobacter flavescens prep_media->inoculate_media aliquot Aliquot into Multi-well Plate inoculate_media->aliquot add_compounds Add Serial Dilutions of: - Natural Apo-ferrichrome - Synthetic Analogs - Negative Control aliquot->add_compounds incubate Incubate at 30°C (24-48h) add_compounds->incubate measure Measure Optical Density (OD600) incubate->measure analyze Plot OD600 vs. Concentration and Compare Growth Curves measure->analyze end End analyze->end

Workflow for the Arthrobacter flavescens Growth Promotion Bioassay.

Iron_Uptake_Assay cluster_prep Preparation cluster_uptake Uptake Experiment cluster_analysis Quantification & Analysis prep_complex Prepare ⁵⁵Fe-Siderophore Complexes (Natural & Synthetic) initiate Add ⁵⁵Fe-Complex to Cell Suspension prep_complex->initiate prep_cells Culture Cells in Iron-Deficient Medium prep_cells->initiate incubate Incubate and Take Aliquots at Time Points initiate->incubate filter_wash Filter Cells and Wash to Remove Unbound ⁵⁵Fe incubate->filter_wash scintillation Measure Radioactivity via Scintillation Counting filter_wash->scintillation analyze Plot Iron Uptake vs. Time and Calculate Kinetics (Vmax, Km) scintillation->analyze

Workflow for the ⁵⁵Fe Iron Uptake Assay.

Conclusion

The functional equivalence of synthetic apo-ferrichrome to its natural counterpart is a nuanced topic, heavily reliant on achieving a biomimetic structure. While some synthetic analogs like retrohydroxamate ferrichrome exhibit remarkable functional similarity in biological systems, others may have compromised activity. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the performance of novel synthetic siderophores. Future studies providing quantitative data on binding affinities and transport kinetics will be invaluable for a more complete understanding and for the rational design of new synthetic apo-ferrichrome molecules for various biotechnological and therapeutic applications.

References

Quantitative comparison of siderophore production across different fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores, low-molecular-weight, high-affinity iron-chelating compounds, are crucial for the survival and virulence of many fungal species. By sequestering iron from their environment, fungi can thrive in iron-limited conditions, including within a host organism. Understanding the quantitative differences in siderophore production across various fungal strains is paramount for developing novel antifungal strategies and for various biotechnological applications. This guide provides a comparative analysis of siderophore production by different fungal species, supported by experimental data and detailed methodologies.

Quantitative Comparison of Siderophore Production

The production of siderophores varies significantly among different fungal species and even between strains of the same species. Environmental conditions such as pH, temperature, and the availability of carbon and nitrogen sources also play a critical role in the quantity of siderophores produced.[1][2] The following table summarizes quantitative data on siderophore production from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, which are detailed where available.

Fungal SpeciesStrainSiderophore Type(s)Production LevelMedium/ConditionsReference(s)
Cunninghamella elegansMarine isolateCarboxylate1987.5 µg/mlNot specified[3]
Cunninghamella elegansTerrestrial isolateCarboxylate1248.75 µg/mlNot specified[3]
Aspergillus versicolorMarine isolateHydroxamate182.5 µg/mlDesferrioxamine mesylate equivalent[4]
Aspergillus nigerMH844535Hydroxamate87% siderophore unitsNot specified[5]
Aspergillus nigerPT1Hydroxamate80% siderophore units2% Malt extract medium, pH 7.0[2]
Aspergillus parasiticusPT6Hydroxamate75% siderophore units2% Malt extract medium, pH 7.0[2]
Penicillium chrysogenumCAL1Hydroxamate57% siderophore unitsNot specified[1]
Aspergillus sydowiiCAR12Hydroxamate49% siderophore unitsNot specified[1]
Aspergillus terreusCAR14Hydroxamate46% siderophore units[1]
Candida famata1Phenolate & Hydroxamate60% siderophore unitsNot specified[6]
Aspergillus nigerMarine strainHydroxamate3.5 µg/mlDesferrioxamine mesylate equivalent[4]

Experimental Protocols

Accurate quantification of siderophore production is essential for comparative studies. The two most common methods are the Chrome Azurol S (CAS) assay and High-Performance Liquid Chromatography (HPLC).

Chrome Azurol S (CAS) Liquid Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the competition for iron between the siderophore and the strong chelator, CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange, and this change can be measured spectrophotometrically.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution by dissolving 27 mg of FeCl₃·6H₂O in 100 ml of 10 mM HCl.

    • Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.[7][8]

  • Fungal Culture Preparation:

    • Inoculate the fungal strain into a low-iron liquid medium.

    • Incubate the culture under optimal conditions for siderophore production (typically 5-7 days at 28-30°C with shaking).[7]

    • Harvest the culture supernatant by centrifugation to remove fungal biomass.

  • Quantification:

    • Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm. A reference sample containing 0.5 ml of uninoculated medium and 0.5 ml of CAS solution should also be measured.

    • Siderophore production is often expressed as a percentage of siderophore units, calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.[5][9]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate quantification of different types of siderophores. This method separates the siderophores in a sample, and their concentration can be determined by comparing the peak areas to those of known standards.

Protocol:

  • Sample Preparation:

    • Collect the fungal culture supernatant.

    • To quantify extracellular siderophores, the supernatant can often be directly analyzed after filtration (0.22 µm filter).

    • For some applications, a concentration step may be necessary, for example, by using solid-phase extraction with an Amberlite XAD resin.[10]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.

    • Detection: Siderophore-iron complexes can be detected by their absorbance in the visible range (around 435-450 nm for hydroxamates).[11]

    • Quantification: A standard curve is generated using known concentrations of purified siderophores (e.g., ferrioxamine B, fusarinine C, ferricrocin). The concentration of siderophores in the sample is then determined by comparing the peak area to the standard curve.

Signaling Pathways and Regulation

The biosynthesis of siderophores is a tightly regulated process, primarily controlled by the availability of iron.

Siderophore Biosynthesis and Regulation in Aspergillus fumigatus

Aspergillus fumigatus, a well-studied opportunistic human pathogen, produces both extracellular (fusarinine C and triacetylfusarinine C) and intracellular (ferricrocin and hydroxyferricrocin) siderophores. The biosynthesis and regulation of these siderophores involve a complex interplay of several genes and transcription factors.[12][13][14]

Aspergillus_Siderophore_Regulation cluster_iron_status Iron Status cluster_regulators Key Regulators cluster_biosynthesis Siderophore Biosynthesis Low Iron Low Iron HapX HapX Low Iron->HapX activates High Iron High Iron SreA SreA High Iron->SreA activates HapX->SreA represses SidA SidA (Ornithine monooxygenase) HapX->SidA upregulates SreA->HapX represses SreA->SidA represses SidF SidF (Transacylase) SidA->SidF SidC SidC (NRPS) SidA->SidC SidD SidD (NRPS) SidF->SidD Extracellular_Siderophores Fusarinine C Triacetylfusarinine C SidD->Extracellular_Siderophores Intracellular_Siderophores Ferricrocin Hydroxyferricrocin SidC->Intracellular_Siderophores

Regulation of siderophore biosynthesis in Aspergillus fumigatus.

Under low-iron conditions, the bZip transcription factor HapX is activated, leading to the upregulation of siderophore biosynthesis genes, including sidA.[13] HapX also represses the GATA transcription factor SreA. Conversely, under high-iron conditions, SreA is activated and represses the expression of hapX and siderophore biosynthesis genes to prevent iron toxicity.[12][15]

Experimental Workflow for Siderophore Quantification

The following diagram illustrates a typical workflow for the quantitative comparison of siderophore production across different fungal strains.

Siderophore_Quantification_Workflow Fungal Strains Fungal Strains Inoculation Inoculation Fungal Strains->Inoculation Low-Iron Liquid Culture Low-Iron Liquid Culture Inoculation->Low-Iron Liquid Culture Incubation Incubation Low-Iron Liquid Culture->Incubation Harvest Supernatant Harvest Supernatant Incubation->Harvest Supernatant Quantification Quantification Harvest Supernatant->Quantification CAS Assay CAS Assay Quantification->CAS Assay HPLC HPLC Quantification->HPLC Data Analysis & Comparison Data Analysis & Comparison CAS Assay->Data Analysis & Comparison HPLC->Data Analysis & Comparison

General experimental workflow for quantitative siderophore analysis.

This guide provides a foundational understanding of the quantitative differences in siderophore production among various fungal strains. For researchers in drug development, targeting the unique aspects of fungal siderophore biosynthesis and uptake presents a promising avenue for novel antifungal therapies. Further research into the specific regulatory mechanisms and the precise quantities of different siderophores produced by pathogenic fungi will be invaluable in this endeavor.

References

Safety Operating Guide

Proper Disposal of Iron-Free Ferrichrome: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of iron-free ferrichrome, also known as Desferrichrome. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling in a research environment.

Immediate Safety and Handling Information

Iron-free ferrichrome is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, it is crucial to handle it with appropriate care to avoid unnecessary exposure and environmental contamination. It is designated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water[2][3]. Therefore, preventing its entry into aquatic systems is a primary concern.

Personal Protective Equipment (PPE):

When handling iron-free ferrichrome powder, the following personal protective equipment should be used[2][3]:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended to avoid inhalation of fine particles[2][3].

First Aid Measures:

In case of exposure, follow these general first aid guidelines[1]:

  • After Inhalation: Move the individual to fresh air. If any complaints or symptoms arise, consult a doctor.

  • After Skin Contact: The product is generally not expected to cause skin irritation. Wash the affected area with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, seek medical advice.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative safety and hazard information for iron-free ferrichrome.

ParameterValueSource
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Storage Class 11 - Combustible Solids[2][3]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[2][3]

Step-by-Step Disposal Protocol for Iron-Free Ferrichrome

The primary goal of the disposal procedure is to manage iron-free ferrichrome as a solid waste and prevent its release into the environment, particularly into water systems.

Experimental Protocol: Solid Waste Disposal of Iron-Free Ferrichrome

  • Waste Collection:

    • Collect dry, solid iron-free ferrichrome waste in a designated, clearly labeled, and sealable container.

    • Avoid mixing with liquid waste or other hazardous chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

    • For trace amounts, such as residue on weighing paper or contaminated gloves, collect these materials in a designated solid chemical waste container.

  • Containment and Cleanup of Spills:

    • In the event of a small spill, mechanically pick up the solid material[1]. This can be done by carefully sweeping or using a dustpan and brush. Avoid methods that generate excessive dust.

    • Place the collected material into a labeled waste container.

    • Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of the cleaning materials as solid chemical waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the product is 2-8°C[2].

  • Final Disposal:

    • Dispose of the collected waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

    • Crucially, do not allow iron-free ferrichrome to enter sewers, surface water, or ground water [1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of iron-free ferrichrome in a laboratory setting.

G cluster_0 A Start: Generation of Iron-Free Ferrichrome Waste B Is the waste in solid form? A->B C Collect in a designated, sealed solid waste container. B->C Yes D Consult EHS for disposal of liquid waste containing Ferrichrome. B->D No E Store container in a cool, dry, designated area. C->E F Transfer to Institutional Chemical Waste Management for final disposal. E->F G End F->G

Caption: Workflow for the proper disposal of iron-free ferrichrome waste.

References

Essential Safety and Logistical Information for Handling Iron-Free Ferrichrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides detailed procedural guidance for the safe use and disposal of iron-free ferrichrome, a siderophore compound.

Personal Protective Equipment (PPE) and Safety Precautions

While some safety data sheets (SDS) for iron-free ferrichrome may indicate minimal required personal protective equipment, a conservative and safety-first approach is strongly recommended due to its nature as a fine powder and the potential for inhalation or contact. Cross-referencing with the handling procedures for similar siderophore compounds, such as deferoxamine mesylate, suggests more stringent precautions.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-compliantProtects against dust particles and accidental splashes.
Hand Protection Nitrile GlovesStandard laboratory gradePrevents skin contact with the compound.
Respiratory Protection Dust MaskN95 (US) or FFP2 (EU)Minimizes inhalation of fine powder, especially when handling larger quantities or if there is a risk of aerosolization.
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.

It is crucial to always wash hands thoroughly after handling the substance, even when gloves have been worn[1].

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure that the designated workspace is clean and uncluttered.

  • Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation[2].

  • Use appropriate tools, such as a chemical spatula, for transferring the powder.

2. Dissolution:

  • When preparing solutions, add the solid iron-free ferrichrome to the solvent slowly to avoid splashing.

  • If the compound is dissolved in water for experimental use, it is recommended to filter and sterilize it through a 0.22 μm filter before application.

3. Storage:

  • Store iron-free ferrichrome in a tightly sealed container.

  • For long-term storage, maintain at -80°C (up to 6 months) or -20°C (up to 1 month)[1].

  • It is advisable to store the compound under a dry, inert atmosphere, such as nitrogen, and away from moisture.

Disposal Plan

Proper disposal of unused iron-free ferrichrome and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

1. Waste Categorization:

  • Treat all solid waste and concentrated solutions of iron-free ferrichrome as chemical waste.

  • Do not dispose of the solid compound or concentrated solutions down the drain[3].

2. Collection and Storage of Waste:

  • Collect waste in a clearly labeled, sealed container appropriate for chemical waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[4][5].

Experimental Workflow for Handling Ferrichrome Iron-Free

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_area->don_ppe weigh 3. Weigh Compound in Fume Hood don_ppe->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve Transfer Compound experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Workspace experiment->decontaminate Post-Experiment dispose_waste 7. Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe 8. Doff PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of iron-free ferrichrome.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.